1-(Piperidin-3-YL)pyrrolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRSOJJKKGRFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640720 | |
| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933692-43-4 | |
| Record name | 1-(Piperidin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(piperidin-3-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Piperidin-3-yl)pyrrolidin-2-one
Abstract
This technical guide provides a detailed exploration of the synthesis and comprehensive characterization of the novel heterocyclic compound, 1-(piperidin-3-yl)pyrrolidin-2-one. This molecule merges two pharmacologically significant scaffolds: the piperidine ring, a cornerstone of numerous pharmaceuticals, and the pyrrolidin-2-one (γ-lactam) moiety, known for its diverse biological activities.[1][2][3] We present a robust and logical synthetic strategy, beginning with readily available precursors, and offer a multi-faceted analytical workflow for rigorous structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols necessary for the successful preparation and validation of this compound.
Introduction: The Scientific Rationale
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a proven method for generating novel chemical entities with desirable pharmacological profiles. The piperidine ring is a ubiquitous feature in a vast array of FDA-approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties and engage in critical binding interactions with biological targets.[2][3] Similarly, the pyrrolidine scaffold, particularly in its lactam form (pyrrolidinone), is a versatile component found in molecules with applications ranging from cognitive enhancers to anticonvulsants.[4][5]
The title compound, this compound, represents a logical and compelling fusion of these two frameworks. The linkage through the C3 position of the piperidine ring to the pyrrolidinone nitrogen creates a unique three-dimensional architecture that is ripe for exploration. This guide serves as a definitive resource, detailing a reliable synthetic pathway and the requisite analytical methodologies to ensure the production of a well-characterized molecule, thereby enabling its confident use in downstream biological screening and drug development programs.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound is predicated on a direct and efficient amide bond formation. The most logical retrosynthetic disconnection is at the N-C(O) bond of the pyrrolidinone ring, identifying 3-aminopiperidine and γ-butyrolactone as the key starting materials.
Causality of the Synthetic Approach: The chosen pathway leverages the nucleophilic character of the primary amino group on 3-aminopiperidine to initiate a ring-opening reaction with γ-butyrolactone. γ-Butyrolactone is an ideal electrophile for this purpose; it is commercially available, inexpensive, and its lactone ring is sufficiently strained to undergo nucleophilic attack, particularly at elevated temperatures. The subsequent intramolecular condensation (cyclization) of the resulting amino-hydroxy-amide intermediate is driven by the thermodynamic stability of the five-membered lactam ring, with the elimination of a water molecule. High temperatures are crucial not only to overcome the activation energy of the initial ring-opening but also to drive the final dehydration step to completion.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Lactam Formation
Materials:
-
3-Aminopiperidine (dihydrochloride salt or free base)
-
γ-Butyrolactone (GBL)
-
Sodium hydroxide (if starting from the salt)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents: Dichloromethane (DCM), Diethyl ether, Ethyl acetate, Hexanes
-
High-boiling solvent (optional, e.g., xylene or DMSO) or neat conditions
Procedure:
-
Preparation of 3-Aminopiperidine Free Base (if necessary):
-
Rationale: The reaction requires the neutral, nucleophilic amine. If starting with the dihydrochloride salt, it must be neutralized.
-
Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath and add a concentrated aqueous solution of sodium hydroxide (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.
-
-
Synthesis of this compound:
-
Rationale: This is a condensation reaction that requires heat to drive off water. Running the reaction neat (without solvent) is often effective and simplifies workup.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopiperidine (1.0 eq) and γ-butyrolactone (1.1 eq).
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction progress can be followed by observing the consumption of the starting amine.
-
Upon completion, allow the mixture to cool to room temperature. The crude product will likely be a viscous oil or solid.
-
-
Purification:
-
Rationale: The primary byproducts are unreacted starting materials and polymeric materials. Flash column chromatography is the most effective method for isolating the pure product.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol, such as a 0-10% methanol in ethyl acetate gradient). A small amount of triethylamine (0.5%) can be added to the eluent to prevent the product from streaking on the acidic silica gel.
-
Load the crude material onto the column and elute with the solvent gradient.
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a pure solid or oil.
-
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following section details the expected analytical data and the protocols for their acquisition.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Appearance | Expected to be an off-white solid or viscous oil |
| LogP (calculated) | ~0.5 - 1.0 |
| Hydrogen Bond Donors | 1 (Piperidine N-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Piperidine N) |
Analytical Workflow
The confirmation of the final structure is a sequential process. Initially, the crude product is purified, typically via column chromatography. The resulting pure compound is then subjected to a battery of spectroscopic analyses to unambiguously determine its structure.
Caption: Logical workflow for the purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ ~3.5-3.8 ppm (m, 1H): The proton on the chiral carbon of the piperidine ring (C3), deshielded by the adjacent nitrogen of the pyrrolidinone.
-
δ ~3.4-3.5 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen.
-
δ ~3.0-3.3 ppm (m, 2H): Methylene protons of the piperidine ring adjacent to the NH group (C6).
-
δ ~2.5-2.8 ppm (m, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen (C2).
-
δ ~2.4-2.5 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group.
-
δ ~2.0-2.2 ppm (m, 2H): Methylene protons beta to the carbonyl in the pyrrolidinone ring.
-
δ ~1.5-1.9 ppm (m, 4H): Remaining methylene protons of the piperidine ring (C4, C5).
-
δ (variable, broad s, 1H): The N-H proton of the piperidine ring.
Expected ¹³C NMR Data (101 MHz, CDCl₃):
-
δ ~175 ppm: Carbonyl carbon of the lactam.
-
δ ~55-60 ppm: Chiral carbon of the piperidine ring (C3).
-
δ ~45-50 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (C2, C6).
-
δ ~45-50 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the nitrogen.
-
δ ~30-35 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the carbonyl.
-
δ ~20-30 ppm: Remaining methylene carbons of the piperidine ring (C4, C5).
-
δ ~15-20 ppm: Methylene carbon beta to the carbonyl in the pyrrolidinone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Protocol: Acquire the spectrum using a KBr pellet for a solid sample or as a thin film on a salt plate for an oil.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 cm⁻¹ | N-H (sec. amine) | Stretching |
| 2850-2950 cm⁻¹ | C-H (aliphatic) | Stretching |
| ~1680 cm⁻¹ | C=O (tert. amide/lactam) | Stretching (strong) |
| 1200-1300 cm⁻¹ | C-N | Stretching |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.
Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for exact mass determination.
Expected Data:
-
[M+H]⁺: The calculated exact mass for C₉H₁₇N₂O⁺ is 169.1335. The observed m/z in HRMS should be within ±5 ppm of this value.
-
Fragmentation: Common fragmentation pathways may include the loss of the pyrrolidinone ring or cleavage within the piperidine ring system.
Potential Applications and Future Directions
The this compound scaffold is a compelling starting point for further chemical exploration and biological evaluation. The presence of both piperidine and pyrrolidinone moieties suggests potential activity across a range of therapeutic areas, including but not limited to central nervous system (CNS) disorders, infectious diseases, and metabolic conditions.[1][4][5]
Future research should focus on:
-
Stereoselective Synthesis: The current synthesis produces a racemic mixture. Developing an asymmetric synthesis to isolate the individual (R)- and (S)-enantiomers is a critical next step, as stereochemistry often dictates biological activity.[5] This could be achieved by starting with enantiopure 3-aminopiperidine.[6][7]
-
Library Development: The secondary amine of the piperidine ring provides a convenient handle for further functionalization (N-alkylation, N-acylation, etc.).[8][9] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Biological Screening: The compound and its derivatives should be subjected to a broad panel of biological assays to identify potential therapeutic applications.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols for synthesis, purification, and multi-modal spectroscopic analysis, researchers can confidently prepare and validate this novel heterocyclic compound. The robust characterization workflow ensures a high degree of scientific integrity, providing a solid foundation for the subsequent exploration of this molecule's potential in medicinal chemistry and drug discovery.
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
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Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). DOI:10.1039/D0CC02976A. Retrieved from [Link]
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An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace. Retrieved from [Link]
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Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
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Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). AIMS Press. Retrieved from [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Infectious Diseases. Retrieved from [Link]
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X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (n.d.). ScienceDirect. Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved from [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
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emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (2014). ResearchGate. Retrieved from [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from [Link]
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Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PMC - NIH. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
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X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. (2014). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2018). ResearchGate. Retrieved from [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). PubMed. Retrieved from [Link]
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Reaction pathways to synthesis of gamma-butyrolactone (GBL). (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). PMC - NIH. Retrieved from [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved from [Link]
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1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved from [Link]
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1-(Dimethylamino)-3-(1-piperidinyl)-2,5-pyrrolidinedione - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. (1981). PubMed. Retrieved from [Link]
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γ-Butyrolactone. (n.d.). Wikipedia. Retrieved from [Link]
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Spectroscopic Blueprint of 1-(piperidin-3-yl)pyrrolidin-2-one: A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's three-dimensional architecture dictates its pharmacological activity, metabolic stability, and toxicological profile. Therefore, the precise characterization of a compound is not merely a procedural step but a critical determinant of its therapeutic potential. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular structure determination.
This guide provides an in-depth analysis of the spectroscopic characteristics of 1-(piperidin-3-yl)pyrrolidin-2-one, a heterocyclic scaffold of interest in medicinal chemistry. Given the absence of extensive published experimental data for this specific molecule, this document will adopt a predictive and deductive approach. By dissecting the molecule into its constituent piperidine and pyrrolidin-2-one moieties, and considering the electronic and conformational effects of their linkage, we will construct a detailed and scientifically grounded spectroscopic blueprint. This approach not only offers a robust predictive model for this compound but also serves as a methodological template for the analysis of other novel N-substituted heterocyclic systems.
Molecular Architecture and its Spectroscopic Implications
The structure of this compound presents a fascinating interplay of functional groups and stereochemistry. It features a chiral center at the C3 position of the piperidine ring, a tertiary amide within the pyrrolidinone ring, and a secondary amine in the piperidine ring. This combination of a lactam and a cyclic amine dictates the molecule's polarity, hydrogen bonding capabilities, and conformational flexibility, all of which will be reflected in its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm.
-
Data Acquisition (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to yield a spectrum with singlets for each unique carbon.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple methylene groups and a chiral center, leading to diastereotopic protons.
-
Piperidine Ring Protons (C2', C4', C5', C6'): The protons on the piperidine ring will exhibit complex multiplets in the range of approximately 1.5-3.5 ppm. The protons alpha to the nitrogen (C2'-H and C6'-H) are expected to be the most deshielded within this group, likely appearing between 2.8 and 3.5 ppm. The remaining methylene protons (C4'-H and C5'-H) would resonate further upfield, between 1.5 and 2.2 ppm. The axial and equatorial protons on each carbon will have different chemical shifts and will show geminal and vicinal couplings.
-
Piperidine C3'-H Proton: This methine proton, being attached to the chiral center and adjacent to the nitrogen of the pyrrolidinone ring, is expected to be a complex multiplet around 3.0-4.0 ppm. Its exact chemical shift and multiplicity will depend on the conformational preferences of the piperidine ring.
-
Piperidine N-H Proton: The secondary amine proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of 1.5-4.0 ppm. In D₂O, this signal will disappear due to proton-deuterium exchange.
-
Pyrrolidinone Ring Protons (C3, C4, C5):
-
The protons on the C5 methylene group, being alpha to the amide nitrogen, are expected to be deshielded and resonate around 3.2-3.6 ppm as a triplet.
-
The protons on the C3 methylene group, adjacent to the carbonyl group, will likely appear as a triplet around 2.2-2.6 ppm.
-
The C4 methylene protons are expected to be the most shielded in the pyrrolidinone ring, resonating as a multiplet (likely a quintet) around 1.9-2.3 ppm.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Piperidine N-H | 1.5 - 4.0 | broad s |
| Piperidine C2'-H, C6'-H | 2.8 - 3.5 | m |
| Piperidine C3'-H | 3.0 - 4.0 | m |
| Piperidine C4'-H, C5'-H | 1.5 - 2.2 | m |
| Pyrrolidinone C5-H | 3.2 - 3.6 | t |
| Pyrrolidinone C3-H | 2.2 - 2.6 | t |
| Pyrrolidinone C4-H | 1.9 - 2.3 | m |
Table 1: Predicted ¹H NMR Data for this compound
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom, offering a direct count of the carbon environments.
-
Pyrrolidinone Carbonyl (C2): The amide carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 170-178 ppm.
-
Piperidine Ring Carbons (C2', C3', C4', C5', C6'):
-
The carbons alpha to the nitrogen (C2' and C6') are expected to resonate around 45-55 ppm.
-
The substituted C3' carbon, attached to the pyrrolidinone nitrogen, will be deshielded and is predicted to appear in the range of 50-60 ppm.
-
The remaining methylene carbons (C4' and C5') are expected in the more shielded region of 20-35 ppm.
-
-
Pyrrolidinone Ring Carbons (C3, C4, C5):
-
The C5 carbon, attached to the amide nitrogen, will be deshielded and is expected around 40-50 ppm.
-
The C3 carbon, alpha to the carbonyl group, will be found around 30-40 ppm.
-
The C4 carbon is predicted to be the most shielded of the pyrrolidinone ring carbons, with a chemical shift around 15-25 ppm.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrolidinone C2 (C=O) | 170 - 178 |
| Piperidine C3' | 50 - 60 |
| Piperidine C2', C6' | 45 - 55 |
| Pyrrolidinone C5 | 40 - 50 |
| Pyrrolidinone C3 | 30 - 40 |
| Piperidine C4', C5' | 20 - 35 |
| Pyrrolidinone C4 | 15 - 25 |
Table 2: Predicted ¹³C NMR Data for this compound
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Resolution: 4 cm⁻¹.
-
Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) must be recorded and subtracted from the sample spectrum.
-
IR Spectral Analysis (Predicted)
The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O functional groups.
-
N-H Stretch: The secondary amine in the piperidine ring will exhibit a moderate stretching vibration in the region of 3300-3500 cm⁻¹. This peak may be broadened due to hydrogen bonding.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and methine groups will appear in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Amide I Band): The most intense and characteristic peak in the spectrum will be the carbonyl stretch of the tertiary amide in the pyrrolidinone ring. This is expected to be a strong, sharp absorption in the range of 1630-1680 cm⁻¹. The exact position is influenced by the ring strain of the five-membered lactam.[1]
-
C-N Stretches: The C-N stretching vibrations of the amine and amide groups will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. These are generally of medium to weak intensity.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, possibly broad |
| C-H Stretches (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (tertiary amide) | 1630 - 1680 | Strong, sharp |
| C-N Stretches | 1000 - 1350 | Medium to Weak |
Table 3: Predicted IR Absorption Bands for this compound
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (the molecular ion, M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Mass Spectral Analysis (Predicted)
The mass spectrum will provide the molecular weight and key structural information through characteristic fragmentation pathways.
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak is expected at m/z = 168.
-
Key Fragmentation Pathways: The fragmentation will be driven by the presence of the two nitrogen atoms, leading to characteristic cleavages.
-
α-Cleavage: The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. For the piperidine ring, this would involve the loss of a hydrogen radical to form an iminium ion at m/z 167, or cleavage of the C2-C3 or C5-C6 bonds. A significant fragmentation is the cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring, leading to the formation of a stable iminium ion.
-
Pyrrolidinone Ring Fragmentation: The pyrrolidinone ring can undergo fragmentation, for example, by loss of CO (28 Da) or cleavage of the amide bond.
-
Cleavage of the N-C Bond between the Rings: Cleavage of the bond between the piperidine C3 and the pyrrolidinone nitrogen would lead to fragments corresponding to the individual rings. This could result in a piperidinyl cation at m/z 84 and a pyrrolidinone radical.
-
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 168 | [C₉H₁₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 140 | [C₈H₁₆N₂]⁺ | Loss of CO from the pyrrolidinone ring |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the N-C bond between the rings, forming the piperidinyl cation |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
Conclusion: An Integrated Approach to Structural Verification
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. While each technique—NMR, IR, and MS—offers unique and critical pieces of information, their true power lies in their integrated application. The predicted data presented herein, derived from fundamental principles and analysis of related structures, serves as a reliable benchmark for researchers and scientists in the field of drug development. The methodologies and interpretative strategies detailed can be extrapolated to the analysis of other novel heterocyclic compounds, thereby fostering scientific integrity and accelerating the drug discovery process.
References
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Infrared spectroscopic studies of amides and anilides. (n.d.). Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3524–3528. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]
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JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]
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de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]
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The Ascendant Trajectory of Piperidinyl-Pyrrolidinone Derivatives in Neuropharmacology: A Technical Guide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of the piperidine and pyrrolidinone scaffolds has given rise to a novel class of derivatives demonstrating significant potential across a spectrum of neurological and inflammatory disorders. This technical guide provides an in-depth exploration of the pharmacological profile of these emerging compounds, moving beyond a mere recitation of facts to an integrated analysis of their synthesis, mechanism of action, and therapeutic promise. We will delve into the causal relationships underpinning their biological activity, supported by detailed experimental protocols and quantitative data, to empower researchers in their pursuit of next-generation therapeutics.
Introduction: The Strategic Fusion of Privileged Scaffolds
The piperidine ring, a ubiquitous motif in medicinal chemistry, is a cornerstone of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure offers a versatile framework for achieving desired pharmacokinetic properties and precise three-dimensional orientations for optimal target engagement. Similarly, the five-membered pyrrolidinone core is a privileged structure in neuropharmacology, most notably represented by the nootropic agent piracetam and its derivatives.
The strategic hybridization of these two pharmacophores into piperidinyl-pyrrolidinone derivatives has unlocked novel chemical space, yielding compounds with multifaceted pharmacological profiles. These derivatives have shown promise in targeting key players in neurodegenerative diseases and neuroinflammation, including monoamine oxidase B (MAO-B), dopamine receptors, and peroxisome proliferator-activated receptor δ (PPARδ). This guide will illuminate the pharmacological intricacies of these novel agents, providing a comprehensive resource for their continued investigation and development.
Synthetic Strategies and Structure-Activity Relationships (SAR)
The synthesis of piperidinyl-pyrrolidinone derivatives can be achieved through various synthetic routes, often involving the coupling of a substituted piperidine moiety with a pyrrolidinone precursor. A common approach involves the reductive amination of a suitable piperidone with a pyrrolidinone-containing amine.
A notable example is the synthesis of 4-(1-pyrrolidinyl)piperidine derivatives, which have demonstrated a range of biological activities. The general synthetic approach often involves the reaction of 4-aminopiperidine with a suitable pyrrolidinone precursor, followed by further functionalization of the piperidine nitrogen.
General Synthesis Scheme for 4-(1-Pyrrolidinyl)piperidine Derivatives
Caption: A generalized synthetic route to N-substituted 4-(1-pyrrolidinyl)piperidine derivatives.
The structure-activity relationship (SAR) studies of these derivatives have revealed key insights into the molecular features governing their potency and selectivity. For instance, in a series of pyridazinobenzylpiperidine derivatives designed as MAO-B inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for activity. A chloro-substituent at the 3-position of the phenyl ring conferred the highest potency, with an IC50 value of 0.203 μM[1].
Molecular Targets and Mechanisms of Action
Novel piperidinyl-pyrrolidinone derivatives have demonstrated affinity for a range of CNS targets, leading to their potential application in various neurological disorders.
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. Several piperidinyl-pyrrolidinone derivatives have emerged as potent and selective MAO-B inhibitors. The proposed mechanism involves the binding of the derivative to the active site of the MAO-B enzyme, preventing the breakdown of dopamine and thereby increasing its synaptic availability.
MAO-B Inhibition and Neuroinflammation Cascade
Caption: Inhibition of MAO-B by piperidinyl-pyrrolidinone derivatives reduces ROS production and subsequent neuroinflammation.
Dopamine D3 Receptor Modulation
The dopamine D3 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorder. Certain piperidinyl-pyrrolidinone derivatives have been identified as potent ligands for the D3 receptor. Their mechanism of action at this receptor can be either agonistic or antagonistic, leading to distinct downstream signaling effects. D3 receptor signaling is complex, involving the modulation of adenylyl cyclase activity and activation of the MAPK/ERK pathway.
Dopamine D3 Receptor Signaling Pathway
Caption: PPARδ activation by piperidinyl-pyrrolidinone agonists leads to the transrepression of NF-κB and the expression of anti-inflammatory genes.
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological profiling of novel piperidinyl-pyrrolidinone derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and safety.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative novel piperidinyl-pyrrolidinone and related derivatives.
Table 1: In Vitro Activity of Representative Derivatives
| Compound Class | Target | Assay | Potency (IC50/EC50/Ki) | Reference |
| Pyridazinobenzylpiperidine | MAO-B | Enzyme Inhibition | 0.203 µM (IC50) | [1] |
| 4-(1-Pyrrolidinyl)piperidine | PPARδ | Reporter Gene | 3.6 nM (EC50) | [2] |
| Pyrrolidine-2-one derivative | Acetylcholinesterase | Enzyme Inhibition | Lower micromolar range (predicted) | [3] |
| Piperidinyl-pyrrolidinone | Dopamine D3 Receptor | Radioligand Binding | Varies (nM to µM range) | [4][5] |
Table 2: In Vivo Efficacy of a Representative Derivative
| Compound | Animal Model | Disease Model | Key Finding | Reference |
| 4-(1-Pyrrolidinyl)piperidine derivative (21) | LDLr-KO mice | Atherosclerosis | 50-60% suppression of atherosclerosis progression | [2] |
| Pyrrolidine-2-one derivatives | Mice | Scopolamine-induced cognitive impairment | Reversal of behavioral and biochemical changes | [3][6] |
Experimental Protocols
Protocol 1: MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method for determining the inhibitory activity of novel compounds against MAO-B.
-
Reagent Preparation:
-
Prepare MAO-B Assay Buffer, GenieRed Probe, MAO-B Enzyme, MAO-B Substrate (Tyramine), Developer, and Inhibitor Control (Selegiline) as per the manufacturer's instructions (e.g., Assay Genie's MAO-B Inhibitor Screening Kit).[7]
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of test inhibitor, inhibitor control, or assay buffer (for enzyme control) to respective wells.
-
Prepare the MAO-B Enzyme Solution and add 50 µL to each well.
-
Incubate for 10 minutes at 37°C.
-
Prepare the MAO-B Substrate Solution containing the substrate, developer, and probe.
-
Add 40 µL of the Substrate Solution to each well to initiate the reaction.
-
Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Morris Water Maze for Cognitive Assessment
This protocol describes the Morris water maze test, a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C.[8][9]
-
A submerged escape platform (10-15 cm in diameter) placed in one of the four quadrants of the pool.
-
A video tracking system to record and analyze the animal's swimming path.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each mouse undergoes four trials per day with a 15-minute inter-trial interval.
-
For each trial, the mouse is released from one of four randomly assigned starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 15-30 seconds.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Pharmacokinetic Profile
The pharmacokinetic properties of piperidinyl-pyrrolidinone derivatives are crucial for their development as CNS drugs. Key parameters include their ability to cross the blood-brain barrier (BBB), their metabolic stability, and their oral bioavailability.
While specific pharmacokinetic data for many novel piperidinyl-pyrrolidinone derivatives are not yet publicly available, studies on related compounds provide valuable insights. For example, a novel PPARδ modulator with a piperidinyl core demonstrated significantly improved exposure in multiple species following oral administration, suggesting good bioavailability.[10] In silico predictions and in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to estimate BBB penetration. For instance, pyridazinobenzylpiperidine derivatives showed predicted BBB penetration in PAMPA assays, which is a favorable characteristic for CNS-acting drugs.[1]
Therapeutic Potential and Future Directions
The diverse pharmacological profiles of novel piperidinyl-pyrrolidinone derivatives position them as promising candidates for the treatment of a range of complex disorders.
-
Neurodegenerative Diseases: Their ability to inhibit MAO-B and provide neuroprotection makes them attractive for Parkinson's and Alzheimer's diseases.
-
Neuropsychiatric Disorders: Modulation of dopamine D3 receptors suggests potential applications in schizophrenia, depression, and addiction.
-
Inflammatory Conditions: The anti-inflammatory properties mediated by PPARδ agonism open avenues for treating neuroinflammation and systemic inflammatory diseases like atherosclerosis.
Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Further in-depth studies are needed to elucidate their detailed mechanisms of action and to validate their efficacy and safety in relevant preclinical models. The development of derivatives with dual or multiple targeting capabilities could offer synergistic therapeutic benefits for complex multifactorial diseases.
Conclusion
Piperidinyl-pyrrolidinone derivatives represent a burgeoning class of bioactive molecules with significant therapeutic potential. Their unique structural framework allows for the fine-tuning of their pharmacological properties to engage a variety of CNS and peripheral targets. The insights and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of these promising compounds to address unmet medical needs.
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Investigating the mechanism of action of 1-(piperidin-3-yl)pyrrolidin-2-one
An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-(piperidin-3-yl)pyrrolidin-2-one
Authored by: A Senior Application Scientist
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The confluence of a piperidine ring and a pyrrolidin-2-one core in the molecule this compound presents a compelling case for in-depth pharmacological investigation. Both piperidine and pyrrolidinone moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of clinically approved drugs and bioactive compounds targeting the central nervous system, inflammatory pathways, and metabolic diseases.[1][2] Derivatives of this core scaffold have been explored as ligands for dopamine, serotonin, and nicotinic acetylcholine receptors, as well as inhibitors of the NLRP3 inflammasome, highlighting its potential as a versatile chemical starting point for drug discovery.[3][4]
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative cascade. Our approach is grounded in a tiered strategy, beginning with broad, unbiased screening and progressively narrowing the focus to specific molecular targets and downstream signaling pathways.
Section 1: Foundational Analysis and Hypothesis Generation
The structure of this compound suggests several plausible biological targets. The piperidine moiety is a common feature in neuropharmacological agents, often interacting with G-protein coupled receptors (GPCRs) and ion channels.[1] The pyrrolidin-2-one structure is a lactam that can participate in hydrogen bonding and may serve as a scaffold for interaction with various enzymes and receptors.[2][5]
Based on the known activities of its derivatives and related structures, we can formulate several primary hypotheses for the mechanism of action of the core compound:
-
Neuromodulatory Activity: The compound may act as a modulator of neurotransmitter receptors, such as dopamine, serotonin, or nicotinic acetylcholine receptors, given its structural similarities to known ligands.[3]
-
Enzyme Inhibition: The lactam ring and overall structure could allow for binding to the active or allosteric sites of enzymes, such as prolyl oligopeptidase, dipeptidyl peptidase IV, or leukotriene A4 hydrolase.[6][7]
-
Inflammasome Modulation: The compound may interfere with protein-protein interactions or enzymatic activity within inflammatory signaling complexes like the NLRP3 inflammasome.[4]
Our investigative strategy is designed to test these hypotheses in a logical and resource-efficient manner.
Section 2: A Tiered Experimental Strategy for Mechanism of Action Elucidation
A robust investigation into a compound's mechanism of action begins with a broad survey of its biological effects and progressively refines the inquiry to the molecular level. The following tiered approach ensures that experimental efforts are guided by data at each stage.
Tier 1: High-Throughput Phenotypic Screening and Target Identification
The initial goal is to cast a wide net to identify potential biological activities without preconceived bias.
2.1. Broad Phenotypic Screening
A panel of cell-based assays representing diverse physiological systems should be employed. This allows for the observation of a compound's effect in a biological context, which can provide clues to its mechanism.
Experimental Protocol: Cell-Based Phenotypic Screening Array
-
Cell Line Selection: Utilize a diverse panel of human cell lines, including neuronal (e.g., SH-SY5Y), immune (e.g., THP-1), and cancer cell lines (e.g., a panel representing different tissue origins).
-
Assay Panel: Employ high-content imaging or multi-well plate reader-based assays to assess a range of cellular phenotypes, such as:
-
Cell viability and proliferation (e.g., MTT, CellTiter-Glo®)
-
Apoptosis and necrosis (e.g., Caspase-3/7 activity, Annexin V/PI staining)
-
Mitochondrial function (e.g., TMRE staining for mitochondrial membrane potential)
-
Cytoskeletal organization (e.g., Phalloidin staining for F-actin)
-
Key signaling pathway activation (e.g., reporter assays for NF-κB, CREB, AP-1)
-
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for various time points (e.g., 6, 24, 48 hours).
-
Data Acquisition and Analysis: Acquire data using appropriate instrumentation and analyze for statistically significant changes in measured parameters compared to vehicle-treated controls.
2.2. Target Identification using Affinity-Based Methods
If a consistent and potent phenotypic effect is observed, the next step is to identify the direct molecular target(s).
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the most robust phenotypic response.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.
-
Elution and Digestion: After washing to remove non-specific binders, elute the bound proteins and digest them into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bound to the immobilized compound.
Tier 2: Target Validation and Mechanistic Characterization
The putative targets identified in Tier 1 must be validated through orthogonal assays.
2.3. Radioligand Binding Assays
For hypothesized GPCR or ion channel targets, competitive binding assays are the gold standard for confirming direct interaction.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the human dopamine D2 receptor).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for the D2 receptor), and increasing concentrations of this compound.
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki).
| Hypothetical Target | Radioligand | Expected Outcome for Positive Hit |
| Dopamine D2 Receptor | [³H]-Spiperone | Concentration-dependent displacement of radioligand |
| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | Concentration-dependent displacement of radioligand |
| Nicotinic α7 Receptor | [¹²⁵I]-α-Bungarotoxin | Concentration-dependent displacement of radioligand |
2.4. Enzyme Inhibition Assays
If an enzyme is a putative target, its activity must be measured in the presence of the compound.
Experimental Protocol: In Vitro Enzyme Activity Assay (Example: NLRP3 ATPase activity)
-
Recombinant Enzyme: Obtain purified, recombinant human NLRP3 protein.[4]
-
Assay Buffer: Prepare an appropriate buffer containing ATP and necessary cofactors.
-
Compound Incubation: Pre-incubate the recombinant NLRP3 with varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP.
-
Activity Measurement: Measure the rate of ATP hydrolysis, typically by quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC50 value.
Tier 3: Elucidation of Downstream Signaling Pathways
Confirming target engagement is crucial, but understanding the functional consequences of this interaction is the ultimate goal.
2.5. Cellular Signaling Assays
Once a primary target is validated, the downstream signaling effects must be investigated in a cellular context.
Experimental Protocol: Calcium Mobilization Assay for GPCR Activation
-
Cell Loading: Load cells expressing the target GPCR (e.g., a Gq-coupled receptor) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add this compound and monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with this compound before adding a known agonist for the receptor. A reduction in the agonist-induced fluorescence signal indicates antagonism.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat cells with this compound for various time points.
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt, cleaved Caspase-9) and their total protein counterparts.
-
Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to determine the change in protein phosphorylation or cleavage.
Section 3: Visualization of Workflows and Pathways
Clear visual representations are essential for conceptualizing complex biological processes and experimental plans.
Caption: Hypothetical Gq-coupled signaling pathway activation.
Conclusion
The investigation into the mechanism of action of this compound requires a systematic and multi-faceted approach. By beginning with broad, unbiased screening and progressively focusing on validated molecular targets and their downstream consequences, researchers can build a comprehensive and accurate understanding of the compound's pharmacological profile. This guide provides a robust framework for such an investigation, emphasizing logical progression, experimental rigor, and the integration of diverse data types. The insights gained from this process will be critical in determining the therapeutic potential of this promising chemical scaffold.
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Bishop, M. J., et al. (1998). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[8][9]yclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry. Retrieved from
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Whitepaper: A Strategic In Silico Workflow for Target Identification and Binding Analysis of 1-(piperidin-3-yl)pyrrolidin-2-one
Abstract: The identification of molecular targets for novel small molecules is a foundational challenge in modern drug discovery. This guide presents a comprehensive, field-proven in silico workflow for characterizing the receptor binding profile of 1-(piperidin-3-yl)pyrrolidin-2-one, a representative "orphan" ligand. We move beyond simplistic procedural lists to detail the strategic rationale behind a multi-phase computational approach, beginning with robust target hypothesis generation and culminating in high-confidence binding validation through molecular dynamics. Each protocol is designed as a self-validating system, integrating experimental causality with technical accuracy. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational modeling to accelerate early-stage discovery projects.
Introduction: The Orphan Ligand Challenge
In drug discovery, we frequently encounter novel chemical entities with promising, yet uncharacterized, biological activity. This compound represents such a compound—a molecule whose specific biological targets are not widely established. This scenario, known as the "orphan ligand" problem, presents a significant bottleneck in translating a chemical asset into a therapeutic candidate.[1] Traditional experimental approaches to deorphanization can be resource-intensive and time-consuming.
Computational, or in silico, methods offer a powerful and efficient alternative to navigate this challenge.[2][3][4] By simulating molecular interactions within a virtual environment, we can rapidly generate and test hypotheses, prioritize targets, and gain deep mechanistic insights into binding events before committing to extensive wet-lab validation. This guide details a strategic, three-phase workflow designed to systematically identify and characterize the receptor binding of this compound.
Phase 1: Target Hypothesis Generation (Target Fishing)
The foundational step is to generate a credible list of potential protein targets. Ascribing function based on chemical similarity is a cornerstone of this process.[5][6] We will employ a two-pronged strategy to cast a wide yet relevant net.
Strategy 1.1: Ligand-Based Pharmacophore Screening
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—necessary for molecular recognition at a receptor.[7][8][9] By creating a pharmacophore model for our query ligand, we can screen large databases of known active compounds to find molecules with similar feature arrangements, thereby inferring potential targets.[10][11]
Strategy 1.2: Reverse Docking and Target Prediction Servers
Reverse docking flips the conventional screening paradigm: instead of docking many ligands to one target, we dock one ligand to many potential targets.[5] This is complemented by web-based tools that leverage vast curated databases of known ligand-target interactions.
A premier tool for this purpose is SwissTargetPrediction , which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[12][13][14][15][16] This approach effectively leverages the immense body of publicly available bioactivity data from resources like ChEMBL.[17][18][19][20][21]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for ligand-based target prediction.
Protocol 1: Target Fishing with SwissTargetPrediction
-
Prepare Ligand Structure: Convert this compound to its SMILES (Simplified Molecular Input Line Entry System) string. For this compound, a representative SMILES is C1CC(NC1)C2CCCN2=O.
-
Access the Server: Navigate to the SwissTargetPrediction web server.[12]
-
Submit Query: Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.
-
Execute Prediction: Run the prediction algorithm. The server compares the query to its database of active ligands and ranks potential targets by probability.[13][15]
-
Curate Target List: Analyze the output list. Prioritize targets with the highest probability scores. Cross-reference these targets with biological pathways relevant to potential therapeutic areas. For this guide, we will hypothesize the top-ranked targets are a G-protein coupled receptor (GPCR), a kinase, and a nuclear receptor.
Phase 2: Molecular Docking for Pose Prediction and Initial Scoring
With a prioritized list of potential targets, molecular docking serves as a rapid computational filter. Its primary goals are to predict the most likely binding orientation (pose) of the ligand within the receptor's active site and to provide an initial, semi-quantitative estimate of binding affinity.[22] We will use AutoDock Vina, a widely validated and efficient open-source docking engine.[22][23][24]
The Causality of Docking Choices
The choice of docking software and protocol is critical. AutoDock Vina is selected for its balance of speed and accuracy, which is ideal for screening multiple hypothetical targets.[22][23] Its scoring function is designed to approximate the binding free energy, providing a numerical basis for comparing the ligand's fit across different protein pockets.
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structures of the hypothesized targets (e.g., a GPCR, a kinase, a nuclear receptor) from the Protein Data Bank (PDB).[25][26][27]
-
Using molecular modeling software (e.g., Meeko, AutoDock Tools), remove water molecules and co-crystallized ligands.[28]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.
-
Save the prepared receptor in the required PDBQT file format.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Define the Search Space (Binding Box):
-
Identify the putative binding pocket for each receptor. If a co-crystallized ligand was present, the box should be centered on that ligand's location.
-
Define the dimensions of a cubic search space (the "binding box") that encompasses the entire binding site. A typical size is 25x25x25 Ångströms.
-
-
Configure and Run Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and size of the search space, and the exhaustiveness parameter.
-
Expert Insight: The exhaustiveness parameter controls the computational effort of the search. A value of 32 is recommended for a thorough search, balancing accuracy with time.[28]
-
Execute AutoDock Vina from the command line.
-
-
Analyze Results:
-
Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding affinity scores in kcal/mol.
-
The most negative score represents the best-predicted binding affinity.
-
Visually inspect the top-ranked pose for each target. Look for plausible interactions, such as hydrogen bonds and hydrophobic contacts with key active site residues.
-
dot graph G { graph [splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: Step-by-step molecular docking workflow.
Phase 3: Molecular Dynamics for Binding Stability and Energetics
While docking provides a valuable static snapshot, the biological environment is dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-receptor complex over time, providing a much higher level of confidence in the binding hypothesis.[29] We will use GROMACS, a high-performance and widely used MD engine.[30][31][32][33]
The Rationale for MD Simulation
MD simulations validate the stability of the docked pose. If a ligand is a true binder, its docked conformation should remain stable within the binding pocket throughout the simulation. Furthermore, post-simulation analysis using methods like MM/PBSA can provide more accurate estimations of binding free energy than docking scores alone.[34][35][36][37]
Protocol 3: MD Simulation and MM/PBSA Analysis
-
System Preparation:
-
Use the top-ranked docked pose from Phase 2 as the starting structure.
-
Select an appropriate force field (e.g., AMBER ff14SB for the protein, GAFF for the ligand).[38][39][40][41][42] The choice of force field is paramount as it dictates the physics of the simulation.
-
Generate topology files for both the protein and the ligand. The topology file defines the atoms, bonds, angles, and charges for the MD engine.
-
Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[33]
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.[33]
-
Equilibration (NVT & NPT):
-
Perform a short (e.g., 100 ps) simulation in the NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature.
-
Perform a subsequent short (e.g., 100 ps) simulation in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the system's pressure and density.[33]
-
-
Production MD: Run the main production simulation for an extended period (e.g., 100 nanoseconds). Longer simulations provide more robust sampling of the conformational space.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify which parts of the protein are interacting with the ligand.
-
Hydrogen Bond Analysis: Quantify the formation and duration of hydrogen bonds between the ligand and receptor.
-
-
Binding Free Energy Calculation (MM/PBSA):
-
Use the g_mmpbsa tool (or a similar implementation) to calculate the binding free energy from the simulation trajectory.[35][43]
-
The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method calculates the energy of the complex, the free receptor, and the free ligand to derive the binding energy (ΔG_bind).[34][36][37] This provides a more rigorous energy estimate than the docking score.
-
Data Synthesis and Interpretation
Table 1: Consolidated In Silico Binding Analysis
| Target Protein | Target Class | Docking Score (kcal/mol) | Key Interacting Residues (from Docking & MD) | Ligand RMSD (nm) (Avg. over 100 ns) | ΔG_bind (MM/PBSA) (kJ/mol) |
| Hypothetical Target A | GPCR | -9.2 | Tyr115, Phe201, Asn294 | 0.15 ± 0.05 | -125.5 ± 10.2 |
| Hypothetical Target B | Kinase | -7.8 | Leu83, Val91, Ala148 | 0.85 ± 0.30 | -60.1 ± 15.8 |
| Hypothetical Target C | Nuclear Receptor | -8.5 | Arg394, Gln278, Met348 | 0.40 ± 0.15 | -95.3 ± 12.5 |
Note: Data presented are representative examples for illustrative purposes.
Interpretation: Based on the hypothetical data in Table 1, Hypothetical Target A (GPCR) emerges as the most promising candidate. It exhibits the strongest docking score, maintains a highly stable binding pose throughout the MD simulation (indicated by the low and stable ligand RMSD), and has the most favorable binding free energy as calculated by MM/PBSA. The high RMSD of the ligand in the kinase simulation suggests an unstable binding mode, making it a less likely target despite a reasonable initial docking score.
Conclusion
This whitepaper has detailed a rigorous, multi-phase in silico workflow for the target identification and binding characterization of an orphan ligand, this compound. By systematically progressing from broad target fishing to high-throughput docking and finally to gold-standard molecular dynamics simulations, this strategy provides a robust framework for generating high-confidence, experimentally testable hypotheses. This approach minimizes the risk and resource expenditure of early-stage drug discovery, embodying a modern, computation-driven paradigm for elucidating molecular mechanisms of action.[44][45]
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Title: Worldwide Protein Data Bank: wwPDB Source: wwPDB URL: [Link]
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Title: ChEMBL Source: Wikipedia URL: [Link]
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Title: ChEMBL Source: EMBL-EBI URL: [Link]
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Title: RCSB PDB: Homepage Source: RCSB Protein Data Bank URL: [Link]
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Title: End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design Source: ACS Chemical Reviews URL: [Link]
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Title: GROMACS Tutorials Source: GROMACS URL: [Link]
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Title: Pharmacophore-based virtual screening Source: PubMed URL: [Link]
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Title: ChEMBL - PubChem Data Source Source: NIH URL: [Link]
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Title: Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Source: PMC - NIH URL: [Link]
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Title: Using silico methods predicting ligands for orphan GPCRs Source: PubMed URL: [Link]
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Title: Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial Source: YouTube URL: [Link]
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Title: (PDF) Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors Source: ResearchGate URL: [Link]
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Title: Introduction to Molecular Dynamics - the GROMACS tutorials! Source: GROMACS URL: [Link]
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Title: AMBER vs GROMACS Source: DiPhyx Stories URL: [Link]
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Title: AutoDock Vina Documentation Source: The Scripps Research Institute URL: [Link]
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Title: Homepage | Protein Data Bank in Europe Source: PDBe URL: [Link]
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Title: Can anyone help me calculate the free binding energy by MM/PBSA method? Source: ResearchGate URL: [Link]
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Title: (PDF) SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: ResearchGate URL: [Link]
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Title: Computational Approach for Drug Target Identification Source: Chemical Genomics URL: [Link]
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Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: PharmaFeatures URL: [Link]
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Title: #Pharmacophore Modeling in Drug Discovery Source: YouTube URL: [Link]
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Title: AutoDock Vina Manual Source: The Scripps Research Institute URL: [Link]
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Title: AutoDock Vina: Molecular docking program Source: AutoDock Vina Documentation URL: [Link]
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Title: An Introduction to AMBER Source: SabrePC URL: [Link]
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Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]
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Title: The Advance of In Silico Evidence to Transform Pediatric Drug Development for Rare Diseases Source: PMC - PubMed Central URL: [Link]
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Title: Identification of orphan ligand-receptor relationships using a cell-based CRISPRa enrichment screening platform Source: eLife URL: [Link]
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A Technical Guide to the Synthetic Accessibility of 1-(Piperidin-3-yl)pyrrolidin-2-one Analogs
Introduction
The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold represents a significant structural motif in modern medicinal chemistry. This framework combines two of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs: the piperidine and pyrrolidine rings.[1][2] The piperidine moiety, a saturated six-membered ring, offers a versatile anchor for exploring three-dimensional chemical space, which can be crucial for modulating physicochemical properties and improving pharmacokinetic profiles in drug candidates.[3][4] Simultaneously, the pyrrolidin-2-one (or γ-lactam) core is a privileged structure known for its diverse biological activities and its role as a γ-aminobutyric acid (GABA) analog.[5][6] The combination of these two rings creates a chiral scaffold with multiple points for diversification, making it an attractive target for drug discovery programs aimed at various therapeutic areas, including central nervous system disorders and oncology.
This guide provides an in-depth exploration of the synthetic strategies for accessing this compound and its analogs. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights into the most robust and scalable synthetic routes. We will cover the synthesis of the key building blocks, crucial coupling methodologies, and strategies for analog derivatization, all grounded in authoritative references and detailed, self-validating protocols.
Chapter 1: Retrosynthetic Strategies
A logical retrosynthetic analysis of the target scaffold, this compound, reveals two primary building blocks: a piperidine-3-amine synthon and a C4 carbonyl synthon that will form the pyrrolidin-2-one ring. The most strategically sound disconnection is at the N1-C5 bond of the pyrrolidinone ring, which points to a convergent synthesis involving the coupling of a pre-formed piperidine derivative with a linear four-carbon chain.
This approach is advantageous as it allows for the independent synthesis and modification of both the piperidine and pyrrolidinone precursors, enabling the rapid generation of a diverse analog library. The key transformation in the forward synthesis is the formation of the lactam, which can be achieved through a reductive amination followed by intramolecular cyclization.
Caption: Retrosynthetic analysis of the target scaffold.
Chapter 2: Synthesis of the Piperidine Core: Protected 3-Aminopiperidine
The synthesis of the chiral 3-aminopiperidine core is a critical first step. While numerous methods exist for piperidine synthesis, the most atom-economical and industrially scalable approach is the catalytic hydrogenation of a corresponding pyridine precursor.[3][7]
Catalytic Hydrogenation of 3-Aminopyridine
The direct hydrogenation of 3-aminopyridine presents challenges due to the aromaticity of the pyridine ring and the potential for catalyst poisoning by the basic nitrogen atoms.[7] Overcoming these hurdles requires potent catalytic systems and carefully optimized conditions. Heterogeneous catalysts, particularly those based on platinum group metals, are highly effective.[7][8]
-
Rationale for Catalyst Choice:
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a highly active catalyst, often used in acidic media like glacial acetic acid. The acid protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[8] It is particularly effective for substrates that are resistant to hydrogenation under other conditions.
-
Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst. Its efficacy is often enhanced in the presence of an acid, though it can sometimes be less active than platinum or rhodium for pyridine reduction.[7]
-
Rhodium on Carbon (Rh/C): Rhodium catalysts often exhibit high activity under milder conditions (lower pressures and temperatures) compared to platinum or palladium, making them suitable for sensitive substrates.[1][9]
-
The hydrogenation typically yields the cis-isomer as the major product due to the steric hindrance of the catalyst surface directing the approach of hydrogen from one face of the ring.
N-Protection: A Critical Step for Selectivity
To prevent side reactions during the subsequent coupling step, such as N-alkylation of the piperidine ring nitrogen, it is essential to install a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[10][11] The protection is typically performed after hydrogenation.
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst System | Substrate | Conditions | Yield | Key Insights & References |
| PtO₂ / Acetic Acid | Substituted Pyridines | 50-70 bar H₂, RT, 8h | Good | Effective for challenging substrates; acidic medium facilitates reduction.[8] |
| Rh/C / Methanol | 3-Substituted Pyridines | 5 bar H₂, 40°C, 16h | High | Milder conditions, good for functional group tolerance.[7] |
| Pd/C / Acidic Additive | Pyridine | High P, High T | Moderate-High | Cost-effective; acid is crucial for activating the pyridine ring.[7] |
Experimental Protocol 1: Synthesis of tert-butyl (piperidin-3-yl)carbamate
Part A: Hydrogenation of 3-Aminopyridine
-
Materials: 3-Aminopyridine, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Methanol, Diethyl Ether.
-
Procedure:
-
To a high-pressure reactor vessel, add 3-aminopyridine (1.0 eq) and glacial acetic acid (10 vol).
-
Carefully add PtO₂ (1-5 mol%) under an inert atmosphere.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[8]
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully depressurize the reactor and filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product is often a mixture of cis/trans isomers of 3-aminopiperidine acetate salt. This is used directly in the next step.
-
Part B: N-Boc Protection
-
Materials: Crude 3-aminopiperidine acetate, Dichloromethane (DCM), Triethylamine (TEA), Di-tert-butyl dicarbonate ((Boc)₂O), Saturated aq. NaHCO₃.
-
Procedure:
-
Suspend the crude product from Part A in DCM (10 vol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (3.0 eq) dropwise to neutralize the acetic acid and free the amine.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired protected piperidine core.
-
Chapter 3: Key Coupling Methodology: Reductive Amination & Lactamization
With the protected piperidine core in hand, the next stage is to construct the pyrrolidin-2-one ring. A highly efficient and convergent strategy is the reductive amination of a γ-ketoester, such as ethyl levulinate, with the protected 3-aminopiperidine.[12] This reaction forms an intermediate imine/enamine which is reduced in situ to the corresponding secondary amine. Subsequent heating promotes intramolecular cyclization with the loss of ethanol to form the thermodynamically stable five-membered lactam ring.
Mechanism of Reductive Amination
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the initial ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.
Caption: Mechanism of Reductive Amination and Lactamization.
Experimental Protocol 2: Synthesis of tert-butyl (1-(2-oxopyrrolidin-1-yl)piperidin-3-yl)carbamate
-
Materials: tert-butyl (piperidin-3-yl)carbamate (from Protocol 1), Ethyl levulinate, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Acetic Acid.
-
Procedure:
-
Dissolve tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and ethyl levulinate (1.1 eq) in DCE (10 vol).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS for the formation of the intermediate secondary amine.
-
Upon completion of the reduction, transfer the reaction mixture to a sealed vessel or a flask equipped with a reflux condenser.
-
Heat the mixture to 80-90 °C for 6-8 hours to drive the intramolecular cyclization (lactamization).
-
Cool the reaction to room temperature and quench carefully by the slow addition of saturated aq. NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the Boc-protected target molecule.
-
Chapter 4: Strategies for Analog Synthesis
The true power of this synthetic approach lies in its flexibility for creating a wide array of analogs. Diversification can be achieved at multiple points:
-
Piperidine Ring Substitution: By starting with different substituted 3-aminopyridines (e.g., methyl-, fluoro-, or methoxy-substituted), a variety of functionalized piperidine cores can be generated.[13] The hydrogenation conditions may require optimization for each substrate to ensure chemoselectivity.[14]
-
Pyrrolidinone Ring Substitution: The use of substituted γ-ketoesters in the reductive amination step allows for the introduction of substituents onto the pyrrolidinone ring. For example, using esters of 3-methyllevulinic acid would yield a methyl group at the C4 position of the lactam.
-
Piperidine Nitrogen Functionalization: After the final deprotection step, the secondary amine of the piperidine ring becomes available for further functionalization via reactions such as reductive amination with various aldehydes, acylation, or sulfonation, leading to a vast library of N-substituted analogs.[15][16]
Chapter 5: Deprotection and Final Product Isolation
The final step in the synthesis is the removal of the Boc protecting group to yield the primary amine of the target compound. This is reliably achieved under acidic conditions.
Experimental Protocol 3: Boc Deprotection
-
Materials: Boc-protected final product (from Protocol 2), Dichloromethane (DCM), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in DCM (10 vol).
-
Cool the solution to 0 °C.
-
Add an excess of TFA (10-20 eq) or 4M HCl in Dioxane (5-10 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The final product is typically obtained as a salt (e.g., TFA or HCl salt). It can be purified by reverse-phase HPLC or by triturating with a suitable solvent like diethyl ether to precipitate the salt. To obtain the free base, the salt can be dissolved in water and basified with a strong base (e.g., NaOH) followed by extraction with an organic solvent.
-
Conclusion
The synthesis of this compound analogs is highly accessible through a convergent and robust synthetic strategy. The cornerstone of this approach is the catalytic hydrogenation of substituted 3-aminopyridines to form the piperidine core, followed by a highly efficient reductive amination/lactamization cascade with γ-ketoesters to construct the pyrrolidinone ring. The strategic use of N-protection, particularly with the Boc group, is critical for achieving high selectivity and yield. This methodology is not only effective for producing the core scaffold but also serves as a flexible platform for the generation of diverse analog libraries, making it an invaluable tool for researchers in drug development and medicinal chemistry.
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A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 1-(piperidin-3-yl)pyrrolidin-2-one
Executive Summary
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The novel derivative, 1-(piperidin-3-yl)pyrrolidin-2-one, represents an uncharacterized entity with potential therapeutic applications. The critical first step in evaluating any new chemical entity is a thorough assessment of its cytotoxic potential.[2][3] This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this compound. We detail a multi-parametric approach grounded in the principles of ISO 10993-5, employing a strategic combination of assays to probe distinct cellular health indicators: metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red Uptake).[4][5] This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and self-validating screening cascade.
Introduction
The Pyrrolidinone Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidinone ring is a five-membered lactam that is a versatile and highly valued scaffold in the design of bioactive agents.[1] Its structural and chemical properties allow it to serve as a key building block in compounds targeting a wide array of diseases, with demonstrated antibacterial, anticancer, and anticonvulsant activities.[1][6] The development of novel pyrrolidinone derivatives is a promising avenue for identifying new therapeutic leads.
Profile of the Target Compound: this compound
This compound is a novel compound whose biological effects are currently uncharacterized. Its structure combines the pyrrolidinone core with a piperidine moiety, another nitrogen-containing heterocycle prevalent in pharmaceuticals.[7] Given the lack of existing biological data, a foundational cytotoxicity assessment is imperative to establish a baseline safety profile and inform the design of future efficacy studies.
Rationale for Preliminary Cytotoxicity Screening
In vitro cytotoxicity testing is a fundamental component of modern toxicology and a mandatory first step in the biological evaluation of new compounds and medical materials.[5][8][9] This preliminary screen serves several critical functions:
-
Hazard Identification: It provides an early indication of a compound's potential to cause cellular damage.[5][10]
-
Potency Determination: It quantifies the concentration at which the compound elicits a toxic effect, typically expressed as the half-maximal inhibitory concentration (IC50).[11][12][13]
-
Therapeutic Index Estimation: By comparing cytotoxicity in cancerous versus non-cancerous cell lines, an initial assessment of selectivity can be made, which is a cornerstone of effective therapeutic design.[14]
-
Regulatory Compliance: Standardized in vitro cytotoxicity testing is a requirement for nearly all medical devices and is a key part of preclinical drug development, guided by standards such as ISO 10993-5.[4][8][9]
Foundational Principles of In Vitro Cytotoxicity Assessment
A robust cytotoxicity evaluation relies on interrogating multiple cellular health parameters. A single assay provides only a limited view; a multi-assay approach yields a more comprehensive and reliable profile of a compound's effects.
Core Cellular Endpoints for Assessment
Our recommended screening strategy is built on three distinct, well-validated endpoints that probe different aspects of cellular viability.[5]
-
Metabolic Activity: Healthy, viable cells maintain a high rate of metabolic activity, particularly within the mitochondria.[15] Assays like the MTT assay measure the activity of mitochondrial reductase enzymes, providing a powerful indicator of overall cell health.[15][16]
-
Membrane Integrity: The plasma membrane is a critical barrier separating the cell's interior from the external environment. Loss of this integrity is a hallmark of necrosis or late-stage apoptosis.[2] The Lactate Dehydrogenase (LDH) release assay quantifies this damage by measuring the leakage of this stable cytosolic enzyme into the culture medium.[17][18]
-
Lysosomal Function: Lysosomes are vital organelles for cellular homeostasis. The Neutral Red Uptake (NRU) assay assesses the health of lysosomes, as only viable cells can incorporate and bind the supravital dye within these organelles.[19][20] Damage to the lysosomal membrane is an early indicator of cellular stress.
The IC50 Value: The Gold Standard for Potency
The half-maximal inhibitory concentration (IC50) is the most common metric used to express a compound's cytotoxic potency.[11][12] It is defined as the concentration of a substance required to inhibit a given biological process, such as cell growth or viability, by 50%.[13] A lower IC50 value indicates a more potent compound.[12] This value is derived by fitting experimental data to a dose-response curve.[11]
Experimental Design and Strategy
A well-conceived experimental design is crucial for generating trustworthy and interpretable data.
Rationale for Cell Line Selection
The choice of cell line is a critical parameter that depends on the intended application of the compound.[21][22] For a preliminary, general cytotoxicity screen, a dual-cell line strategy is highly recommended to provide initial insights into selectivity.[14]
-
Non-Cancerous Fibroblast Line (e.g., Balb/c 3T3): Fibroblasts are a standard and robust cell type used in cytotoxicity testing.[23] The Balb/3T3 cell line is specifically endorsed by the ISO 10993-5 standard, making it an excellent choice for establishing a baseline toxicity profile.[22]
-
Human Cancer Cell Line (e.g., HeLa or MCF-7): Using a well-characterized cancer cell line allows for a direct comparison of the compound's effect on transformed versus non-transformed cells. This is essential for compounds with potential anticancer applications.[3][14]
Caption: Logic for selecting a dual-cell line panel for screening.
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or cell culture medium.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to create a range of final testing concentrations. A typical 8-point, 3-fold dilution series starting from 100 µM is a robust starting point.
-
Vehicle Control: It is critical to include a vehicle control, which consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that any observed effects are due to the compound and not the solvent.
Integrated Cytotoxicity Screening Workflow
The following protocols are designed to be performed in parallel from a single master plate of compound dilutions, ensuring consistency and efficiency.
Caption: Step-by-step pipeline for data analysis and IC50 determination.
Data Processing and Normalization
-
Background Subtraction: For each plate, calculate the average absorbance of the blank (medium-only) wells and subtract this value from all other wells. 2. Calculate Percent Viability: Normalize the data to the untreated or vehicle controls. The formula is: % Viability = (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100
For the LDH assay, cytotoxicity is calculated differently: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
IC50 Determination
-
Plot Data: Using graphing software (e.g., GraphPad Prism), plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis). [11]2. Non-Linear Regression: Fit the data to a four-parameter logistic (4PL) non-linear regression model. [24][25]This will generate a sigmoidal dose-response curve.
-
Calculate IC50: The software will calculate the IC50 as the concentration that corresponds to 50% viability on the fitted curve. [11][24]
Data Presentation
Summarize the final IC50 values in a clear, tabular format. This allows for easy comparison of the compound's potency across different assays and cell lines.
| Compound | Assay | Cell Line | Exposure Time (h) | IC50 (µM) ± SD |
| This compound | MTT | Balb/c 3T3 | 24 | [Insert Value] |
| This compound | MTT | HeLa | 24 | [Insert Value] |
| This compound | LDH | Balb/c 3T3 | 24 | [Insert Value] |
| This compound | LDH | HeLa | 24 | [Insert Value] |
| This compound | NRU | Balb/c 3T3 | 24 | [Insert Value] |
| This compound | NRU | HeLa | 24 | [Insert Value] |
| Doxorubicin (Positive Control) | MTT | HeLa | 24 | [Insert Value] |
Conclusion and Future Directions
This guide outlines a robust, multi-parametric strategy for the preliminary in vitro cytotoxicity screening of this compound. By integrating assays that measure metabolic activity, membrane integrity, and lysosomal function, this workflow provides a comprehensive initial assessment of the compound's toxic potential. The resulting IC50 values will be critical for guiding subsequent research, including mechanism of action studies, screening against a broader panel of cell lines, and establishing a starting point for potential in vivo safety evaluations. Adherence to these standardized, self-validating protocols ensures the generation of high-quality, reliable data essential for the advancement of this novel compound in the drug discovery pipeline.
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
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Estonian Centre for Standardisation and Accreditation. (2025). EVS-EN ISO 10993-5:2009+A11:2025. Retrieved from [Link]
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Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
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iTeh Standards. (2009). ISO 10993-5:2009. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. Retrieved from [Link]
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DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]
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PubChem. (2025). 1-(6-Piperidin-3-yl-2-pyridinyl)pyrrolidin-2-one. Retrieved from [Link]
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Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
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SpringerLink. (n.d.). Pyrrolidine in Drug Discovery. Retrieved from [Link]
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Arkivoc. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Retrieved from [Link]
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MySkinRecipes. (n.d.). (R)-1-(Pyrrolidin-3-yl)piperidine. Retrieved from [Link]
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Physicochemical properties of 1-(piperidin-3-yl)pyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(piperidin-3-yl)pyrrolidin-2-one
Abstract
This compound is a heterocyclic organic compound featuring both a piperidine and a pyrrolidin-2-one moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development, where it can serve as a versatile scaffold or building block for the synthesis of more complex, biologically active agents. The presence of a secondary amine in the piperidine ring and a lactam in the pyrrolidinone ring imparts specific physicochemical characteristics that are critical for its behavior in biological systems. This guide provides a comprehensive overview of its chemical identity, structural features, key physicochemical properties, and methodologies for its characterization. It is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical and pharmacological research. This compound is identified by several key descriptors that ensure unambiguous reference in literature and databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 933692-43-4 | [1] |
| Molecular Formula | C₉H₁₆N₂O | [1] |
| Molecular Weight | 168.24 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| PubChem CID | 24689384 | [1] |
| MDL Number | MFCD09813618 | [1] |
The molecule's architecture, featuring a five-membered lactam ring directly bonded to the 3-position of a six-membered piperidine ring, is crucial for its chemical behavior and interaction with biological targets.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which is paramount in drug development. While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from similar compounds.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Calculated Value | Significance in Drug Development |
| Molecular Weight | 168.24 g/mol [1] | Complies with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. |
| logP (Octanol/Water) | -0.3725 | Indicates high hydrophilicity, suggesting good solubility in aqueous media but potentially lower passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.58 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from piperidine NH) | Contributes to solubility and potential for specific receptor interactions. |
| Hydrogen Bond Acceptors | 3 (from lactam O and both N atoms) | Enhances aqueous solubility and interaction with biological targets. |
| pKa (most basic) | ~9.0 - 10.5 | The secondary amine on the piperidine ring is the most basic center, allowing for salt formation to improve solubility and handling. |
Solubility and Lipophilicity (logP)
The predicted logP value of -0.3725 suggests that this compound is a hydrophilic compound.[2] This is a direct consequence of the exposed polar functional groups: the secondary amine and the lactam.
-
Causality: The hydrogen bond donor (NH) and multiple acceptor sites (C=O, two N atoms) readily interact with water molecules, favoring dissolution in aqueous environments like physiological fluids.
-
Experimental Insight: In drug development, while high aqueous solubility is desirable for formulation, extremely low lipophilicity can hinder a molecule's ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. Therefore, this compound would likely serve as a starting point for further modification to balance solubility and permeability.
Acidity and Basicity (pKa)
The primary determinant of the acid-base character of this molecule is the secondary amine within the piperidine ring.
-
Expertise: The lone pair of electrons on the piperidine nitrogen is readily available for protonation, making it a Brønsted-Lowry base. Its pKa is expected to be in the range of 9.0-10.5, typical for cyclic secondary amines. The lactam nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it essentially non-basic.
-
Trustworthiness: This basicity is a critical handle for pharmaceutical scientists. The compound can be converted into a hydrochloride or other salt form by reacting it with a corresponding acid. This process typically transforms an oily or low-melting solid into a stable, crystalline solid with significantly improved aqueous solubility and ease of handling, which is a standard practice in drug manufacturing.
Methodologies for Structural Elucidation and Characterization
Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic techniques is employed to provide an unambiguous structural fingerprint.
Caption: A plausible synthetic pathway for the target molecule.
-
Methodology Rationale: One common strategy is the lactamization reaction. [3]This could involve reacting an N-protected 3-aminopiperidine with γ-butyrolactone at elevated temperatures. The protecting group (e.g., Boc) is crucial to prevent the secondary amine of the piperidine from interfering with the desired reaction. A final deprotection step would yield the target compound. Alternative routes include reductive amination followed by cyclization. [4]The choice of route depends on the availability of starting materials, desired scale, and stereochemical considerations.
Applications in Research and Drug Development
The structural motifs present in this compound are prevalent in many biologically active compounds, particularly those targeting the central nervous system (CNS).
-
Pyrrolidinone Core: The pyrrolidin-2-one (or γ-lactam) ring is a "privileged scaffold" in medicinal chemistry. It is found in a range of pharmaceuticals, including nootropics (e.g., Piracetam) and anticonvulsants. [5]* Piperidine Core: The piperidine ring is one of the most common heterocyclic fragments found in approved drugs, valued for its ability to impart favorable properties like aqueous solubility and to serve as a versatile scaffold for introducing substituents in defined three-dimensional space. [4][6]* Combined Potential: As a combined entity, this molecule serves as a valuable chiral building block. It can be used in the synthesis of selective receptor ligands, potentially for dopamine, serotonin, or nicotinic acetylcholine receptors, which are implicated in various neurological disorders. [7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from data on related piperidine and pyrrolidine compounds. [8][9][10][11]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Based on its amine functionality, the compound may be corrosive or irritating to the skin and eyes and potentially harmful if swallowed or inhaled. [8][10]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
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Unlocking New Therapeutic Avenues: A Technical Guide to the Discovery of Novel Biological Targets for Piperidinyl-Pyrrolidinone Scaffolds
Abstract
The piperidinyl-pyrrolidinone framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents. Its inherent three-dimensional complexity and synthetic tractability offer a rich landscape for the exploration of novel pharmacology. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic discovery of novel biological targets for piperidinyl-pyrrolidinone scaffolds. We will delve into the strategic rationale behind experimental design, from initial computational assessments to rigorous experimental validation, thereby providing a comprehensive roadmap for unlocking new therapeutic opportunities.
Introduction: The Piperidinyl-Pyrrolidinone Scaffold - A Realm of Untapped Potential
The confluence of the piperidine and pyrrolidinone rings within a single molecular entity creates a unique chemical space with significant therapeutic potential. The piperidine moiety, a ubiquitous feature in many natural products and approved drugs, often contributes to favorable pharmacokinetic properties and provides key interaction points with biological targets.[1][2][3][4][5] The pyrrolidinone core, a five-membered lactam, offers a rigidified structure that can orient substituents in a well-defined manner, crucial for specific molecular recognition.[6][7] The combination of these two heterocycles has already yielded compounds with a range of activities, including but not limited to, inhibitors of enzymes and modulators of receptors.[8][9][10][11][12]
However, the full spectrum of biological targets for this scaffold class remains largely unexplored. Phenotypic screening campaigns often yield hits with promising cellular effects, yet the underlying molecular mechanisms are frequently unknown. This guide will provide a systematic approach to "deorphanize" such compounds and identify their direct biological targets, a critical step in modern drug discovery.[13][14]
The Strategic Workflow for Novel Target Identification
A successful target identification campaign is a multi-faceted endeavor that synergistically combines computational and experimental approaches. The following workflow provides a logical progression from initial hypothesis generation to definitive target validation.
Caption: A strategic workflow for novel target identification of piperidinyl-pyrrolidinone scaffolds.
Phase 1: In Silico Target Prediction - Generating Educated Guesses
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential biological targets. This approach leverages existing biological and chemical data to predict interactions between a small molecule and a vast array of proteins.
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules often have similar biological activities.
-
2D and 3D Similarity Searching: The piperidinyl-pyrrolidinone scaffold of interest is compared against databases of compounds with known biological targets (e.g., ChEMBL, PubChem). This can reveal potential targets based on shared structural features.
-
Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. By generating a pharmacophore model from an active piperidinyl-pyrrolidinone compound, one can screen for proteins that are likely to bind to it.
-
Machine Learning and Deep Learning: These advanced computational techniques can learn complex relationships between chemical structures and biological activities from large datasets, enabling the prediction of targets for novel scaffolds.
Structure-Based Approaches
When the three-dimensional structure of a potential target protein is known, structure-based methods can be employed.
-
Molecular Docking: This technique predicts the preferred orientation of a small molecule when bound to a protein target. By docking a piperidinyl-pyrrolidinone derivative into the binding sites of a library of proteins, one can identify potential high-affinity interactions.
-
Virtual Screening: Large libraries of protein structures can be computationally screened to identify those that are most likely to bind to the scaffold of interest.
Phase 2: Chemical Probe Synthesis - Crafting the Tools for Discovery
To experimentally identify the binding partners of a piperidinyl-pyrrolidinone compound, it is often necessary to synthesize chemical probes. These are modified versions of the parent molecule that allow for the capture and identification of interacting proteins.
Strategic Functionalization and Linker Attachment
The key to a successful chemical probe is to introduce a functional group for linker attachment without significantly diminishing the compound's biological activity.
-
Structure-Activity Relationship (SAR) Guided Design: A thorough understanding of the SAR of the piperidinyl-pyrrolidinone series is crucial. Non-essential regions of the molecule, where modifications do not abrogate activity, are ideal locations for linker attachment.
-
Linker Chemistry: The choice of linker is critical. It should be of sufficient length to avoid steric hindrance between the probe and its target, and it should possess the appropriate chemical properties (e.g., hydrophilicity) to maintain solubility and minimize non-specific binding. Polyethylene glycol (PEG) linkers are often a good choice.[15][16][17][18][19][20]
Types of Chemical Probes
-
Affinity-Based Probes: These probes are designed for pull-down experiments.
-
Immobilized Probes: The piperidinyl-pyrrolidinone scaffold is covalently attached to a solid support, such as agarose or magnetic beads, via a linker.
-
Biotinylated Probes: A biotin tag is attached to the scaffold. Biotin's high affinity for streptavidin allows for the efficient capture of the probe-protein complex.
-
-
Photoaffinity Probes: These probes contain a photoreactive group (e.g., diazirine, benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein.[15][18][21] This is particularly useful for capturing transient or low-affinity interactions.
Caption: General workflow for the synthesis of affinity-based probes.
Phase 3: Experimental Target Discovery - Fishing for Proteins
With validated chemical probes in hand, or using the unmodified parent compound, several powerful experimental techniques can be employed to identify interacting proteins from complex biological samples like cell lysates or tissue homogenates.
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a cornerstone technique for target identification.[22][23][24][25]
Detailed Protocol for AC-MS:
-
Lysate Preparation:
-
Harvest cells or tissues and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Affinity Purification:
-
Incubate the cell lysate with the immobilized piperidinyl-pyrrolidinone probe (or a control resin) for 1-4 hours at 4°C with gentle rotation.
-
For biotinylated probes, incubate the lysate with the probe, followed by the addition of streptavidin-coated beads.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing salt concentration or mild detergents can be employed to reduce background.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competition with an excess of the free piperidinyl-pyrrolidinone compound.
-
Changing the pH or salt concentration of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are typically separated by SDS-PAGE, and the protein bands of interest are excised and subjected to in-gel digestion with trypsin.
-
Alternatively, the entire eluate can be subjected to in-solution digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a protein database to identify the proteins that were bound to the probe.
-
Data Analysis and Hit Prioritization:
-
Compare the proteins identified from the probe experiment with those from the control experiment (e.g., beads without the immobilized compound or with an inactive analog).
-
Prioritize proteins that are significantly enriched in the probe sample. Quantitative proteomics techniques, such as SILAC or label-free quantification, can provide more robust data.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful, label-free method for identifying the protein targets of small molecules.[26][27][28][29][30] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.
Detailed Protocol for DARTS:
-
Lysate Preparation:
-
Prepare a native cell lysate as described for AC-MS.
-
-
Compound Incubation:
-
Divide the lysate into aliquots and incubate them with the piperidinyl-pyrrolidinone compound or a vehicle control for a defined period (e.g., 1 hour at room temperature).
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a specific time to allow for partial protein digestion. The concentration of the protease and the digestion time should be optimized to achieve a good dynamic range.
-
-
Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Prepare the samples for analysis by SDS-PAGE.
-
-
Analysis:
-
Run the samples on an SDS-PAGE gel and visualize the proteins by Coomassie or silver staining.
-
Look for protein bands that are present or more intense in the compound-treated sample compared to the vehicle control. These represent proteins that have been protected from proteolysis by binding to the compound.
-
Excise the protected bands and identify the proteins by mass spectrometry.
-
Phase 4: Target Validation - From Candidate to Confirmed Target
The identification of a candidate binding protein is not the final step. Rigorous validation is required to confirm that the interaction is specific, occurs in a cellular context, and is responsible for the observed biological effects of the piperidinyl-pyrrolidinone compound.[13][14][31][32][33]
Biophysical and Biochemical Validation
These methods confirm a direct interaction between the small molecule and the purified candidate protein.
-
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of the interaction in real-time.
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding.
-
Thermal Shift Assays (TSA): Measures the change in the melting temperature of the protein upon ligand binding.
-
Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the piperidinyl-pyrrolidinone compound.
Cellular Target Engagement and Phenotypic Rescue
These experiments confirm that the interaction occurs within a living cell and is responsible for the compound's biological activity.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein by the compound in intact cells or cell lysates.
-
Target Knockdown or Knockout: Using techniques like RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to the piperidinyl-pyrrolidinone compound.
-
Overexpression Studies: Overexpressing the target protein may sensitize cells to the compound.
-
Rescue Experiments: If the compound induces a specific phenotype, expressing a drug-resistant mutant of the target protein should rescue this phenotype.
Table 1: Summary of Target Validation Techniques
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry, enthalpy, entropy. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular context. | Target engagement in cells. |
| RNA Interference (RNAi) | Reduces the expression of the target protein. | Functional relevance of the target to the compound's activity. |
| CRISPR/Cas9 Gene Editing | Knocks out the gene encoding the target protein. | Definitive evidence for the target's role in the compound's mechanism of action. |
Case Study: Hypothetical Discovery of a Novel Kinase Target
A piperidinyl-pyrrolidinone derivative, "Compound X," was identified in a phenotypic screen for its anti-proliferative effects in a cancer cell line. To identify its molecular target, the following steps were taken:
-
In Silico Analysis: Computational docking suggested that Compound X might bind to the ATP-binding pocket of several kinases.
-
Probe Synthesis: A biotinylated version of Compound X was synthesized by attaching a PEG linker to a position on the piperidine ring that was shown by SAR to be tolerant of modification.
-
AC-MS: Affinity chromatography using the biotinylated probe and streptavidin beads, followed by LC-MS/MS analysis, identified several putative binding partners, with a significant enrichment of a previously uncharacterized kinase, "Kinase Y."
-
DARTS: The DARTS assay confirmed that Compound X protected Kinase Y from proteolysis in cell lysates.
-
Target Validation:
-
An in vitro kinase assay demonstrated that Compound X directly inhibited the enzymatic activity of recombinant Kinase Y with an IC50 in the nanomolar range.
-
CETSA confirmed that Compound X engaged Kinase Y in intact cells.
-
Knockdown of Kinase Y using siRNA phenocopied the anti-proliferative effects of Compound X and reduced the sensitivity of the cells to the compound.
-
These combined results strongly validated Kinase Y as a novel biological target of the piperidinyl-pyrrolidinone scaffold.
Conclusion and Future Perspectives
The discovery of novel biological targets for piperidinyl-pyrrolidinone scaffolds holds immense promise for the development of new therapeutics. The integrated workflow presented in this guide, combining predictive computational methods with robust experimental techniques like AC-MS and DARTS, provides a clear and effective path for target deconvolution. The subsequent rigorous validation of candidate targets is paramount to ensuring the translation of these findings into viable drug discovery programs. As our understanding of complex biological systems deepens and new technologies emerge, the systematic exploration of privileged scaffolds like the piperidinyl-pyrrolidinone will continue to be a vital engine for therapeutic innovation.
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Methodological & Application
Application Note & Protocols: High-Throughput Screening Assays for the Identification and Characterization of Bioactive Piperidinyl-Pyrrolidinone Compounds
Abstract
The piperidinyl-pyrrolidinone scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse range of biologically active agents.[1][2][3] Its conformational flexibility and stereogenic centers allow for precise three-dimensional exploration of pharmacophore space, making it a valuable core for developing novel therapeutics.[1] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries, making it indispensable for identifying and characterizing novel drug candidates built upon this scaffold.[4][5] This guide provides a detailed overview of robust HTS methodologies tailored for piperidinyl-pyrrolidinone compounds, focusing on both direct target engagement (biochemical assays) and physiologically relevant (cell-based) screening paradigms. We present field-proven protocols, explain the causality behind experimental choices, and detail the necessary quality control systems to ensure data integrity and reproducibility.
Introduction: The Synergy of Scaffold and Screen
The journey of a drug from concept to clinic is increasingly dependent on the efficiency and intelligence of early-stage discovery. Piperidinyl-pyrrolidinone derivatives are of high interest due to their presence in compounds with a wide array of pharmacological activities, including analgesic, antimicrobial, and anti-inflammatory properties.[2][3][6] The non-planar, sp³-rich nature of this scaffold is ideal for targeting the complex topographies of proteins, offering advantages over flat, aromatic systems.[1]
However, the potential of any chemical library can only be unlocked through rigorous and well-designed screening assays. HTS allows researchers to conduct millions of pharmacological tests, rapidly identifying "hits"—compounds that modulate a specific biomolecular pathway or target.[4] This document serves as a technical guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for this promising class of compounds.
Foundational Strategy: Biochemical vs. Cell-Based Assays
The initial choice of assay format is a critical decision that dictates the type of information obtained.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a controlled, in vitro environment. Their primary advantage is the direct measurement of a compound's interaction with its intended target, free from the complexities of a cellular system. This makes them ideal for primary screening to identify direct binders or inhibitors.
-
Cell-Based Assays: These assays use living cells, offering a more biologically relevant context that accounts for factors like cell permeability, metabolism, and off-target effects within an intact system.[7][8] They are crucial for validating hits from biochemical screens and for primary screening where a compound's effect on a whole signaling pathway is of interest.[9][10]
Quality Control: The Bedrock of Trustworthy HTS
An HTS campaign is a significant investment of resources; therefore, its data must be unimpeachable. Rigorous quality control (QC) is not an optional step but a core component of the experimental design.[4][11]
Key QC Metrics: The suitability of an assay for HTS is primarily evaluated using statistical parameters calculated from the on-plate controls.[12]
-
Z'-Factor: This metric is the gold standard for HTS assay quality. It reflects the dynamic range of the assay and the data variation associated with the signal.[4] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[12][13]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Signal-to-Background Ratio (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control.
-
Signal-to-Noise Ratio (S/N): A measure that relates the signal strength to the signal variation.
| Parameter | Acceptance Criteria | Implication |
| Z'-Factor | > 0.5 | Excellent separation between controls; robust for HTS.[12] |
| 0 to 0.5 | Acceptable for some assays, but may require more replicates. | |
| < 0 | Assay is not suitable for screening. | |
| CV% (Controls) | < 15% | Low variability in control measurements. |
| DMSO Tolerance | > 0.5% (Cell-based) | Assay is robust to the compound vehicle.[12] |
| > 1.0% (Biochemical) | Assay is robust to the compound vehicle.[12] |
Biochemical Assay Protocol: Fluorescence Polarization (FP) Competition Assay
FP is a powerful, homogeneous technique for monitoring molecular binding events in solution.[14] It is exceptionally well-suited for identifying piperidinyl-pyrrolidinone compounds that disrupt a protein-ligand or protein-protein interaction.
Causality & Principle: The assay measures the change in the rotational speed of a small, fluorescently labeled molecule (the "tracer") upon binding to a larger protein.[15]
-
A small, unbound tracer tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal .
-
When the tracer binds to a larger protein, its tumbling slows dramatically. It now emits highly polarized light, resulting in a high FP signal .
-
An unlabeled inhibitor compound from the library that binds to the protein will compete with the tracer, displacing it and causing a decrease in the FP signal .[14]
This relationship allows for a direct, quantitative measure of binding inhibition.
Workflow for FP Assay Development and Screening
Caption: Workflow for a Fluorescence Polarization HTS campaign.
Detailed Protocol: FP Competition Assay for a Hypothetical Bromodomain Target (BRD)
This protocol outlines the screening for inhibitors of the interaction between a BRD protein and its natural acetylated-histone ligand.
Materials:
-
BRD Protein: Purified recombinant protein.
-
Fluorescent Tracer: A high-affinity, fluorescein-labeled ligand for the BRD.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Microplates: Low-volume, black, 384-well plates (e.g., Corning 384-well Low Volume Black Round Bottom PS NBS).
-
Test Compounds: Piperidinyl-pyrrolidinone library plated in 100% DMSO.
-
Plate Reader: Instrument capable of measuring fluorescence polarization (e.g., PerkinElmer Envision, BMG PHERAstar).[16]
Protocol Steps:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice. Prepare dilutions in pre-chilled Assay Buffer.
-
Binder (BRD Protein): Prepare a 2X working solution (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined via titration to yield ~80% of the maximal FP signal shift.[17]
-
Tracer: Prepare a 2X working solution (e.g., 10 nM) in Assay Buffer. The optimal concentration should be low enough to avoid signal saturation but high enough to provide a robust signal (typically >3x background).[17][18]
-
-
Assay Plate Dispensing (Final Volume: 20 µL):
-
Using an automated liquid handler (e.g., Multidrop Combi), add 10 µL of 2X BRD Protein solution to all wells except the "No Protein" controls.
-
Add 10 µL of Assay Buffer to the "No Protein" control wells.
-
Using a pintool or acoustic dispenser, transfer 100 nL of test compound solution (from the library plates) to the appropriate wells. For controls, add 100 nL of DMSO (negative control) or a known inhibitor (positive control). This results in a final DMSO concentration of 0.5%.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding. This pre-incubation step is critical for identifying slow-binding inhibitors.
-
-
Initiation and Measurement:
-
Add 10 µL of 2X Tracer solution to all wells.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence polarization-capable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm Ex / 535 nm Em for fluorescein).
-
-
Data Analysis:
-
Calculate the FP value (in millipolarization units, mP) for each well.
-
Normalize the data using the on-plate controls:
-
% Inhibition = 100 * (1 - (mP_compound - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))
-
-
Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Cell-Based Assay Protocol: Luciferase Reporter Gene Assay
Reporter gene assays are a cornerstone of cell-based screening, providing a robust and quantifiable readout of transcriptional activity for a specific signaling pathway.[9][19] This makes them ideal for identifying compounds that modulate pathway activity, which may not be discoverable in a simple biochemical screen.
Causality & Principle:
-
Cells are engineered to stably express a reporter gene (e.g., Firefly Luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1).
-
Activation of the upstream signaling pathway leads to the activation of the transcription factor, which binds to the response element and drives the expression of the luciferase enzyme.
-
When a specific substrate (e.g., luciferin) is added, the expressed luciferase catalyzes a reaction that produces light (bioluminescence). The amount of light is directly proportional to the activity of the signaling pathway.[9]
-
Inhibitory piperidinyl-pyrrolidinone compounds will block the signaling cascade, leading to reduced luciferase expression and a decrease in the luminescent signal .
Hypothetical Pathway: Inhibition of TNFα-induced NF-κB Signaling
Many inflammatory pathways converge on the activation of the transcription factor NF-κB. A compound that inhibits an upstream kinase in this pathway would prevent NF-κB activation and subsequent gene expression.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Stimulant: Recombinant human TNFα.
-
Assay Plates: White, solid-bottom, 384-well cell culture plates.
-
Luciferase Detection Reagent: e.g., Promega Bright-Glo™ or Thermo Fisher ONE-Glo™ Luciferase Assay System.
-
Plate Reader: Instrument with luminescence detection capabilities.
Protocol Steps:
-
Cell Plating:
-
Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a density of 200,000 cells/mL.
-
Using a liquid dispenser, dispense 25 µL of the cell suspension into each well of the 384-well assay plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.
-
-
Compound Addition:
-
Perform a serial dilution of the piperidinyl-pyrrolidinone compounds in culture medium to create 200X working stocks.
-
Add 125 nL of compound solution (or DMSO for controls) to the cell plates. This results in a 1X final concentration and 0.5% DMSO.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a 6X working solution of TNFα in culture medium (e.g., 6 ng/mL for a final concentration of 1 ng/mL).
-
Add 5 µL of the 6X TNFα solution to all wells except the "Unstimulated" negative controls. Add 5 µL of medium to the unstimulated wells.
-
Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
-
Luminescence Detection:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 30 µL of the detection reagent to all wells. The reagent lyses the cells and provides the necessary substrate for the luciferase reaction.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (wells with no cells).
-
Normalize the data using the on-plate controls:
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))
-
RLU = Relative Light Units
-
-
Select hits based on a statistically significant reduction in the luminescent signal.
-
Hit-to-Lead: The Validation Funnel
A primary "hit" is not a lead. It is a starting point that must survive a rigorous validation process designed to eliminate false positives and artifacts.[20] The goal is to triage the initial hit list to a smaller set of high-quality chemical matter for further optimization.
Caption: A typical hit validation and triage funnel.
Key Validation Stages:
-
Hit Confirmation: Re-testing primary hits in the same assay to confirm activity.[20]
-
Dose-Response Analysis: Testing confirmed hits across a range of concentrations (typically 8-10 points) to determine potency (IC₅₀ or EC₅₀) and assess the quality of the concentration-response curve.[21]
-
Orthogonal Assays: Using a different assay technology to measure the same biological endpoint. For example, confirming a hit from an FP assay (binding) with an enzyme activity assay (function). This ensures the observed effect is not an artifact of the primary assay format.[22]
-
Counter-Screens: Employing assays to identify undesirable activities. For a kinase inhibitor, this would involve screening against a panel of other kinases to assess selectivity. For a reporter assay, a counter-screen using a different, unrelated reporter construct can identify non-specific activators or cytotoxic compounds.[12]
-
Cellular Target Engagement: Using advanced techniques like Cellular Thermal Shift Assays (CETSA) or NanoBRET™ to confirm that the compound physically interacts with its intended target inside a living cell.
Conclusion
The piperidinyl-pyrrolidinone scaffold represents a rich starting point for the discovery of novel therapeutics. When paired with a well-designed, robust, and rigorously controlled HTS strategy, researchers can efficiently navigate vast chemical libraries to identify promising lead candidates. The choice of assay—be it a direct biochemical format like FP or a physiologically relevant cell-based system like a reporter assay—must be tailored to the specific scientific question. By adhering to the principles of causality, data integrity, and systematic validation outlined in this guide, drug discovery professionals can maximize the probability of success in their screening campaigns.
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In vitro methods for assessing the efficacy of 1-(piperidin-3-yl)pyrrolidin-2-one
Application Notes & Protocols
Topic: In Vitro Methods for Assessing the Efficacy of 1-(piperidin-3-yl)pyrrolidin-2-one
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Framework for Evaluating Novel Neuro-active Compounds
The compound this compound belongs to the pyrrolidinone class of molecules, a family that includes well-known nootropic and neuroprotective agents.[1][2][3] The pyrrolidinone scaffold is a versatile starting point in drug discovery for targeting diseases of the central nervous system (CNS).[4] When approaching a novel derivative like this compound, a systematic in vitro evaluation is paramount to elucidating its biological activity, mechanism of action, and therapeutic potential.
This guide provides a comprehensive, multi-tiered strategy for the in vitro assessment of this compound. It is designed not as a rigid sequence, but as a modular framework. The experimental choices are grounded in the core pathologies of many neurological disorders: neuronal death, synaptic dysfunction, neuroinflammation, and mitochondrial failure. By explaining the causality behind each protocol, this document empowers researchers to build a robust efficacy profile for novel neuro-active candidates.
Tier 1: Foundational Assessment - Neuroprotection & Viability
The primary goal of this tier is twofold: to determine the optimal, non-toxic concentration range for this compound and to assess its potential to protect neurons from common, disease-relevant stressors. Human neuroblastoma cells, such as the SH-SY5Y line, are an excellent initial model due to their neuronal characteristics and ease of culture. They can be subjected to neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to mimic oxidative stress seen in neurodegenerative conditions.[5][6]
Protocol 1.1: Baseline Cytotoxicity Assessment
Causality: Before testing for efficacy, it is critical to identify the concentration range at which the compound itself does not cause harm. The MTT assay is a standard colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Replace the medium in the wells with the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-only control. Determine the concentration at which viability drops significantly to establish the maximum non-toxic dose.
Protocol 1.2: Neuroprotection Against Oxidative Stress
Causality: This protocol assesses the compound's ability to protect neurons from a toxic insult. 6-OHDA induces oxidative stress and is a widely used model for Parkinson's disease-related neurodegeneration.[5][6] Measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme that leaks from cells upon membrane damage, provides a quantitative measure of cell death.
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells as described in Protocol 1.1.
-
Pre-treatment: Treat cells with a range of non-toxic concentrations of this compound for 1-2 hours.
-
Toxin Induction: Add 6-OHDA to a final concentration of 50-100 µM to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Assay: Perform the LDH assay using a commercially available kit, following the manufacturer's instructions.
-
Readout: Measure the absorbance according to the kit protocol.
-
Analysis: Calculate the percentage of neuroprotection relative to the toxin-only control.
| Parameter | Protocol 1.1: Cytotoxicity | Protocol 1.2: Neuroprotection |
| Cell Line | SH-SY5Y Human Neuroblastoma | SH-SY5Y Human Neuroblastoma |
| Primary Endpoint | Cell Viability (MTT Assay) | Cell Death (LDH Release) |
| Compound Conc. | 1 nM - 100 µM (Broad Range) | Sub-toxic range (e.g., 100 nM - 10 µM) |
| Toxin Used | None | 6-Hydroxydopamine (6-OHDA) |
| Incubation Time | 24 - 48 hours | 24 hours (post-toxin) |
| Key Controls | Vehicle, Untreated | Untreated, Vehicle + Toxin, Positive Control |
Tier 2: Functional Efficacy - Synaptic Plasticity & Neuronal Networks
If the compound demonstrates neuroprotective properties, the next logical step is to investigate its effects on neuronal function. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[7][8] Long-term potentiation (LTP) is a key experimental paradigm used to assess compounds for potential cognitive-enhancing effects.[9][10][11]
Workflow for Assessing Neuronal Network Function
Caption: Workflow for MEA-based assessment of neuronal network activity.
Protocol 2.1: Multi-Electrode Array (MEA) Analysis of Network Activity
Causality: MEA platforms allow for the non-invasive, long-term recording of electrical activity from a population of neurons.[12][13] This provides insight into how a compound affects not just single cells, but the functional connectivity of a neural network. Changes in firing rate, burst patterns, and synchrony can indicate significant neuro-modulatory effects.
Methodology:
-
Culture Preparation: Culture primary rodent cortical neurons or human iPSC-derived neurons on MEA plates according to established protocols. Allow cultures to mature for at least 14 days in vitro (DIV).
-
Baseline Recording: Place the MEA plate into the recording system and allow it to acclimate. Record at least 10 minutes of spontaneous baseline activity.
-
Compound Application: Add this compound at the desired final concentration. Include vehicle controls.
-
Post-Treatment Recording: After a 30-60 minute incubation period, record another 10-20 minutes of spontaneous activity.
-
(Optional) Plasticity Induction: To assess effects on synaptic plasticity, apply a standard electrical stimulation protocol (e.g., high-frequency stimulation) to induce LTP.[8] Record the evoked field potentials before and after stimulation.
-
Data Analysis: Using the MEA system's software, analyze the raw data for key parameters:
-
Mean Firing Rate: The average number of action potentials per second.
-
Burst Frequency: The rate of high-frequency clusters of spikes.
-
Network Synchrony: The degree to which neurons fire in a coordinated manner.
-
LTP: The percentage increase in the evoked potential amplitude post-stimulation compared to baseline.
-
Tier 3: Mechanistic Insights - Neuroinflammation & Neurotransmitter Systems
This tier delves deeper into specific mechanisms of action. Neuroinflammation, mediated by glial cells like microglia and astrocytes, is a critical component of many CNS diseases.[14][15] A compound with anti-inflammatory properties could be highly beneficial. Furthermore, direct modulation of neurotransmitter systems is a hallmark of many psychoactive drugs.
Protocol 3.1: Anti-Neuroinflammatory Activity in Microglia
Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of microglia, inducing the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[16] This assay determines if the compound can suppress this inflammatory response.
Methodology:
-
Cell Culture: Culture a microglial cell line (e.g., BV-2) or primary microglia in 24-well plates.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Add LPS (100 ng/mL) to stimulate the cells. Include an untreated control and an LPS-only control.
-
Incubation: Incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-only control.
Potential Signaling Pathway Involvement
Caption: Simplified LPS-induced NF-κB inflammatory pathway in microglia.
Protocol 3.2: Neurotransmitter Release Assay
Causality: Alterations in the release of neurotransmitters like glutamate and GABA are fundamental to neuronal communication and dysfunction. This protocol uses High-Performance Liquid Chromatography (HPLC) to directly measure the release of neurotransmitters from cultured neurons, providing a direct assessment of the compound's effect on synaptic transmission.[17][18][19]
Methodology:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated to a more mature phenotype) in 12-well plates.
-
Washing: Gently wash the cells twice with a Krebs-Ringer buffer.
-
Basal Release: Add 500 µL of Krebs-Ringer buffer and incubate for 15 minutes to measure basal neurotransmitter release. Collect this supernatant.
-
Compound Incubation: Add 500 µL of buffer containing the test compound or vehicle and incubate for 15 minutes.
-
Depolarization: To stimulate neurotransmitter release, replace the buffer with a high-potassium (e.g., 50 mM KCl) Krebs-Ringer buffer, also containing the test compound or vehicle. Incubate for 5 minutes.
-
Sample Collection: Collect the supernatant, which contains the released neurotransmitters.
-
HPLC Analysis: Analyze the collected samples for glutamate and GABA content using HPLC with an appropriate detection method (e.g., fluorescence or electrochemical detection).[19]
-
Analysis: Compare the amount of neurotransmitter released in the compound-treated samples to the vehicle controls under both basal and depolarizing conditions.
Tier 4: Advanced Mechanistic Probes - Mitochondrial Health
Mitochondria are the powerhouses of neurons, and their dysfunction is a common pathological feature in many neurodegenerative diseases.[20] Assessing a compound's impact on mitochondrial function can provide critical insights into its neuroprotective mechanism.
Protocol 4.1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Causality: A stable mitochondrial membrane potential (ΔΨm) is essential for ATP production. A loss of ΔΨm is an early indicator of mitochondrial dysfunction and cellular stress.[20] Fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) accumulate in healthy mitochondria in a potential-dependent manner, providing a quantitative readout of mitochondrial health.[21]
Methodology:
-
Cell Seeding: Plate primary neurons or SH-SY5Y cells on glass-bottom dishes suitable for microscopy.
-
Compound Treatment: Treat cells with the compound for the desired duration (e.g., 1-24 hours). If modeling a disease state, co-incubate with a mitochondrial toxin (e.g., MPP+).
-
TMRM Staining: Remove the medium and incubate cells with a low concentration of TMRM (e.g., 20-50 nM) in imaging buffer for 30 minutes at 37°C, protected from light.[21]
-
Image Acquisition: Using a confocal or fluorescence microscope, acquire images of the TMRM fluorescence. Use consistent imaging parameters for all conditions.
-
Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software. A decrease in TMRM intensity indicates a loss of ΔΨm and mitochondrial dysfunction. Compare the intensity in compound-treated cells to controls.
| Assay Tier | Biological Question | Primary Methodologies | Example Endpoints |
| Tier 1 | Is it safe? Does it protect? | Cell Culture, Viability/Toxicity Assays | IC50, % Neuroprotection |
| Tier 2 | Does it affect function? | Multi-Electrode Array (MEA) | Mean Firing Rate, LTP |
| Tier 3 | How does it work? | ELISA, HPLC | Cytokine Levels, Neurotransmitter Conc. |
| Tier 4 | Does it impact cell health? | Fluorescence Microscopy | Mitochondrial Membrane Potential |
Conclusion and Integrated Data Interpretation
The efficacy of this compound cannot be determined by a single assay. A successful compound will ideally demonstrate low cytotoxicity (Tier 1), a positive modulatory effect on neuronal networks or synaptic plasticity (Tier 2), and a clear mechanism of action, such as reducing neuroinflammation (Tier 3) or preserving mitochondrial function (Tier 4). By systematically applying these tiered in vitro protocols, researchers can build a comprehensive data package to justify further preclinical development and establish a strong foundation for understanding the therapeutic potential of this novel pyrrolidinone derivative.
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Application Notes and Protocols for In Vivo Evaluation of 1-(piperidin-3-yl)pyrrolidin-2-one
Introduction: Characterizing a Novel Pyrrolidinone Derivative
The compound 1-(piperidin-3-yl)pyrrolidin-2-one belongs to a chemical class structurally related to racetams, a group of synthetic compounds known for their potential nootropic, or cognitive-enhancing, effects. Given its core pyrrolidin-2-one structure, it is hypothesized that this molecule may act on the central nervous system (CNS) to modulate cognitive processes such as learning, memory, and attention. The goal of preclinical in vivo testing is to systematically characterize the pharmacological profile of this novel chemical entity.
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a thorough in vivo evaluation of this compound. The protocols herein are designed to first establish a foundational understanding of the compound's pharmacokinetics and safety, followed by a robust assessment of its efficacy in validated animal models of cognition and anxiety. Finally, advanced techniques are described to explore the potential neurochemical mechanisms underlying its effects. The overarching objective is to build a data-driven profile of the compound's therapeutic potential.
Part 1: Foundational In Vivo Characterization
Before assessing efficacy, it is critical to understand how the compound behaves in the biological system. Initial studies should focus on its pharmacokinetic (PK) profile and acute safety to inform dose selection and administration timing for subsequent behavioral experiments.
Rationale for Animal Model Selection
Rodent models, particularly mice and rats, are the cornerstone of preclinical CNS drug discovery due to their well-characterized genetics, physiology, and behavioral repertoires.[1] Their neuroanatomy and neurochemistry share significant homology with humans, making them suitable for initial screening of cognitive enhancers.[2]
-
Mice (e.g., C57BL/6): This inbred strain is widely used for its stable learning and memory performance in various behavioral tasks. It is an excellent choice for initial efficacy screening, especially in genetically modified models of neurodegenerative diseases.[3]
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are often preferred for more complex cognitive tasks and for surgical procedures like in vivo microdialysis due to their larger size. Their cognitive performance can be more robust, providing a clear window for detecting enhancement.
All animals should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. A crucial, yet often overlooked, step is to acclimate the animals to the testing room for at least 30-60 minutes prior to any behavioral procedure to reduce stress-induced variability.[4]
Protocol: Preliminary Pharmacokinetic (PK) Profiling
Objective: To determine the concentration-time profile of this compound in plasma and brain tissue to establish key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and brain-to-plasma ratio. This data is essential for rational dose selection in efficacy studies.[5][6]
Materials:
-
Male Sprague-Dawley rats (n=18, 250-300g)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Dosing syringes and gavage needles (for oral administration) or sterile syringes (for intravenous/intraperitoneal injection)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound to the rats (e.g., 10 mg/kg, intraperitoneally).
-
At designated time points (e.g., 15, 30, 60, 120, 240, 480 minutes) post-dosing, collect blood samples from a cohort of animals (n=3 per time point) via tail vein or cardiac puncture under terminal anesthesia.
-
Immediately following blood collection, perfuse the animals with ice-cold saline and extract the whole brain.
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
Process plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the concentration of the compound in the processed samples using a validated LC-MS/MS method.[7]
-
Plot the mean concentration in plasma and brain versus time to determine PK parameters.
Protocol: Acute Dose-Range Finding and Safety Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify any overt behavioral or physiological side effects associated with acute administration.[8] This ensures that doses used in efficacy studies are non-toxic and do not produce confounding effects like sedation or hyperactivity.
Materials:
-
Male C57BL/6 mice (n=5 per dose group)
-
Compound and vehicle
-
Observation arena
-
Behavioral scoring sheet (e.g., a modified Irwin or SHIRPA screen)
Procedure:
-
Administer escalating single doses of the compound (e.g., 1, 10, 30, 100, 300 mg/kg, i.p.) to different groups of mice. A vehicle control group is mandatory.
-
Observe each mouse continuously for the first hour and then at regular intervals for up to 24 hours.
-
Score for a range of parameters, including:
-
CNS Effects: Alertness, sedation, excitation, tremors, convulsions, stereotypy.[9]
-
Autonomic Effects: Piloerection, salivation, pupil size.
-
General Health: Respiration rate, posture, gait, body weight.
-
-
Record the incidence and severity of any adverse effects. The highest dose that does not produce significant adverse effects will inform the dose range for subsequent efficacy testing.
Part 2: Efficacy Evaluation in Cognitive and Behavioral Models
Once a safe and pharmacokinetically characterized dose range is established, the compound's efficacy can be tested. A combination of behavioral assays is recommended to build a comprehensive profile of its nootropic and anxiolytic potential.[1]
Workflow for In Vivo Efficacy and Mechanistic Testing
Caption: General experimental workflow for characterizing a novel CNS compound.
Model: Scopolamine-Induced Amnesia
Rationale: The cholinergic system is fundamental for learning and memory.[10] Scopolamine, a non-selective muscarinic receptor antagonist, disrupts this system, leading to transient cognitive deficits that mimic aspects of dementia.[11][12] This model is highly valued for screening compounds that may reverse or attenuate such cholinergic dysfunction.[13][14]
Caption: Logical flow of the scopolamine-induced amnesia model.
General Dosing Regimen: Administer the test compound (e.g., 1, 3, 10 mg/kg, i.p.) at a predetermined time (based on PK data, e.g., 30 minutes) before the behavioral task. Administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) approximately 30 minutes before the task.[13]
| Group | Pre-treatment 1 (T-60 min) | Pre-treatment 2 (T-30 min) | Behavioral Test (T=0) | Expected Outcome |
| 1. Vehicle Control | Vehicle | Saline | Task Acquisition | Normal learning/memory |
| 2. Disease Model | Vehicle | Scopolamine | Task Acquisition | Impaired learning/memory |
| 3. Positive Control | Donepezil | Scopolamine | Task Acquisition | Rescued performance |
| 4. Test Group 1 | Compound (Low Dose) | Scopolamine | Task Acquisition | Dose-dependent rescue |
| 5. Test Group 2 | Compound (Mid Dose) | Scopolamine | Task Acquisition | Dose-dependent rescue |
| 6. Test Group 3 | Compound (High Dose) | Scopolamine | Task Acquisition | Dose-dependent rescue |
Protocol: Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and reference memory.[15][16]
Materials:
-
Circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).[17][18]
-
Submerged escape platform (10 cm diameter), 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the pool facing the wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.[18]
-
If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds.[18]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position for a single 60-second trial.[17]
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. Data Analysis: A significant reduction in escape latency across acquisition days indicates learning. In the probe trial, a preference for the target quadrant in compound-treated animals (compared to the scopolamine group) indicates memory rescue.[19]
-
Protocol: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a form of declarative memory that is less stressful than the MWM.[20][21] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[22]
Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (A and B) and one novel object (C). Objects should be heavy enough not to be displaced and have no innate reward or aversion.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate.[4][22]
-
Familiarization/Training Trial (Day 2):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the mouse in the arena and allow it to explore for 10 minutes.[22]
-
Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
-
Test Trial (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object (e.g., A1 and C).[23]
-
Return the mouse to the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects. Data Analysis: Calculate a Discrimination Index (DI) = (T_novel - T_familiar) / (T_novel + T_familiar). A DI significantly greater than zero indicates successful recognition memory. A rescue of the scopolamine-induced reduction in DI by the test compound demonstrates efficacy.
-
Protocol: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior. This test is crucial for determining if the compound has anxiolytic or anxiogenic properties that could confound cognitive tests.[24][25] The model is based on the conflict between the rodent's drive to explore and its aversion to open, elevated spaces.[26][27]
Materials:
-
Plus-shaped maze raised off the floor (e.g., 50 cm).
-
Two open arms and two closed arms (with high walls).
-
Video tracking system.
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.[24]
-
Allow the mouse to explore freely for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms. Data Analysis: Anxiolytic compounds typically increase the percentage of time spent in the open arms and the percentage of open arm entries relative to total entries.[27] Total arm entries can be used as a measure of general locomotor activity.
Part 3: Advanced Mechanistic Investigation
Protocol: In Vivo Microdialysis
Objective: To directly measure extracellular levels of key neurotransmitters (e.g., acetylcholine, glutamate, dopamine) in specific brain regions (e.g., hippocampus, prefrontal cortex) following compound administration.[28] This provides powerful evidence for the compound's mechanism of action.[29]
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes, syringe pump, and fraction collector.
-
Rats that have undergone stereotaxic surgery to implant a guide cannula over the brain region of interest.
-
HPLC system with electrochemical or mass spectrometry detection.[30][31]
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula targeting the desired brain region (e.g., dorsal hippocampus) and allow the animal to recover for several days.
-
Experiment Day: Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[31]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer the test compound (i.p. or via reverse dialysis).
-
Continue collecting dialysate samples to measure changes in neurotransmitter concentrations over time.
-
Analyze samples via HPLC to quantify neurotransmitter levels. Data Analysis: Results are typically expressed as a percentage change from the baseline neurotransmitter concentration. A significant increase in acetylcholine release in the hippocampus, for example, would strongly support a pro-cholinergic mechanism of action.
Conclusion and Forward Look
This guide outlines a systematic, multi-tiered approach to the in vivo characterization of this compound. By progressing from foundational PK/safety studies to robust behavioral efficacy models and finally to targeted mechanistic experiments, researchers can build a comprehensive understanding of the compound's potential as a CNS therapeutic. Positive results in these models would provide a strong rationale for advancing the compound into more complex disease-specific models (e.g., transgenic models of Alzheimer's disease) and further IND-enabling studies.
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Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]
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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-(piperidin-3-yl)pyrrolidin-2-one in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 1-(piperidin-3-yl)pyrrolidin-2-one in human plasma. The protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and toxicology. The methodology leverages Solid-Phase Extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring data integrity and reliability for regulated studies.[1][2][3]
Introduction and Scientific Rationale
This compound is a heterocyclic compound containing both a piperidine and a pyrrolidinone moiety. The structural alerts suggest its potential role as a novel therapeutic agent or a metabolite of a parent drug. Accurate quantification in biological matrices like plasma is fundamental for characterizing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4] The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method to distinguish the analyte from endogenous components and ensure reliable measurement, especially at low concentrations.[5]
Causality for Method Selection: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) was selected as the analytical platform due to its unparalleled sensitivity, specificity, and wide dynamic range, which are critical for bioanalytical applications.[6] The specificity is achieved through the selection of unique precursor-to-product ion transitions (MRM), minimizing the potential for interference.[7]
For sample preparation, Solid-Phase Extraction (SPE) is chosen over simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[8] While PPT is rapid, it often fails to remove sufficient matrix components, leading to ion suppression in the MS source.[9][10] LLE can be effective but is often labor-intensive and may not be suitable for relatively polar compounds like the target analyte.[11][12] SPE, particularly a mixed-mode cation exchange mechanism, is ideally suited for this analyte. The basic piperidine nitrogen can be protonated, allowing for strong retention on a cation exchange sorbent, while the overall polarity can be exploited for further cleanup, resulting in a cleaner extract, higher sensitivity, and improved robustness.[13][14]
Materials and Instrumentation
| Item | Description |
| Analyte & IS | This compound Reference Standard (>98% purity); Deuterated internal standard (IS), e.g., 1-(piperidin-3-yl-d4)pyrrolidin-2-one. |
| Reagents | Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (Optima LC/MS grade), Ammonium hydroxide, Water (18.2 MΩ·cm). |
| Biological Matrix | Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors. |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX, 30 mg, 1 cc). |
| LC System | UHPLC system (e.g., Waters ACQUITY UPLC I-Class or equivalent). |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS, or equivalent) with an electrospray ionization (ESI) source. |
| Software | Instrument control and data acquisition software (e.g., MassLynx, Analyst). |
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol to prepare the primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary analyte stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., ranging from 100 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water. This solution will be used for spiking all samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples covering the desired concentration range (e.g., 0.1 to 1000 ng/mL). Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (3x LLOQ), Medium QC, and High QC.[15]
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This protocol is designed to maximize the removal of plasma proteins and phospholipids while ensuring high recovery of the analyte.
-
Sample Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample and facilitate binding to the cation exchange sorbent. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.
-
Wash Steps (Rationale-Driven):
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1% formic acid in water. This removes highly polar, water-soluble interferences without eluting the protonated analyte.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol. This step removes retained non-polar interferences like lipids, while the analyte remains bound by the strong ion-exchange mechanism.
-
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charge on the analyte, disrupting the ion-exchange interaction and allowing for elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A (see section 3.3) to ensure compatibility with the LC system. Vortex to mix. Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis Protocol
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
| LC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for polar compounds under reversed-phase conditions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte ionization (ESI positive mode) and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension, providing good efficiency. |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) | A rapid gradient ensures efficient elution and short run times, suitable for high-throughput analysis. |
| Injection Volume | 5 µL | Balances sensitivity with potential on-column loading effects. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated, making positive mode ideal for sensitivity. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150°C | Standard source temperature for ESI. |
| Desolvation Temp. | 500°C | Ensures efficient desolvation of the mobile phase. |
| MRM Transitions | Analyte: Q1: 169.1 -> Q3: 98.1; IS: Q1: 173.1 -> Q3: 102.1 (Hypothetical) | These transitions correspond to the protonated molecule and a stable product ion from the piperidine ring fragmentation, providing specificity. |
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability.[16][17] The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (based on FDA/EMA Guidelines[1][17]) | Hypothetical Results |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix sources. | Pass |
| Linearity | Calibration curve with at least 6 non-zero points; Correlation coefficient (r²) ≥ 0.99. | Pass (0.1 - 1000 ng/mL) |
| Accuracy & Precision | Intra- & Inter-day runs: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ) for QC samples. | Pass (Accuracy: 92-108%; Precision: <9% CV) |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15% across at least 6 lots of matrix. | Pass (CV = 7.5%) |
| Recovery | Analyte and IS recovery should be consistent, precise, and reproducible. | Consistent (~85%) |
| Stability | Bench-top (24h, RT): Within ±15% of nominal. Freeze-Thaw (3 cycles): Within ±15% of nominal. Long-term (-80°C, 30 days): Within ±15% of nominal. | All stability tests passed. |
Application to Pharmacokinetic Studies
Following successful validation, this method can be confidently applied to analyze samples from clinical or non-clinical studies.[18] A typical analytical run would consist of a calibration curve, QC samples at low, medium, and high concentrations in duplicate, and the unknown study samples. The acceptance of each run is determined by the performance of the CC and QC samples, ensuring the reliability of the data generated for the unknown samples.[17]
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction ensures a clean sample extract, minimizing matrix effects and maximizing sensitivity. The method is validated according to current regulatory standards, making it suitable for use in regulated bioanalysis to support drug development programs.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Friedman, M. et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. [Link]
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ACS Infectious Diseases. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. [Link]
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Application Notes and Protocols for the Development of N-Substituted Derivatives of 1-(piperidin-3-yl)pyrrolidin-2-one
Abstract
The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold represents a confluence of two privileged heterocyclic structures in medicinal chemistry: the piperidine and the pyrrolidinone rings.[1][2] N-substitution of the piperidine nitrogen is a pivotal strategy for library development, enabling the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates.[3][4] This guide provides a comprehensive overview of the primary synthetic methodologies for creating N-substituted derivatives of this core structure, complete with detailed, field-tested protocols, characterization guidelines, and an exploration of the chemical rationale behind these techniques. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this versatile scaffold.
Introduction: The Strategic Value of the Scaffold
The piperidine ring is a ubiquitous feature in pharmaceuticals, found in drugs targeting a vast array of biological systems, including the central nervous system (CNS).[2][5] Similarly, the pyrrolidine ring, particularly in its lactam form (pyrrolidin-2-one), is a core component of numerous biologically active compounds.[6][7] The combination of these two rings into the this compound structure creates a unique three-dimensional framework with a key functional handle: the secondary amine of the piperidine ring.
Modification at this nitrogen position allows for the systematic introduction of diverse chemical moieties. This N-substitution is a cornerstone of structure-activity relationship (SAR) studies, as it directly influences critical drug-like properties such as:
-
Potency and Selectivity: The nature of the N-substituent can dramatically alter the binding affinity and selectivity for a biological target.
-
Pharmacokinetics: Lipophilicity, metabolic stability, and cell permeability can be modulated to improve the absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
-
Physicochemical Properties: Solubility and pKa can be adjusted to optimize formulation and bioavailability.
Given the prevalence of piperidine and pyrrolidine derivatives in CNS-active agents, oncology, and anti-infectives, developing libraries from this scaffold is a promising avenue for discovering novel therapeutic agents.[1][5][8]
Core Synthetic Strategies for N-Substitution
The secondary amine of the piperidine ring is a nucleophilic center that can be functionalized through several robust and well-established synthetic methods. The choice of method often depends on the desired substituent and the overall chemical compatibility of the starting materials.
Reductive Amination: The Workhorse Reaction
Reductive amination is arguably the most versatile and widely used method for N-alkylation of secondary amines.[3] The reaction proceeds through a two-step, one-pot sequence:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable iminium ion intermediate.
-
In-situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.
A key advantage of this method is the use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is particularly effective because it is less reactive towards the starting aldehyde or ketone compared to other hydrides, minimizing side reactions and leading to cleaner product formation.[3] This method is ideal for introducing a wide variety of alkyl, benzyl, and heteroarylmethyl groups.
Direct N-Alkylation with Halides
Direct N-alkylation is a classical and straightforward approach involving the nucleophilic substitution of an alkyl halide by the piperidine nitrogen.[9] The reaction typically requires a base to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[9][10]
While effective, this method requires careful control to avoid a potential side reaction: the formation of a quaternary ammonium salt through over-alkylation. This can often be mitigated by the slow addition of the alkylating agent to a solution where the piperidine starting material is in excess.[9]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize N-benzyl-1-(piperidin-3-yl)pyrrolidin-2-one.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may cause slight effervescence.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-1-(piperidin-3-yl)pyrrolidin-2-one.
Protocol 2: Synthesis via Direct N-Alkylation
Objective: To synthesize N-ethyl-1-(piperidin-3-yl)pyrrolidin-2-one.
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (or ethyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous MeCN.
-
Stir the suspension vigorously.
-
Slowly add the ethyl iodide (1.1 eq) to the stirred mixture at room temperature.[9]
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-ethyl-1-(piperidin-3-yl)pyrrolidin-2-one.
Characterization and Data Analysis
Confirmation of the structure and purity of the newly synthesized derivatives is a critical step. A combination of standard analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The appearance of new signals corresponding to the introduced N-substituent and shifts in the signals of the piperidine ring protons confirm a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area.
Data Presentation: Example Library
The results from a synthetic campaign should be tabulated for clear comparison and analysis.
| Compound ID | N-Substituent | Synthetic Method | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
| PPD-001 | Benzyl | Reductive Amination | 14 | 85 | >98 |
| PPD-002 | Ethyl | Direct Alkylation | 6 | 78 | >99 |
| PPD-003 | Isopropyl | Reductive Amination | 16 | 72 | >97 |
| PPD-004 | Propargyl | Direct Alkylation | 5 | 81 | >98 |
Visualization of Workflows and Pathways
Diagrams can effectively illustrate the overall strategy and specific chemical transformations.
Caption: General workflow for synthesis, purification, and characterization.
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Application Note & Protocols: Chiral Separation of 1-(piperidin-3-yl)pyrrolidin-2-one Enantiomers
Abstract
This comprehensive guide provides a detailed exploration of methodologies for the chiral separation of 1-(piperidin-3-yl)pyrrolidin-2-one enantiomers, a key challenge in the synthesis of optically pure pharmaceutical intermediates. Recognizing the critical impact of stereochemistry on pharmacological activity and safety, this document outlines both analytical and preparative scale strategies. We delve into the mechanistic principles and provide field-proven protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Simulated Moving Bed (SMB) chromatography, and classical diastereomeric salt crystallization. Each protocol is designed as a self-validating system, with an emphasis on the causal reasoning behind experimental choices to empower researchers in developing robust and efficient separation methods.
Introduction: The Significance of Chiral this compound
The this compound scaffold incorporates two critical heterocyclic motifs—piperidine and pyrrolidinone—that are prevalent in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS). The molecule possesses a single stereocenter at the 3-position of the piperidine ring, giving rise to two enantiomers, (R)- and (S)-1-(piperidin-3-yl)pyrrolidin-2-one.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer). Therefore, the development of robust and scalable methods to isolate and quantify these enantiomers is a mandatory step in the drug development pipeline, ensuring product safety, efficacy, and regulatory compliance.[1]
This guide provides the foundational knowledge and actionable protocols to tackle this chiral separation challenge, from initial analytical method development to strategies for large-scale production.
Strategic Overview of Chiral Separation Methods
The selection of an appropriate chiral separation method depends on the desired scale, purity requirements, and available resources. A logical workflow guides the researcher from small-scale analytical validation to large-scale preparative isolation.
Figure 1: High-level decision workflow for selecting a chiral separation strategy.
Chromatographic Methods: HPLC and SFC
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of modern enantioselective analysis and purification.[2][3] SFC, in particular, is often favored for its speed, lower solvent consumption, and "green" credentials, making it a powerful tool for high-throughput screening and purification.[4][5][6]
The Principle of Chiral Recognition
Separation is achieved using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities.[3] This difference in interaction energy results in different retention times on the column, allowing for their separation. For a basic amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[1][7]
Data Presentation: Screening Platform
A systematic screening approach using a variety of CSPs and mobile phases is the most efficient way to identify optimal separation conditions.
Table 1: Recommended Screening Platform for Chiral HPLC/SFC
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed Phase) |
|---|---|---|---|
| Columns (CSPs) | CHIRALPAK® IA, IB, IC, AD, IE | CHIRALPAK® IA, IB, IC, AD, IE | CHIRALPAK® IA, IB, IC, AD, IE |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | Acetonitrile / Methanol (50:50, v/v) | Water / Acetonitrile (50:50, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min (HPLC) / 3.0 mL/min (SFC) | 1.0 mL/min (HPLC) / 3.0 mL/min (SFC) | 1.0 mL/min (HPLC) |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
Note: For SFC, the primary mobile phase is CO2, and the listed "Mobile Phase" serves as the co-solvent/modifier.
Protocol 1: Chiral HPLC/SFC Method Development Workflow
This protocol outlines the systematic steps for screening and optimizing the analytical separation of the enantiomers.
Figure 2: Experimental workflow for chiral HPLC/SFC screening and optimization.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. The addition of a basic additive like diethylamine (DEA) in normal and polar organic modes is crucial.[1] It acts as a competing base, masking highly acidic silanol sites on the silica support of the CSP, which prevents peak tailing of the basic piperidine analyte and improves chromatographic efficiency.[1]
-
Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Install the first screening column (e.g., CHIRALPAK® IA) and equilibrate with the initial mobile phase until a stable baseline is achieved (typically 10-15 column volumes).
-
Injection and Data Acquisition: Inject a small volume (e.g., 5 µL) of the sample and acquire the chromatogram.
-
Evaluation: Assess the separation based on the resolution (Rs) between the two enantiomer peaks. A resolution of Rs ≥ 1.5 is generally considered baseline separation and is the goal for a robust analytical method.
-
Optimization: If partial separation is observed (0.5 < Rs < 1.5), systematically adjust mobile phase composition (e.g., vary the ethanol percentage from 10% to 30%), temperature, or additive concentration to improve resolution.
-
Iterate: If no separation is achieved, switch to the next column in the screening platform and repeat steps 3-6.
-
Validation: Once a suitable method is found, proceed with validation for specificity, linearity, accuracy, and precision as per standard guidelines.
Preparative Scale Separation: Simulated Moving Bed (SMB) Chromatography
For isolating kilograms of pure enantiomers, Simulated Moving Bed (SMB) chromatography is the industry standard, offering higher productivity, reduced solvent consumption, and lower operating costs compared to traditional batch preparative chromatography.[8][9][10]
The SMB Principle
SMB is a continuous process that simulates the counter-current movement of a solid stationary phase against a liquid mobile phase.[10] This is achieved by using multiple columns connected in a loop and periodically switching the inlet (feed, eluent) and outlet (extract, raffinate) ports in the direction of fluid flow. This configuration allows for a highly efficient separation where the less-retained enantiomer moves with the mobile phase and is collected at the raffinate port, while the more-retained enantiomer is carried in the simulated direction of the solid phase and collected at the extract port.[9]
Figure 3: Schematic of a typical 8-column, 4-zone SMB unit configuration.
Protocol 2: Transition from Analytical HPLC to Preparative SMB
-
Select Optimal Conditions: Choose the analytical HPLC/SFC method that provides the best separation factor (α) and resolution (Rs) with a reasonable retention time.
-
Determine Adsorption Isotherms: Perform pulse injections of each pure enantiomer at increasing concentrations on the selected analytical column to determine the adsorption isotherm parameters (e.g., Henry's constant and saturation capacity). This step is critical for modeling the behavior of the compounds under the high-concentration conditions used in SMB.
-
Calculate SMB Operating Parameters: Use the isotherm data and the "Triangle Theory" or other modeling software to calculate the optimal flow rates for each of the four zones (Eluent, Extract, Feed, Raffinate) and the port switching time.[8] These calculations aim to place the operating point within the theoretical region of complete separation.
-
System Setup and Equilibration: Configure the SMB unit with the chosen CSP and mobile phase. Start the pumps at the calculated flow rates and allow the system to reach steady state.
-
Start Feed and Production: Introduce the racemic feed solution into the designated zone.
-
In-Process Control (IPC): Regularly collect samples from the extract and raffinate outlets and analyze them using the validated analytical HPLC/SFC method to monitor enantiomeric purity.[10]
-
Optimization: Fine-tune the zone flow rates and switching time based on the IPC results to maximize purity and productivity. The system is typically run continuously (24/7) once the target purity is achieved for both product streams.[10]
Classical Resolution: Diastereomeric Salt Crystallization
This traditional method remains a powerful and cost-effective technique for resolving chiral amines at a large scale, especially when a suitable resolving agent is available.[11][12]
Principle of Separation
The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[13] Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[14] This solubility difference allows for one diastereomeric salt to be selectively crystallized from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed to yield the desired pure enantiomer of the amine.
Protocol 3: Diastereomeric Salt Crystallization Workflow
Figure 4: Step-by-step workflow for chiral resolution via diastereomeric salt crystallization.
Methodology:
-
Resolving Agent Selection: Screen common chiral resolving acids such as (+)-Dibenzoyl-D-tartaric acid (DBTA), (-)-Di-p-toluoyl-L-tartaric acid (DTTA), or (S)-(+)-Mandelic acid.
-
Salt Formation: In a suitable solvent (e.g., methanol, ethanol, or acetone/water mixtures), combine one equivalent of the racemic this compound with 0.5 to 1.0 equivalents of the chosen chiral acid. Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt. This can often be done by dissolving a small sample, liberating the amine with a base, and analyzing it via the developed chiral HPLC method.
-
Recrystallization (if necessary): If the desired purity is not achieved, recrystallize the salt from a fresh solvent system to further enrich the less soluble diastereomer.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with 1M NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated enantiomerically pure amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure enantiomer.
Conclusion
The chiral separation of this compound is a solvable challenge that can be approached through several robust methodologies. For analytical-scale quantification and initial purity checks, a systematic screening protocol using chiral HPLC or SFC with polysaccharide-based columns is highly recommended. When larger quantities of pure enantiomers are required, Simulated Moving Bed (SMB) chromatography offers a highly efficient, continuous, and scalable solution. Alternatively, classical diastereomeric salt crystallization provides a time-tested, cost-effective method for bulk separation. The choice of method will ultimately depend on the specific project requirements, but the protocols and principles outlined in this guide provide a solid foundation for achieving successful enantiomeric resolution.
References
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Gotor-Fernández, V., & Gotor, V. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(8), 1938. [Link]
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Rajendran, A., Paredes, G., & Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-738. [Link]
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Pharmaceutical Online. (1998). Simulated Moving Beds Aid Chiral Chromatography. [Link]
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Shevchenko, A., et al. (2021). Separation of nonracemic mixtures of enantiomers by achiral simulated moving bed chromatography. Chemie Ingenieur Technik, 93(1-2), 241-249. [Link]
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Pais, L. S., Loureiro, J. M., & Rodrigues, A. E. (1998). Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface. Chemical Engineering Science, 53(15), 2735-2749. [Link]
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CARBOGEN AMCIS AG. (2023). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. [Link]
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Sale, D., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2269-2281. [Link]
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Gotor-Fernández, V., & Gotor, V. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]
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Wikipedia. (n.d.). Chiral resolution. [Link]
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Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
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Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Tung, H.-H., et al. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
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ResearchGate. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]
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Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]
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Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
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Gažák, R., & Jegorov, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-156. [Link]
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ResearchGate. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
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Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 193-202. [Link]
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De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. [Link]
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Toribio, L., et al. (2008). Chiral separations in sub- and supercritical fluid chromatography. Journal of Separation Science, 31(8), 1252-1273. [Link]
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D'Atri, V., et al. (2018). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 10(4), 369-375. [Link]
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Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
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Investigational Application Notes: Evaluating 1-(Piperidin-3-yl)pyrrolidin-2-one as a Potential Chemical Probe for the Sigma-1 Receptor
Abstract
This document provides a comprehensive guide for the investigation and validation of 1-(piperidin-3-yl)pyrrolidin-2-one as a novel chemical probe. While not yet established in the literature for a specific biological target, its molecular architecture, combining both piperidine and pyrrolidinone scaffolds, presents a compelling case for potential bioactivity. The piperidine moiety is a highly privileged structure in medicinal chemistry, known for its presence in a multitude of CNS-active agents and its ability to interact with key biological targets.[1] Notably, piperidine-based compounds have shown high affinity for the Sigma-1 Receptor (S1R), an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[2] This guide, therefore, proposes the Sigma-1 Receptor as a primary hypothetical target and outlines a rigorous, multi-step workflow to systematically evaluate the compound's potential as a selective chemical probe for S1R research. We present detailed protocols for primary binding validation, target engagement in a cellular context, and application in affinity-based protein capture.
Introduction and Rationale
A chemical probe is a small molecule used to study and manipulate a biological target, requiring high potency, selectivity, and a well-understood mechanism of action. The compound this compound features two key heterocyclic motifs:
-
Piperidine: A versatile scaffold found in numerous approved drugs. Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for selective binding to protein targets.[1] Its basic nitrogen is often a key pharmacophoric feature, participating in ionic interactions within binding pockets.[2]
-
Pyrrolidin-2-one (γ-lactam): This five-membered lactam is a structural component of many biologically active compounds and pharmaceuticals, contributing to metabolic stability and serving as a rigid scaffold for presenting other functional groups.[3][4]
The combination of these two fragments suggests potential interactions with targets that recognize amine-containing ligands, particularly within the central nervous system. The Sigma-1 Receptor (S1R) is an endoplasmic reticulum (ER) chaperone protein that translocates to different cellular compartments upon ligand activation, modulating a wide array of signaling pathways, including ion channel function and intercellular calcium signaling. Given that numerous high-affinity S1R ligands feature a core piperidine or related amine structure, we hypothesize that this compound may engage this target.[2]
This document serves as a roadmap for researchers to test this hypothesis, providing the necessary workflows and protocols to validate this compound as a potential tool for the broader scientific community.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O | - |
| Molecular Weight | 168.24 g/mol | - |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| logP (calculated) | -0.6 | Calculated |
| Polar Surface Area | 32.6 Ų | Calculated |
Hypothesized Mechanism of Action (MoA) at the Sigma-1 Receptor
Based on computational docking studies of known piperidine-based S1R ligands, a plausible binding mode for this compound can be proposed.[2] The protonated piperidine nitrogen is hypothesized to form a crucial bidentate salt bridge with the carboxylate groups of two key acidic residues in the S1R binding pocket: Glu172 and Asp126 . This ionic interaction is a primary anchor for many known ligands. The pyrrolidinone ring and the aliphatic portions of the piperidine ring would then occupy a hydrophobic pocket, further stabilized by van der Waals forces. Upon binding, the probe would act as an agonist or antagonist, influencing S1R's chaperone function and its modulation of downstream effectors like the IP₃ receptor, thereby affecting cellular calcium homeostasis.
Figure 2: Systematic workflow for validating the candidate chemical probe.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for S1R
This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the Sigma-1 Receptor.
Rationale: This is the foundational experiment to confirm direct physical interaction between the compound and the target protein. A low nanomolar Kᵢ value is a primary indicator of a potent probe. The protocol is adapted from established methods for S1R binding assays. [2] Materials:
-
Test Compound: this compound
-
Membrane Preparation: Rat liver homogenates or cells expressing human S1R.
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well filter plates (e.g., Millipore MultiScreen HTS)
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in Assay Buffer, ranging from 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Total Binding: 20 µL Assay Buffer.
-
Non-specific Binding (NSB): 20 µL of 10 µM Haloperidol.
-
Test Compound: 20 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 80 µL of -pentazocine (final concentration ~2-3 nM) to all wells.
-
Add Membrane: Add 100 µL of the S1R membrane preparation (containing ~100-200 µg of protein) to all wells.
-
Incubation: Incubate the plate for 120 minutes at 37°C with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol 2: Affinity Chromatography for Target Pull-Down
This protocol describes the immobilization of the probe onto a solid support and its use to isolate S1R and its potential binding partners from a complex cellular lysate.
Rationale: This application directly leverages the probe's binding properties to achieve target isolation, a cornerstone of chemical biology. [5]It provides direct evidence of the physical interaction in a near-native environment and can reveal novel components of the S1R complex. The piperidine nitrogen provides a convenient handle for covalent linkage to the resin without occluding the hypothesized primary binding pharmacophore.
Materials:
-
Probe: this compound
-
Resin: NHS-activated Sepharose beads or similar.
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.
-
Blocking Buffer: 100 mM Tris-HCl, pH 8.0.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with 0.1% NP-40.
-
Elution Buffer: 100 mM glycine-HCl, pH 2.5, or a buffer containing a high concentration of a competing S1R ligand (e.g., 100 µM Haloperidol).
-
Cell Lysate: From a cell line with high S1R expression (e.g., SH-SY5Y).
Procedure:
Part A: Immobilization of the Probe
-
Resin Preparation: Wash 1 mL of NHS-activated Sepharose beads with 10 mL of ice-cold 1 mM HCl.
-
Coupling Reaction: Immediately add a solution of the probe (5-10 mg) in 2 mL of Coupling Buffer to the washed beads. Incubate for 4 hours at room temperature with end-over-end rotation.
-
Causality Note: The N-hydroxysuccinimide (NHS) ester on the beads reacts with the secondary amine of the piperidine ring to form a stable amide bond, covalently linking the probe to the matrix.
-
-
Blocking: Pellet the beads by centrifugation (500 x g, 1 min). Discard the supernatant. Add 5 mL of Blocking Buffer and incubate for 2 hours at room temperature to quench any unreacted NHS esters.
-
Washing: Wash the probe-coupled resin sequentially with 10 mL each of acetate buffer (0.1 M, pH 4.0) and Tris buffer (0.1 M, pH 8.0). Repeat this cycle three times. Finally, resuspend the resin in Lysis Buffer.
Part B: Affinity Purification
-
Lysate Incubation: Add 100 µL of the prepared probe-coupled resin slurry to 1-2 mL of clarified cell lysate. Incubate for 2-4 hours at 4°C with end-over-end rotation. Include a control incubation with uncoupled (blocked) resin.
-
Washing: Pellet the resin and discard the lysate. Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add 100 µL of Elution Buffer to the beads and incubate for 10 minutes at room temperature. Centrifuge and collect the supernatant containing the eluted proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting using an anti-S1R antibody. For discovery of novel interactors, the eluate can be subjected to analysis by mass spectrometry.
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Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. National Institutes of Health (NIH). Available at: [Link]
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Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. Available at: [Link]
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Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. PubMed. Available at: [Link]
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Synthesis and Application in Cell Imaging of Acridone Derivatives. MDPI. Available at: [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The First Specific Probe for Pyrrolidine with Multifunction by the Interaction Mechanism of Atomic Economic Reaction. ResearchGate. Available at: [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
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An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]
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N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
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Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI. Available at: [Link]
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The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes. MDPI. Available at: [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health (NIH). Available at: [Link]
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A Competitive Ligand-Binding Assay for Simultaneous Detection of Neutralizing Antibodies to Both Arms of a Bispecific Drug. PubMed. Available at: [Link]
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2 in 1: One-step Affinity Purification for the Parallel Analysis of Protein-Protein and Protein-Metabolite Complexes. National Institutes of Health (NIH). Available at: [Link]
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MOLECULAR IMAGING IN DRUG DISCOVERY AND DEVELOPMENT. National Institutes of Health (NIH). Available at: [Link]
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1-(4-Piperidin-4-yl-2-pyridinyl)pyrrolidin-3-ol. PubChem. Available at: [Link]
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A generic protocol for the purification and characterization of water-soluble complexes of affinity-tagged proteins and lipids. ResearchGate. Available at: [Link]
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Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. Cytiva. Available at: [Link]
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Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC. National Institutes of Health (NIH). Available at: [Link]
-
PDZ Affinity Chromatography: A general method for affinity purification of proteins based on PDZ domains and their ligands. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. 2 in 1: One-step Affinity Purification for the Parallel Analysis of Protein-Protein and Protein-Metabolite Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for Preclinical Studies of 1-(piperidin-3-yl)pyrrolidin-2-one
Abstract
This guide provides a comprehensive framework for developing robust and reliable formulations of the novel chemical entity (NCE) 1-(piperidin-3-yl)pyrrolidin-2-one for use in preclinical research. The protocols and strategies outlined herein are designed for researchers, toxicologists, and drug development scientists. The core principle of this guide is a systematic, phased approach, beginning with fundamental physicochemical characterization to inform the selection of an appropriate delivery vehicle and formulation type. We detail step-by-step protocols for solubility screening, the preparation of solutions and suspensions for oral (PO) and intravenous (IV) administration, and subsequent quality control and stability assessments. The causality behind experimental choices is explained to empower scientists to make informed decisions, ensuring data integrity and reproducibility in preclinical safety and efficacy studies.
Introduction: The Critical Role of Formulation
The primary goal in preclinical formulation is to develop a simple, safe, and sufficiently stable vehicle that can deliver the required dose accurately and consistently.[2] For early-stage studies, the focus is often on creating non-complex solutions or suspensions that can be easily prepared and scaled for different dose levels. This document serves as a practical guide to navigate this process logically.
Foundational Physicochemical Characterization
Before any formulation work begins, the intrinsic properties of the Active Pharmaceutical Ingredient (API) must be understood.[1] This data is the bedrock upon which all formulation decisions are built. While extensive characterization is performed throughout drug development, a minimum dataset is required at the outset.
For this compound, the following properties are key. Note that while some can be predicted, experimental determination is mandatory for accurate formulation development.
| Property | Predicted/Known Value | Significance for Formulation |
| Molecular Formula | C₉H₁₆N₂O | Defines the molecular weight. |
| Molecular Weight | 168.24 g/mol | Used for all concentration and dosing calculations. |
| Physical Form | To be determined (TBD) | Crystalline vs. amorphous state significantly impacts solubility and dissolution rate. |
| pKa (Predicted) | ~8.5-9.5 (Piperidine N) | The basic nitrogen suggests that aqueous solubility will be highly pH-dependent, increasing significantly at lower pH. |
| LogP (Predicted) | ~0.5 - 1.5 | Indicates moderate lipophilicity; may have limited aqueous solubility at physiological pH. |
| Aqueous Solubility | TBD (pH-dependent) | The single most critical parameter determining the formulation strategy (solution vs. suspension).[1] |
The Pre-formulation Development Workflow
A systematic workflow prevents wasted resources and leads to a more robust final formulation. The process begins with broad screening and narrows down to an optimized vehicle.
Caption: Decision tree for selecting an oral formulation strategy.
Protocol 2: Preparation of a Co-solvent-Based Oral Solution (Example: 10 mg/mL)
Rationale: When solubility is insufficient in simple aqueous vehicles but adequate in co-solvents, a mixed vehicle system is employed. PEG 400 is a common and safe choice for preclinical oral studies. [1]The primary concern is ensuring the drug does not precipitate upon dilution in the stomach. [1] Materials:
-
This compound API
-
Polyethylene glycol 400 (PEG 400)
-
Purified Water
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Calibrated pipettes/graduated cylinders
Methodology:
-
Vehicle Preparation: Prepare the vehicle by mixing 40% PEG 400 and 60% Purified Water (v/v). For a 10 mL final volume, use 4 mL of PEG 400 and 6 mL of water.
-
Weighing API: Weigh 100 mg of the API for a final concentration of 10 mg/mL in 10 mL.
-
Dissolution: Add the API to the vehicle. Stir with a magnetic stirrer until fully dissolved. Gentle warming (30-40°C) or brief sonication can be used to accelerate dissolution if necessary.
-
Final Volume Adjustment: If needed, adjust the final volume to 10 mL with the vehicle.
-
Quality Control (QC):
-
Visual Inspection: The final formulation must be a clear, particle-free solution.
-
pH Measurement: Record the pH of the solution.
-
Concentration Verification: Take an aliquot, dilute appropriately, and confirm the concentration is within ±10% of the target using a validated analytical method (e.g., HPLC). [3]
-
Protocol 3: Preparation of a Homogeneous Oral Suspension (Example: 10 mg/mL)
Rationale: For compounds with poor aqueous solubility, a suspension is the most common approach. A wetting agent (like Tween 80) is used to ensure the API powder is properly dispersed in the vehicle, and a suspending agent (like HPMC) increases viscosity to prevent rapid settling of particles, ensuring dose uniformity. [4] Materials:
-
This compound API (micronized, if possible)
-
Suspending Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) w/v in Purified Water
-
Wetting Agent: Tween® 80
-
Mortar and pestle
-
Graduated cylinder
-
Homogenizer (optional, but recommended)
Methodology:
-
Vehicle Preparation: Prepare the 0.5% HPMC vehicle by slowly adding 50 mg of HPMC to 10 mL of purified water while stirring vigorously. Allow it to hydrate fully (this can take several hours or can be accelerated with heat).
-
Weighing API: Weigh 100 mg of the API for a final concentration of 10 mg/mL in 10 mL.
-
Wetting the API: Place the API powder in a mortar. Add a few drops of Tween® 80 (or a small amount of the HPMC vehicle) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Dispersion: Gradually add the remaining HPMC vehicle to the paste while continuing to mix.
-
Homogenization: Transfer the mixture to a graduated cylinder. Use a homogenizer to ensure a uniform particle size distribution. Adjust to the final volume of 10 mL with the vehicle.
-
Quality Control (QC):
-
Visual Inspection: The suspension should appear uniform and free of clumps. Note the rate of settling.
-
pH Measurement: Record the pH.
-
Dose Uniformity: Vigorously shake the suspension, immediately withdraw samples from the top, middle, and bottom, and analyze the concentration. All samples should be within ±15% of the target.
-
Particle Size: If available, measure the particle size distribution.
-
Parenteral (Intravenous) Formulation Strategies
IV formulations have the strictest requirements, as they are introduced directly into the systemic circulation. All IV formulations must be sterile, pyrogen-free, and generally isotonic and iso-pH with blood to the extent possible. [5][6]
Protocol 4: Preparation of a Simple IV Solution (Example: 2 mg/mL)
Rationale: Given the high solubility of this compound at low pH, an acidified vehicle can be used to create a simple solution for IV administration. The final formulation is filtered through a 0.22 µm filter for sterilization.
Materials:
-
This compound API
-
Vehicle: 5% Dextrose in Water (D5W)
-
1 N HCl for pH adjustment
-
Sterile, depyrogenated vials
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
-
Laminar flow hood
Methodology (to be performed under aseptic conditions):
-
Weighing API: Weigh 20 mg of API for a final concentration of 2 mg/mL in 10 mL.
-
Initial Dissolution: Add the API to approximately 9 mL of D5W in a sterile beaker.
-
pH Adjustment: While stirring, add 1 N HCl dropwise until the API is fully dissolved and the pH is in a safe range for injection (typically pH 3-5 for acidic formulations). Record the final pH.
-
Final Volume: Adjust the volume to exactly 10 mL with D5W.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile filter and dispense the solution into a final sterile, depyrogenated vial.
-
Quality Control (QC):
-
Visual Inspection: The final solution must be clear and free of any particulate matter.
-
pH and Osmolality: Measure and record the final pH and osmolality.
-
Concentration Verification: Confirm the final concentration via a validated analytical method.
-
Sterility and Endotoxin Testing: These are mandatory release tests for any parenteral formulation.
-
Stability Assessment of Preclinical Formulations
Ensuring the formulation is stable for the duration of its preparation and use is a regulatory requirement and critical for data integrity. [7][8]For preclinical studies, short-term stability is typically assessed.
Objective: To confirm that the API concentration remains consistent and that no significant degradation occurs under the intended storage and use conditions.
Methodology Outline:
-
Preparation: Prepare a batch of the final, optimized formulation.
-
Time Zero Analysis: Immediately perform full QC analysis (Appearance, pH, Assay/Purity by HPLC) on a sample. This is the T=0 baseline.
-
Storage: Aliquot the formulation into multiple vials and store them under different conditions representative of the study. [3] * Refrigerated (2-8 °C)
-
Room Temperature (~25 °C)
-
On the benchtop (if dosing occurs over several hours)
-
-
Analysis Intervals: Test the samples at specified time points (e.g., 4 hours, 24 hours, 7 days, 14 days).
-
Acceptance Criteria: The formulation is considered stable if the API concentration remains within ±10% of the initial (T=0) value and no significant changes in appearance or degradant profile are observed. [7]
References
-
Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. [Link]
-
Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]
-
Patel, K. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Sharma, D. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
Patel, M. et al. (2020). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. In Toxicology and Risk Assessment. IntechOpen. [Link]
-
Kumar, S. & Singh, P. (2022). Solubility Enhancement Techniques: Updates and Prospectives. Journal of Pharmaceutical Negative Results. [Link]
-
Sharma, D. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Sari, Y. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Applied Pharmaceutics. [Link]
-
Maulik, A. et al. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 13(3), 453-464. [Link]
-
Nguyen, T. et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 193. [Link]
-
CMC Pharma. (2022). Stability Studies in Pharmaceuticals. [Link]
-
Nguyen, T. et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]
-
Storytelling Pharmacy. (2024). Vehicles & Excipients For Parenterals. YouTube. [Link]
-
Ali, H. S. (2019). A Comprehensive Review in Parenteral Formulations. Acta Scientific Pharmaceutical Sciences, 3(1), 43-49. [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. youtube.com [youtube.com]
- 6. actascientific.com [actascientific.com]
- 7. pharmtech.com [pharmtech.com]
- 8. natoliscientific.com [natoliscientific.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one
Welcome to the technical support guide for the synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Piperidine and pyrrolidone moieties are prevalent structural motifs in a wide range of pharmaceuticals, making the efficient synthesis of this compound a critical task.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate a smooth and successful synthesis.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Issue 1: Low Yield of this compound
Question: My reaction between 3-aminopiperidine and γ-butyrolactone consistently results in a low yield of the desired product. What are the potential causes, and how can I optimize the reaction?
Answer: Low yields in the amidation reaction between 3-aminopiperidine and γ-butyrolactone can stem from several factors, primarily related to reaction conditions and the stability of the reactants and products.
-
Causality: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone, followed by ring-opening and subsequent intramolecular cyclization to form the amide. This equilibrium can be influenced by temperature, solvent, and the presence of protecting groups. High temperatures can lead to side reactions and decomposition, while an inappropriate solvent may not effectively solvate the intermediates.
-
Troubleshooting Steps:
-
Protecting Group Strategy: The piperidine nitrogen is more nucleophilic than the exocyclic amine and can compete in the reaction. It is highly recommended to use an N-Boc protected 3-aminopiperidine (N-Boc-3-aminopiperidine) as the starting material.[4] The Boc group can be removed in the final step under acidic conditions.
-
Solvent Selection: Aprotic polar solvents such as DMF or DMSO can facilitate the reaction by stabilizing charged intermediates. However, for this specific reaction, refluxing in a higher-boiling point, non-polar solvent like toluene or xylene with a Dean-Stark trap to remove water can drive the equilibrium towards the product.
-
Temperature Control: While the reaction often requires heat to proceed, excessive temperatures can lead to polymerization of γ-butyrolactone or other side reactions. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is advisable to find the optimal balance between reaction rate and side product formation.
-
Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) can activate the lactone carbonyl, making it more susceptible to nucleophilic attack and potentially allowing for lower reaction temperatures.
-
Experimental Protocol: Optimized Synthesis with N-Boc Protection
-
To a solution of N-Boc-3-aminopiperidine (1.0 eq) in toluene (10 mL/mmol), add γ-butyrolactone (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-1-(piperidin-3-yl)pyrrolidin-2-one.
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc group.
-
Neutralize the reaction mixture and extract the product.
Issue 2: Formation of a Significant Byproduct
Question: I am observing a significant byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be, and how can I minimize its formation?
Answer: A common byproduct in this synthesis is the di-acylated product, where the piperidine nitrogen of the product reacts with another molecule of γ-butyrolactone. This is particularly problematic if the piperidine nitrogen is unprotected.
-
Causality: The piperidine nitrogen, being a secondary amine, is also nucleophilic and can react with the lactone, especially under forcing conditions or if there is an excess of γ-butyrolactone.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the 3-aminopiperidine derivative (e.g., 1.1 equivalents) relative to γ-butyrolactone to ensure the lactone is the limiting reagent.
-
N-Boc Protection: As mentioned previously, using N-Boc-3-aminopiperidine is the most effective way to prevent this side reaction.[4][5] The bulky Boc group sterically hinders and electronically deactivates the piperidine nitrogen.
-
Issue 3: Difficulty in Product Purification
Question: My crude product is an oil that is difficult to purify by column chromatography, and I am experiencing issues with co-elution of impurities. What are some alternative purification strategies?
Answer: The polar nature of this compound can make it challenging to purify using standard silica gel chromatography.
-
Alternative Purification Techniques:
-
Acid-Base Extraction: If the product and major impurities have different acid-base properties, an aqueous workup with dilute acid and base can be effective. The desired product, being basic, can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization/Salt Formation: Attempt to form a crystalline salt of the product. Addition of a solution of an acid like HCl, HBr, or oxalic acid to a solution of the crude product in a suitable solvent (e.g., isopropanol, ethanol) can induce crystallization of the corresponding salt, which is often easier to purify than the free base.
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative for purifying polar compounds. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common synthetic route is the reaction of 3-aminopiperidine or a protected version thereof with γ-butyrolactone.[6] This is a form of N-acylation where the amine attacks the lactone. For better control and higher yields, using N-Boc-3-aminopiperidine followed by deprotection is the preferred industrial and laboratory method.[7]
Caption: Common synthetic routes to the target compound.
Q2: Are there alternative synthetic strategies to consider?
A2: Yes, alternative multi-step syntheses can be employed, which may offer advantages in terms of stereocontrol or scalability. One such approach involves a reductive amination strategy.
-
Reductive Amination Approach: This would involve the reaction of a suitable keto-acid or keto-ester with 3-aminopiperidine, followed by reduction of the intermediate imine and subsequent lactamization.[8][9][10] For example, reacting N-Boc-3-aminopiperidine with levulinic acid (4-oxopentanoic acid) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) could form the desired product after cyclization.[11]
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 6. Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Piperidine-Pyrrolidinone Coupling Reactions
Welcome to the technical support center for the optimization of piperidine-pyrrolidinone amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The formation of an amide bond between a piperidine moiety and a pyrrolidinone-derived carboxylic acid is a cornerstone of many synthetic endeavors, yet it can present unique obstacles. This document provides field-proven insights and detailed protocols to help you navigate these challenges and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into probable causes and actionable solutions, grounded in chemical principles.
Q1: My reaction yield is low or the reaction has failed completely. What are the common causes and how can I fix this?
Low or non-existent product yield is the most common issue in amide coupling. Several factors, often interacting, can be responsible.[1] A systematic approach is crucial for diagnosis.
Probable Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The pyrrolidinone-carboxylic acid must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by the piperidine.
-
Causality: If the coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for your specific substrates, the activation will be incomplete.[1]
-
Solution:
-
Verify Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Reagents like HATU are sensitive to moisture.
-
Stoichiometry: Increase the equivalents of the coupling reagent (e.g., from 1.0 to 1.2-1.5 equivalents).
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent for 15-30 minutes before adding the piperidine.[1] This allows for the complete formation of the activated ester intermediate.
-
Change Reagent: If using a carbodiimide like EDC, consider switching to a more potent uronium/aminium salt (e.g., HATU, HBTU) or phosphonium salt (e.g., PyBOP), which are often more effective for challenging couplings.[2]
-
-
-
Deactivation of the Piperidine Nucleophile: The piperidine nitrogen is a good nucleophile, but it can be rendered inactive if it is protonated.
-
Causality: An acid-base reaction between the carboxylic acid and the piperidine can occur, forming an ammonium salt that is non-nucleophilic.[1] Additionally, the coupling reaction itself can generate acidic byproducts that protonate the starting amine.[3]
-
Solution:
-
Use a Non-Nucleophilic Base: Always include a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in your reaction. A common starting point is 2.0-3.0 equivalents to neutralize any acids present and those generated in situ.
-
Order of Addition: Follow the pre-activation protocol mentioned above. Adding the piperidine to a pre-formed activated ester minimizes its exposure to the free carboxylic acid.
-
-
-
Steric Hindrance: Bulky substituents near the carboxylic acid on the pyrrolidinone or near the nitrogen on the piperidine can physically block the reaction site.[1]
-
Causality: Steric clash increases the activation energy of the nucleophilic attack, slowing the reaction dramatically or preventing it altogether.
-
Solution:
-
Elevated Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the steric barrier. Monitor carefully for side reactions.
-
Convert to Acyl Halide: For extremely difficult couplings, consider converting the carboxylic acid to a more reactive acyl chloride or fluoride. Acyl fluorides, generated using reagents like TFFH, can be particularly effective for sterically hindered substrates.[1]
-
Extended Reaction Time: Monitor the reaction over a longer period (24-48 hours) via TLC or LC-MS.
-
-
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid species is highly reactive and can be quenched by water.
-
Causality: Trace amounts of water in solvents, reagents, or glassware will hydrolyze the activated intermediate back to the starting carboxylic acid, halting the reaction.[1]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).[4]
-
-
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Q2: I am observing significant side products. How can I minimize them?
The primary side reaction of concern, especially with chiral substrates, is racemization. Other byproducts can arise from the coupling reagents themselves.
Probable Causes & Solutions:
-
Racemization of Chiral Centers: If the pyrrolidinone-carboxylic acid has a chiral center at the α-position, it can be susceptible to epimerization during activation.
-
Causality: Over-activation or prolonged exposure of the activated intermediate to base can lead to the formation of an oxazolone intermediate, which readily racemizes.
-
Solution:
-
Use Racemization Suppressing Additives: When using carbodiimides like EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). These additives form active esters that are less prone to racemization.[1]
-
Uronium Reagents: Coupling reagents like HATU and HBTU have a built-in HOBt moiety, which helps to suppress racemization.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization.[1]
-
-
-
Urea Byproduct Formation: When using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), a urea byproduct is formed.
-
Causality: This is an inherent part of the reaction mechanism for carbodiimides. Dicyclohexylurea (DCU), in particular, is often poorly soluble and can complicate purification.
-
Solution:
-
Choose a Different Reagent: If purification is problematic, switch to a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be removed with an aqueous wash. Alternatively, use a uronium or phosphonium reagent where the byproducts are typically water-soluble.
-
Purification Strategy: DCU is often insoluble in solvents like acetonitrile or dichloromethane, allowing it to be removed by filtration.[5]
-
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, cost, and potential for racemization.[2]
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available. | Lower reactivity, high risk of racemization without additives, urea byproduct formation. | Simple, non-hindered couplings where cost is a major factor. |
| Aminium/Uronium | HATU, HBTU, COMU | High reactivity, low racemization risk, water-soluble byproducts.[6] | More expensive, moisture-sensitive. | General purpose, difficult couplings, sterically hindered substrates, peptide synthesis. |
| Phosphonium | PyBOP, PyAOP | Very high reactivity, effective for hindered systems. | Can be expensive, phosphine oxide byproducts can be difficult to remove. | Extremely challenging couplings where other methods have failed. |
| Other | T3P, CDI | T3P is effective and has water-soluble byproducts. CDI is mild. | May require specific conditions or have limited substrate scope. | Exploring alternative conditions for difficult couplings. |
Expert Insight: For most piperidine-pyrrolidinone couplings, HATU is an excellent starting point due to its high efficiency and inherent suppression of racemization.[1]
Q4: Which solvents are recommended, and are there "green" alternatives?
Solvent choice can significantly impact reaction solubility, rate, and workup.
-
Standard Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for amide coupling due to their excellent solvating properties for a wide range of substrates.[6] However, both are considered environmentally hazardous.
-
Alternative Solvents: Studies have shown that greener solvents can be effective replacements.[6][7][8][9]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that often performs as well as or better than DCM and DMF.[8]
-
Ethyl Acetate (EtOAc) & Dimethyl Carbonate (DMC): These have also been identified as suitable, more environmentally friendly alternatives in many cases.[6]
-
Acetonitrile (ACN): A polar aprotic solvent that can be a good choice, particularly for N-alkylation reactions.[3]
-
Recommendation: While DMF is a reliable choice, consider screening 2-MeTHF as a greener and highly effective alternative. Always ensure the chosen solvent is anhydrous.
Q5: What is the general mechanism I am trying to optimize?
Understanding the fundamental steps of the reaction is key to effective troubleshooting. The process involves two main stages: activation and coupling.
Caption: Simplified mechanism of a coupling-reagent-mediated amidation.
Experimental Protocols
Protocol 1: General Procedure for Piperidine-Pyrrolidinone Coupling using HATU
This protocol provides a robust starting point for the coupling reaction.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrrolidinone-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in an anhydrous solvent (e.g., DMF or 2-MeTHF, approx. 0.1-0.5 M concentration).
-
-
Activation:
-
Add the coupling reagent HATU (1.1-1.2 equivalents).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change or slight warming may be observed.
-
-
Coupling:
-
Add the piperidine derivative (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.
-
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Watson, A. J. B., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2014). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. PURE, University of Strathclyde. [Link]
-
ResearchGate. (2021). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]
-
Ye, R., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
-
Kozlov, N. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7593. [Link]
-
Gomm, A., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1669-1675. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]
-
Ye, R., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed. [Link]
-
Reddit r/Chempros. (2022). amide coupling help. Reddit. [Link]
-
Casimiro-Soriguer, C. S., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1083-1093. [Link]
-
Casimiro-Soriguer, C. S., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
ResearchGate. (2020). Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. ResearchGate. [Link]
- Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (1944). US2363158A - Process for the purification of piperidine.
-
Topczewski, J. J., & Sanford, M. S. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3858-3861. [Link]
-
Ye, R., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]
-
Jakovljević, I., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry. [Link]
-
Ye, R., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]
Sources
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- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Identifying and minimizing by-products in 1-(piperidin-3-yl)pyrrolidin-2-one synthesis
Technical Support Center: Synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, focusing on the identification and minimization of by-products to improve yield, purity, and process robustness. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Overview of Synthetic Strategies
The formation of the C-N bond between the piperidine and pyrrolidinone moieties is the crucial step in synthesizing this compound. While several methods exist for C-N bond formation, two of the most prevalent and industrially relevant strategies for this type of scaffold are Reductive Amination and Nucleophilic Substitution .
-
Reductive Amination: This is a highly efficient method that typically involves the reaction of a piperidine derivative with a carbonyl compound, followed by reduction of the intermediate imine/enamine in situ. For this target, a common route is the reaction of 3-aminopiperidine with a γ-keto acid or ester like ethyl levulinate, which undergoes condensation and subsequent reduction and cyclization.[1][2]
-
Nucleophilic Substitution: This strategy involves the reaction of 2-pyrrolidinone, acting as a nucleophile, with a piperidine ring bearing a leaving group (e.g., a halide or tosylate) at the 3-position. This reaction is often performed in the presence of a base to deprotonate the pyrrolidinone amide.
This guide will primarily focus on troubleshooting the Reductive Amination pathway, as it is a versatile and widely used method, but many principles are broadly applicable.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your experiments.
Question 1: My reaction has stalled, and I have significant amounts of unreacted 3-aminopiperidine and the keto-ester starting material. What are the likely causes and solutions?
Answer:
This is a common issue that typically points to problems with the initial imine/enamine formation or the subsequent reduction step.
Causality: The first step of reductive amination is the reversible formation of a hemiaminal, which then dehydrates to form an iminium ion or enamine. This step is often the rate-limiting step and is highly dependent on the reaction pH.
-
Incorrect pH: If the medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it's too basic, there won't be sufficient acid catalysis to promote the dehydration of the hemiaminal intermediate.
-
Inefficient Water Removal: The dehydration step produces water. If water is not effectively removed (e.g., through a Dean-Stark trap or with a dehydrating agent), the equilibrium will favor the starting materials.
-
Steric Hindrance: While less of an issue with these specific substrates, significant steric bulk on either reactant can slow down the initial condensation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Solutions:
-
pH Optimization: Buffer the reaction or add a catalytic amount of a mild acid like acetic acid. The optimal pH is typically between 4 and 6.
-
Water Scavenging:
-
For reactions run at reflux, use a Dean-Stark apparatus.
-
For reactions at lower temperatures, add an in-situ dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Staged Reagent Addition: Do not add the reducing agent until imine formation is complete (monitor by TLC, LC-MS, or NMR). Many reducing agents, like sodium borohydride, can react with the carbonyl starting material or are unstable in acidic conditions. A common strategy is to perform the condensation first, then adjust conditions for the reduction.
Question 2: My LC-MS analysis shows a major by-product with a mass of (M+2), where M is the mass of my desired product. What is this impurity and how can I prevent it?
Answer:
A by-product with a mass of (M+2) strongly suggests the formation of an over-reduced product , where the pyrrolidinone carbonyl group has been reduced to an alcohol.
Mechanistic Insight: This occurs when the reducing agent is too harsh or when reaction conditions (prolonged time, high temperature) favor the reduction of the relatively stable amide carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally selective for imines over carbonyls and amides. More powerful reducing agents like sodium borohydride (NaBH₄), especially when used in excess or at elevated temperatures, can lead to this over-reduction.
By-product Formation Pathway:
Caption: Formation of the over-reduced by-product.
Minimization Strategies:
| Strategy | Rationale | Typical Conditions |
| Use a Milder Reducing Agent | Agents like NaBH₃CN or STAB are more chemoselective for the iminium ion over ketones or amides. | STAB in dichloroethane (DCE) or acetonitrile (MeCN) at room temperature. |
| Control Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the reducing agent. Avoid large excesses. | Carefully measure and add the reducing agent portion-wise. |
| Optimize Temperature | Run the reduction at a lower temperature (0 °C to room temperature). | Maintain the reaction vessel in an ice bath during the addition of the reductant. |
| Monitor Reaction Progress | Stop the reaction as soon as the intermediate imine is consumed to prevent prolonged exposure of the product to the reductant. | Monitor by TLC or LC-MS every 30-60 minutes. |
Question 3: I am observing a diastereomeric mixture of my product. How can I control the stereochemistry?
Answer:
The target molecule, this compound, has a chiral center at the 3-position of the piperidine ring. If you start with racemic 3-aminopiperidine, you will inevitably get a racemic mixture of the final product.
Controlling Stereoselectivity:
-
Chiral Starting Material: The most straightforward approach is to use an enantiomerically pure starting material, i.e., (R)-3-aminopiperidine or (S)-3-aminopiperidine. The stereocenter is retained throughout the reductive amination process.
-
Chiral Resolution: If you start with a racemic mixture, the final product can be resolved into its constituent enantiomers using techniques like:
-
Chiral chromatography: Using a chiral stationary phase (e.g., Chiralpak columns) is a common and effective method at both analytical and preparative scales.
-
Diastereomeric salt formation: React the racemic product with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.
-
Analytical Protocol: Chiral HPLC
This protocol provides a starting point for separating the enantiomers of this compound.
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar amylose-based column) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Note: This method is a general guideline and must be optimized for your specific product and equipment.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
Objective: To synthesize this compound from 3-aminopiperidine dihydrochloride and ethyl levulinate.
Materials:
-
3-Aminopiperidine dihydrochloride
-
Ethyl levulinate
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in DCE, add triethylamine (2.2 eq) and stir for 20 minutes at room temperature to liberate the free base.
-
Add ethyl levulinate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is evident, cool the mixture to 0 °C and add STAB (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then refluxed in a solvent like toluene or xylene to facilitate the final lactam formation (cyclization).
-
Purify the final product by column chromatography on silica gel.
Protocol 2: LC-MS Method for In-Process Control
Objective: To monitor reaction progress and identify major components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm; ESI+ MS Scan |
| Temperature | 40 °C |
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). Molecules.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2020). Molecules.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules.
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). Food Chemistry.
Sources
Technical Support Center: Navigating Aqueous Solubility Challenges of 1-(piperidin-3-yl)pyrrolidin-2-one
Welcome to our dedicated technical support center for 1-(piperidin-3-yl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solubility challenges encountered during experimentation. We provide in-depth, evidence-based strategies and practical protocols to ensure the successful formulation and application of this compound.
Understanding the Molecule: A Dual Personality
This compound possesses a unique chemical architecture that dictates its solubility behavior. The presence of a basic piperidine ring (pKa of the protonated form is typically around 11.22) and a polar, hydrogen-bond-accepting pyrrolidinone moiety gives it a dual character.[1] The piperidine nitrogen's basicity is the primary driver of its pH-dependent aqueous solubility, while the pyrrolidinone group contributes to its potential for interactions with polar solvents.[2][3]
Our internal calculations and data from suppliers suggest a LogP of -0.3725 and a LogSw of -0.4805, indicating that while the molecule has some hydrophilic character, its aqueous solubility may be limited, particularly at neutral to basic pH.[4]
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: Why is my this compound not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
A1: The limited solubility in neutral buffers is expected due to the basic nature of the piperidine ring. At neutral pH, the piperidine nitrogen is largely in its non-ionized, free base form, which is less water-soluble. To achieve significant aqueous solubility, the piperidine nitrogen needs to be protonated, which occurs at a lower pH.[1][5][6][7]
Q2: What is the first and most straightforward step to improve the solubility of this compound?
A2: The most effective initial approach is pH adjustment . By lowering the pH of your aqueous solution, you will protonate the basic piperidine nitrogen, forming a more soluble salt.[1][8] A good starting point is to prepare a stock solution in a mildly acidic buffer (e.g., citrate buffer at pH 3-5) or a dilute acidic solution (e.g., 10-50 mM HCl).[1]
Q3: I've tried lowering the pH, but I'm still facing solubility issues or my experimental conditions are pH-sensitive. What's my next option?
A3: If pH adjustment alone is insufficient or incompatible with your assay, the use of co-solvents is a widely accepted and effective strategy.[9][10] Water-miscible organic solvents can disrupt the crystal lattice of the solid compound and improve solvation.
Q4: When should I consider more advanced and complex formulation strategies?
A4: If you require a high concentration of the compound in a solid dosage form for in vivo studies, or if simple pH and co-solvent adjustments do not provide the necessary solubility, more advanced techniques should be explored. These include the use of surfactants , cyclodextrins , or the preparation of amorphous solid dispersions .[1][11][12][13]
Troubleshooting Guides: A Step-by-Step Approach
This section provides systematic workflows to address specific solubility problems you may encounter.
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
This is a frequent challenge stemming from the lipophilic character of the substituted piperidine ring. The following workflow provides a systematic approach to resolving this issue.
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: A systematic workflow for troubleshooting poor aqueous solubility.
Issue 2: Precipitation of the Compound from an Organic Stock Solution Upon Dilution into an Aqueous Buffer
This common phenomenon occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.
Strategies to Mitigate Precipitation:
-
Optimize Final Organic Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is as high as your experimental system can tolerate (typically ≤1%) without impacting the biological outcome.[1]
-
Stepwise Dilution: Instead of a single, large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of the organic co-solvent or a solubilizing agent.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible, non-ionic surfactant in the aqueous buffer can help to maintain the compound in solution by forming micelles.[14][15]
In-Depth Protocols for Solubility Enhancement
For researchers requiring more advanced solutions, the following detailed protocols provide a starting point for formulation development.
Protocol 1: pH-Solubility Profiling
Understanding the relationship between pH and the solubility of this compound is a critical first step in formulation development.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. Ensure there is enough solid to create a saturated solution with undissolved particles.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PVDF). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Reporting: Plot the solubility (in mg/mL or mol/L) as a function of pH.
| Parameter | Description |
| pH Range | 2.0 - 10.0 |
| Buffers | Citrate (pH 2-6), Phosphate (pH 6-8), Borate (pH 8-10) |
| Temperature | 25°C (or desired experimental temperature) |
| Equilibration Time | 24-48 hours |
| Quantification | HPLC-UV |
Protocol 2: Co-solvent Screening
This protocol outlines a method for systematically evaluating the effectiveness of different co-solvents.
Methodology:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[9]
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Follow the equilibration and quantification steps outlined in Protocol 1 for each co-solvent mixture.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
| Co-solvent | Concentration Range (% v/v) |
| Ethanol | 0 - 50 |
| Propylene Glycol | 0 - 50 |
| PEG 400 | 0 - 50 |
| DMSO | 0 - 50 |
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Amorphous solid dispersions (ASDs) can significantly enhance the apparent solubility and dissolution rate of a compound by preventing its crystallization.[11][16][17]
Workflow for Amorphous Solid Dispersion Preparation
Caption: A simplified workflow for preparing an amorphous solid dispersion.
Methodology:
-
Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Eudragit® polymers.
-
Solvent Selection: Identify a volatile organic solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or acetone).
-
Dissolution: Dissolve the compound and the polymer in the chosen solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure or by spray drying. The rapid removal is crucial to prevent phase separation and crystallization.[17]
-
Drying: Further dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., an amorphous halo pattern) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Safety and Handling
As a matter of good laboratory practice, always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Khan Academy. (n.d.). pH and solubility.
- Geist, K., & Siebler, J. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology, 41(4).
- Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions.
- Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
- Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH.
- Wagner, K. G., & Krumme, M. (2002). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 54(3), 291-299.
- BenchChem. (2025).
- Solubility of Things. (n.d.). Piperidine.
- BOC Sciences. (n.d.). Piperidines.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
- Dávila, M. J., Alcalde, R., & Aparicio, S. (2025, August 5). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. Industrial & Engineering Chemistry Research.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Merck Millipore. (n.d.).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 11(3), 107.
- Wikipedia. (n.d.). 2-Pyrrolidone.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.).
- Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives.
- Whamine. (n.d.). Surfactants In Pharmaceuticals.
- Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Alsiano. (n.d.). Emulsifying and solubilising surfactants for oral.
- Pharmatech. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions.
- PharmaBlock. (n.d.).
- Dávila, M. J., Alcalde, R., & Aparicio, S. (2021). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. Industrial & Engineering Chemistry Research, 60(31), 11595-11606.
- Blog. (2025, September 11).
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Fesat, O., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6577.
- ABL. (n.d.). 1-Piperidin-3-ylmethyl-pyrrolidin-2-one.
- Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 11(3), 107.
- Chemdiv. (n.d.). Compound 1-[(piperidin-3-yl)methyl]pyrrolidin-2-one.
- Labsolu. (n.d.). 1-Pyrrolidin-3-yl-piperidine.
- PubChem. (2025, November 15). 1-(6-Piperidin-3-yl-2-pyridinyl)pyrrolidin-2-one.
- MySkinRecipes. (n.d.). (R)-1-(Pyrrolidin-3-yl)piperidine.
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Improving the yield and purity of 1-(piperidin-3-yl)pyrrolidin-2-one
Technical Support Center: 1-(Piperidin-3-yl)pyrrolidin-2-one
A Senior Application Scientist's Guide to Yield and Purity Optimization
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable heterocyclic building block, providing expert insights, troubleshooting protocols, and validated methodologies to help you improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the initial challenges?
A common and effective route involves the N-alkylation of 2-pyrrolidinone with a suitable 3-substituted piperidine derivative. However, the primary challenge lies in the nucleophilicity of the secondary amine on the piperidine ring, which can lead to side reactions if not properly managed. A typical approach involves reacting a protected 3-aminopiperidine or a derivative with γ-butyrolactone or a 4-halobutyryl halide. A more direct, but often lower-yielding, method is the reductive amination of a suitable keto-precursor.[1][2]
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields can stem from several factors: incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate include the choice of base and solvent, reaction temperature, and the potential need for a protecting group on the piperidine nitrogen.[3] Inefficient purification, leading to product loss, is another common culprit.
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are these impurities?
Common impurities can include unreacted starting materials (3-aminopiperidine and the acylating agent), di-acylated piperazine impurities if present in the starting amine, or byproducts from side reactions. For instance, using a strong base can sometimes promote the self-condensation of 2-pyrrolidinone. A full characterization using LC-MS is recommended to identify the mass of these unknown species.
Q4: Is a protecting group necessary for the piperidine nitrogen?
While not always mandatory, using a protecting group like Boc (tert-butyloxycarbonyl) on the piperidine nitrogen can significantly improve the outcome. It prevents the secondary amine from interfering with the desired reaction, thereby reducing byproduct formation and simplifying purification. The Boc group can be reliably removed under acidic conditions post-synthesis.
Troubleshooting Guide: Low Reaction Yield
This section provides a systematic approach to diagnosing and resolving issues related to poor product yield.
Problem: The crude or isolated yield of this compound is below expectations (<50%).
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Analysis and Solutions
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| 1. Impure/Degraded Starting Materials | 3-Aminopiperidine derivatives can be hygroscopic and susceptible to oxidation. 4-Chlorobutyryl chloride is highly reactive and can hydrolyze if exposed to moisture. Impurities will lead to side reactions and lower the potential yield. | Action: Confirm the purity of starting materials via NMR or GC-MS. Protocol: If using 4-chlorobutyryl chloride, ensure it is fresh or redistilled. Store 3-aminopiperidine derivatives under an inert atmosphere (Argon or Nitrogen). |
| 2. Suboptimal Base or Solvent | The choice of base is critical. A base that is too weak may not sufficiently deprotonate the pyrrolidinone nitrogen for alkylation. A base that is too strong can cause side reactions. The solvent must fully dissolve reactants without reacting with them.[3] | Action: Screen different conditions. Protocol: Start with a milder base like K₂CO₃ in a polar aprotic solvent like DMF or Acetonitrile. If the reaction is slow, consider a stronger, non-nucleophilic base like NaH in THF, but run the reaction at a lower temperature (0 °C to RT) to minimize side reactions. |
| 3. Inappropriate Reaction Temperature | Amide formation and N-alkylation reactions are often exothermic. Running the reaction at too high a temperature can lead to byproduct formation and decomposition of the product. | Action: Optimize the reaction temperature. Protocol: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but proceed with caution. |
| 4. Lack of Protecting Group | The secondary amine of the piperidine ring is a nucleophile and can compete in reactions, leading to complex mixtures. | Action: Employ a Boc-protecting group strategy. Protocol: Protect 3-aminopiperidine with (Boc)₂O first. Use the resulting N-Boc-3-aminopiperidine in your main reaction. The Boc group can be efficiently removed at the end using an acid like TFA in DCM or HCl in dioxane. |
Troubleshooting Guide: Product Purity
Problem: The final product is contaminated with persistent impurities that are difficult to remove.
Common Impurities and Removal Strategies
| Impurity ID | Probable Source | Identification Method | Recommended Purification Strategy |
| Unreacted Starting Material | Incomplete reaction. | LC-MS, ¹H NMR | Strategy: Optimize reaction time and stoichiometry. For purification, if the starting material is a free amine, an acidic wash during workup can remove it. Otherwise, silica gel chromatography is effective. |
| Di-acylated Byproduct | Reaction of the piperidine nitrogen with the acylating agent. | LC-MS (observe M+acyl mass), ¹H NMR | Strategy: This is best prevented by using an N-protecting group on the piperidine. If formed, it is often less polar than the desired product and can be separated by silica gel chromatography with a carefully optimized solvent gradient. |
| Ring-Opened Byproducts | Hydrolysis of the lactam ring during acidic or basic workup. | LC-MS (observe M+18 mass), ¹H NMR (loss of ring signals) | Strategy: Maintain a neutral pH during aqueous workup whenever possible. Use saturated NaHCO₃ or NH₄Cl solutions carefully. These impurities are typically much more polar and can be removed by a silica gel plug or chromatography. |
Optimized Purification Protocol: Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading) by dissolving it in a minimal amount of methanol and adding silica, then evaporating the solvent. This prevents band broadening.
-
Column Packing: Pack a glass column with silica gel in the initial eluent. A good starting mobile phase is Dichloromethane (DCM) with a small percentage of Methanol (e.g., 98:2 DCM:MeOH).
-
Elution:
-
Start with 100% DCM to elute very non-polar impurities.
-
Gradually increase the polarity by adding more methanol. A common gradient is from 2% to 10% MeOH in DCM.
-
To improve peak shape and prevent tailing of the amine product, add a small amount of a basic modifier like triethylamine (0.5%) or ammonium hydroxide (0.5-1%) to the mobile phase.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram
Caption: General Purification Workflow.
Validated Experimental Protocol
This section provides a robust, two-step synthesis protocol employing a protecting group strategy for reliable yield and high purity.
Part 1: Synthesis of tert-butyl 3-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq), 2-pyrrolidinone (1.1 eq), and anhydrous Toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove any residual water, which can interfere with the subsequent steps.
-
Reaction: Cool the mixture. Add a strong base such as Sodium tert-butoxide (1.2 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature overnight. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the Boc-protected intermediate as a clear oil or white solid.
Part 2: Deprotection to Yield this compound
-
Setup: Dissolve the purified intermediate from Part 1 in Dichloromethane (DCM).
-
Deprotection: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA, 3-5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Final Purification/Isolation: Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH. Extract the free amine product into DCM (3-4x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Purity should be assessed by ¹H NMR, LC-MS, and HPLC.[4]
References
- Organic & Biomolecular Chemistry.
- Molecules. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- Benchchem. Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]. Benchchem.
-
Molecules. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
Sources
Troubleshooting guide for the purification of piperidinyl-pyrrolidinone compounds
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of piperidinyl-pyrrolidinone compounds. The inherent basicity of the piperidine moiety, coupled with the polar nature of the pyrrolidinone ring, presents unique challenges that require a systematic and well-understood approach to achieve high purity. This document offers a structured, question-and-answer-based troubleshooting guide, detailed experimental protocols, and comparative data to streamline your purification workflows.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of piperidinyl-pyrrolidinone compounds, providing explanations for the underlying causes and actionable solutions.
Chromatography Issues
Question 1: My chromatographic peaks for my piperidinyl-pyrrolidinone compound are tailing significantly on a silica gel column. What is the cause and how can I resolve this?
Answer: Peak tailing is a common and frustrating issue when purifying basic compounds like those containing a piperidine ring on standard silica gel.[1][2][3] The primary cause is the interaction between the basic nitrogen of the piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][] This strong, secondary interaction leads to a non-ideal partitioning of the analyte between the stationary and mobile phases, resulting in a "tailing" or asymmetric peak shape.
Causality and Solutions:
-
Acid-Base Interaction: The lone pair of electrons on the piperidine nitrogen can be protonated by the acidic silanol groups, leading to strong adsorption. To mitigate this, you can:
-
Add a Basic Modifier to the Mobile Phase: A small amount of a volatile base, such as triethylamine (TEA) or ammonia (usually as a solution in methanol), is commonly added to the eluent (typically 0.1-1% v/v).[1] These basic additives will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and leading to a more symmetrical peak shape.[1][]
-
Use a Different Stationary Phase: Consider using an alternative to standard silica gel. Alumina (basic or neutral) can be a good option for basic compounds. Alternatively, modern reversed-phase chromatography on a C18 column is often the method of choice, especially for highly polar compounds.[1]
-
-
Column Overload: Injecting too much sample onto the column can also lead to peak tailing.[2] If all peaks in your chromatogram are tailing, this might be the cause. Try diluting your sample and injecting a smaller amount to see if the peak shape improves.
Question 2: I am using reversed-phase HPLC for purification, but my peak shape is still poor. What adjustments can I make?
Answer: Even with reversed-phase chromatography, interactions with residual silanols on the silica backbone of the C18 stationary phase can cause peak tailing for basic compounds.[][5] The pH of the mobile phase is a critical parameter to control in this scenario.
Solutions for Reversed-Phase HPLC:
-
Mobile Phase pH Adjustment: The goal is to ensure your piperidinyl-pyrrolidinone compound is in a single, consistent protonation state.
-
Low pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will protonate the piperidine nitrogen to form a positively charged species. This protonated amine will have minimal interaction with the residual silanol groups.
-
High pH: Alternatively, using a mobile phase with a high pH (e.g., using ammonium hydroxide or a buffer system) will keep the piperidine nitrogen in its neutral, free-base form and suppress the ionization of the silanol groups, thus reducing unwanted interactions.[6] High-pH stable columns are required for this approach.
-
-
Use of Buffers: Employing a buffer system (e.g., ammonium formate or ammonium acetate) in your mobile phase can help maintain a constant pH and improve peak shape and reproducibility.[][5]
Extraction & Work-up Problems
Question 3: How can I efficiently remove acidic or neutral organic impurities from my basic piperidinyl-pyrrolidinone compound after a reaction?
Answer: Acid-base extraction is a powerful and highly effective technique for this purpose.[7][8][9][10][11] This method leverages the basicity of the piperidine moiety to selectively move your compound of interest between an organic and an aqueous phase, leaving behind neutral or acidic impurities.
General Acid-Base Extraction Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, forming a water-soluble ammonium salt, which will partition into the aqueous layer.[10]
-
Separation: The neutral and acidic organic impurities will remain in the organic layer, which can be separated and discarded (after ensuring your product is not in it).
-
Basification and Re-extraction: Collect the aqueous layer containing your protonated compound and basify it by adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the pH is basic. This will deprotonate your compound, making it water-insoluble again. Then, extract your neutral compound back into a fresh portion of an organic solvent.[10]
-
Drying and Concentration: Dry the organic layer containing your purified compound over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Part 2: Detailed Experimental Protocols
Protocol 1: General Flash Chromatography Purification of a Piperidinyl-Pyrrolidinone Compound
This protocol provides a step-by-step guide for purifying a moderately polar, basic piperidinyl-pyrrolidinone compound using flash column chromatography on silica gel.
Materials:
-
Crude piperidinyl-pyrrolidinone compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of DCM and MeOH. Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity of the mobile phase (e.g., 95:5, 90:10).
-
Once you find a solvent system that gives your product an Rf value of approximately 0.2-0.3, add 0.5% TEA to the mobile phase and re-run the TLC. Observe if the spot becomes less streaky and more defined.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (including the TEA).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimum amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization of a Piperidinyl-Pyrrolidinone Compound
Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity. The key is to find a suitable solvent or solvent system.
Procedure:
-
Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to each tube at room temperature.[12] A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. A suitable recrystallization solvent will dissolve your compound when hot but not when cold.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Recrystallization:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Part 3: Data Presentation & Visualization
Table 1: Comparison of Chromatographic Conditions for Piperidinyl-Pyrrolidinone Compounds
| Parameter | Method 1: Normal Phase (Silica Gel) | Method 2: Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-functionalized silica |
| Typical Mobile Phase | Dichloromethane/Methanol or Hexane/Ethyl Acetate | Acetonitrile/Water or Methanol/Water |
| Common Additives | 0.1-1% Triethylamine or Ammonia | 0.1% Formic Acid or Trifluoroacetic Acid |
| Compound Elution | Non-polar compounds elute first | Polar compounds elute first |
| Best Suited For | Less polar compounds, large-scale purification | Polar compounds, high-resolution analytical and preparative work |
| Key Advantage | Lower cost, high loading capacity | Excellent for polar and ionizable compounds, good peak shapes |
| Common Issue | Peak tailing of basic compounds | Requires pH control for basic analytes |
Diagrams
Caption: General purification workflow for piperidinyl-pyrrolidinone compounds.
Caption: Troubleshooting flowchart for peak tailing in normal phase chromatography.
References
-
Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. Available at: [Link]
- Process for preparing posaconazole and intermediates thereof. Google Patents.
- Posaconazole impurity and preparation method thereof. Google Patents.
- Preparation method of posaconazole intermediate. Google Patents.
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]
-
Why Do Peaks Tail?: LC Troubleshooting. Scribd. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available at: [Link]
-
Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. Available at: [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. Swarthmore College. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
The Complete Guide to Impurity Profiling in Small Molecule APIs. Pharmaffiliates. Available at: [Link]
- Pyrrolidine derivatives and method of synthesizing these. Google Patents.
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]
-
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
- 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Institutes of Health. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. National Institutes of Health. Available at: [Link]
-
API Purification. Zamann Pharma Support GmbH. Available at: [Link]
- Preparation of piperidine derivatives. Google Patents.
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0154490A2 - Process for the preparation of pyrrolidone derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impurity profile-API [moleculematters.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Piperidine Heterocycles
Welcome to the Technical Support Center for Piperidine Synthesis. Piperidine and its derivatives are foundational structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products, making their efficient synthesis a critical focus in chemical and pharmaceutical development.[1][2] The most direct and atom-economical route to these valuable scaffolds is the catalytic hydrogenation of their corresponding pyridine precursors.[1]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this transformation. It provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What are the primary catalytic methods for reducing pyridines to piperidines?
A1: The most prevalent methods are catalytic hydrogenation and transfer hydrogenation.[3]
-
Catalytic Hydrogenation: This is a widely adopted method in both industrial and laboratory settings.[3] It involves the use of hydrogen gas (H₂) and a catalyst, typically a heterogeneous one like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Raney Nickel.[3][4] The choice of catalyst and reaction conditions (temperature, pressure) is critical for achieving high yield and selectivity.[3]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a transition metal catalyst (e.g., Rhodium complexes).[3][5] A key advantage is that it often proceeds under milder conditions than catalytic hydrogenation and avoids the need for high-pressure hydrogen gas.[5][6]
-
Ionic Hydrogenation: A more recent development involves iridium(III)-catalyzed ionic hydrogenation. This method shows exceptional tolerance for sensitive functional groups that are often reduced under standard hydrogenation conditions.[7][8]
Q2: I'm observing catalyst poisoning. What is it and how can I prevent it?
A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance.[9] In piperidine synthesis via pyridine reduction, both the pyridine starting material and the piperidine product can act as catalyst poisons due to the Lewis basic nitrogen atom, which can strongly coordinate to the metal active sites.[1][9]
Prevention and Mitigation Strategies:
-
Acidic Additives: Adding a non-coordinating acid (e.g., HCl, H₂SO₄) can protonate the nitrogen atom, reducing its ability to bind to and poison the catalyst surface.[9]
-
Catalyst Choice: Rhodium-based catalysts often exhibit greater resistance to nitrogen poisoning compared to Palladium or Ruthenium.[3][9]
-
Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from coordinating to the catalyst.[9]
-
Reaction Engineering: In flow chemistry setups, maintaining a high local concentration of reactants relative to the product can minimize the catalyst's contact with the poisoning piperidine derivative.[9]
Q3: What's the difference between homogeneous and heterogeneous catalysts in this context, and which should I choose?
A3: The primary difference lies in the phase of the catalyst relative to the reactants.
-
Homogeneous Catalysts: These are in the same phase as the reactants (typically liquid). They often offer higher selectivity and activity under milder conditions.[1][10] However, their separation from the product can be challenging and costly.[10][11]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase).[10] Their main advantage is the ease of separation and recycling, which is why they are common in industrial applications.[1][11]
Decision Workflow:
Caption: Catalyst Selection: Homogeneous vs. Heterogeneous.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted to quickly identify a problem, understand its potential causes, and implement effective solutions.
Problem 1: Low to No Conversion of Pyridine
| Potential Cause(s) | Suggested Solution(s) |
| 1. Catalyst Deactivation or Poisoning | Ensure the purity of the pyridine starting material. Use a fresh batch of catalyst. Consider a catalyst less prone to poisoning, such as rhodium.[3] |
| 2. Insufficient Hydrogen Pressure or Poor Mass Transfer | Incrementally increase the hydrogen pressure. Ensure efficient stirring to improve gas-liquid mixing.[3] |
| 3. Reaction Temperature is Too Low | Gradually increase the reaction temperature while monitoring for byproduct formation.[3] |
| 4. Inactive Catalyst Batch | Test the catalyst on a known, reliable reaction to verify its activity.[3] |
Problem 2: Formation of Ring-Opened Byproducts (e.g., Pentylamines)
| Potential Cause(s) | Suggested Solution(s) |
| 1. Over-reduction due to Harsh Reaction Conditions | Decrease the reaction temperature and/or hydrogen pressure. Monitor the reaction progress closely and stop it once the pyridine is consumed.[3] |
| 2. Highly Active, Non-selective Catalyst | Switch to a more selective catalyst system, such as Rh/C or a specific rhodium complex.[3] |
Problem 3: Presence of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine)
| Potential Cause(s) | Suggested Solution(s) |
| 1. Incomplete Reaction | Increase the reaction time or the catalyst loading.[3] |
| 2. Catalyst Deactivation Before Completion | Use a more robust catalyst or add a fresh portion of the catalyst mid-reaction.[3] |
Problem 4: Dehalogenation of Halogen-Substituted Pyridines
| Potential Cause(s) | Suggested Solution(s) |
| 1. Catalyst Promotes Hydrodehalogenation | Pd/C is known to promote this side reaction. Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions. The choice of solvent can also influence this outcome.[3] |
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Pyridine Reduction.
Section 3: Catalyst Performance Comparison & Experimental Protocols
Catalyst Performance Data
The selection of a catalyst is often a trade-off between activity, selectivity, and cost under specific reaction conditions. The table below summarizes typical performance characteristics of common catalysts for pyridine hydrogenation.
| Catalyst | Typical Pressure (bar) | Typical Temp. (°C) | Solvent | Key Characteristics & Considerations |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines; can be less prone to dehalogenation.[12] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active and resistant to nitrogen poisoning than Palladium.[3][12] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Widely used but can be prone to catalyst poisoning and may cause dehalogenation.[1][12] |
| Raney Nickel | High | 170 - 200 | - | Often used for the synthesis of piperidine itself; can be non-selective under forcing conditions.[3][4][12] |
Experimental Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using Rh/C
This protocol provides a starting point for the hydrogenation of a generic pyridine substrate.
Materials:
-
Pyridine substrate (1.0 mmol)
-
Rhodium on carbon (Rh/C, 5 wt%, 0.5-2 mol%)
-
Anhydrous solvent (e.g., Methanol, Acetic Acid, 5 mL)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a suitable glass vial or liner, add the pyridine substrate and the Rh/C catalyst.
-
Solvent Addition: Add the anhydrous solvent to the vial.
-
Seal Reactor: Place the vial into the high-pressure reactor and seal the main vessel according to the manufacturer's instructions.
-
Inert Purge: Purge the reactor 3-5 times with an inert gas (e.g., Nitrogen or Argon) to remove air.
-
Hydrogen Purge & Pressurize: Purge the reactor 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-50 bar).[1]
-
Reaction Execution: Begin stirring and heat the reaction to the desired temperature (e.g., 40-80°C).[1] Monitor the reaction for 16-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas.
-
Isolation: Remove the catalyst by filtration through a pad of celite. Remove the solvent under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the crude product as necessary by distillation or column chromatography.[1]
Experimental Protocol 2: Transfer Hydrogenation using a Rhodium Catalyst
This protocol is an alternative for researchers who wish to avoid high-pressure hydrogen gas.
Materials:
-
N-benzylpyridinium salt (0.5 mmol)
-
[Cp*RhCl₂]₂ catalyst (0.005 - 0.1 mol%)
-
Formic acid/triethylamine azeotrope (HCOOH-NEt₃) as hydrogen source and solvent
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add the pyridinium salt and the HCOOH-NEt₃ azeotrope.
-
Catalyst Addition: Add the rhodium catalyst.
-
Reaction: Stir the reaction mixture at 40°C for 24 hours under an inert atmosphere.[3][6]
-
Work-up: Cool the reaction to room temperature. Basify the mixture with an aqueous solution of KOH.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[3]
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- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC - NIH.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
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- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). IT Services - University of Liverpool.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(piperidin-3-yl)pyrrolidin-2-one Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1-(piperidin-3-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of publicly available, fully validated methods for this specific analyte, this document leverages established analytical principles and data from structurally related piperidine and pyrrolidinone compounds to propose robust starting points for method development and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). These methods are the cornerstones of quantitative analysis in regulated and research environments, each offering a unique balance of selectivity, sensitivity, and accessibility.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the parameters that must be assessed.[2][3][4][5] These parameters ensure the quality, reliability, and consistency of analytical data.[1]
Core Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[1][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Method Performance Comparison
The following table summarizes the anticipated quantitative performance of representative HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of this compound. These parameters are critical for selecting the most appropriate method based on the specific requirements of the analysis, such as the required sensitivity and the nature of the sample matrix.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[8][9] | > 0.99[10] | > 0.99[11] |
| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL[9] | < 1 ng/mL[12] | ~10 ng/mL[11] |
| Accuracy (% Recovery) | 98-102%[13] | 85-115%[6] | 90-110% |
| Intraday Precision (%RSD) | < 2%[13] | < 15%[6] | < 15% |
| Interday Precision (%RSD) | < 3%[13] | < 15%[6] | < 15% |
| Selectivity | Moderate | High | High |
| Matrix Effect | Low | Potential for Suppression/Enhancement | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound.
HPLC-UV Method
This method is suitable for the quantification of the analyte in bulk drug substance or simple formulations where high sensitivity is not required.
Sample Preparation: Simple Dilution
-
Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples.
-
For analysis of a drug product, an appropriate extraction step may be necessary to separate the analyte from excipients.
Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (as the analyte lacks a strong chromophore, a low wavelength is necessary).
Figure 1: General workflow for HPLC-UV analysis.
LC-MS/MS Method
This method is ideal for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Shimadzu Nexera X3 or equivalent.[10]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[16]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
Figure 2: Workflow for bioanalytical LC-MS/MS.
GC-MS Method
This method can be an alternative for the analysis of this compound, particularly for assessing volatile impurities. Derivatization may be necessary to improve the chromatographic properties and sensitivity of the analyte.
Sample Preparation: Derivatization
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction).
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the analyte into a more volatile and thermally stable derivative.
-
Heat the mixture to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions:
-
GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure adequate separation.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Figure 3: General workflow for GC-MS with derivatization.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific research or development needs. For routine analysis of bulk material, a validated HPLC-UV method offers a cost-effective and robust solution. When high sensitivity and selectivity are required, particularly in complex biological matrices, LC-MS/MS is the gold standard. GC-MS provides a viable alternative, especially for impurity profiling, though it may necessitate a derivatization step. The protocols and performance characteristics outlined in this guide, derived from established practices for analogous compounds, provide a solid foundation for the development and validation of a fit-for-purpose analytical method for this compound.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Gundla, R., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. [Link]
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International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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Chaudhary, J., & Jain, A. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Patel, K. N., et al. (2011). Bioanalytical method validation: An updated review. PMC - NIH. [Link]
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Al-Shehri, M. M., et al. (2020). A novel validated RP-HPLC method for the determination of Pirfenidone in pharmaceutical dosage forms. ResearchGate. [Link]
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Woestenborghs, R., et al. (n.d.). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. ResearchGate. [Link]
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Gupta, S., et al. (2021). A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. Indian Journal of Forensic Medicine & Toxicology. [Link]
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Alhabardi, S. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. [Link]
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Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Naidoo, K., et al. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. MDPI. [Link]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
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Hao, C., et al. (2018). Part-per-trillion LC-MS/MS determination of neonicotinoids in small volumes of songbird plasma. PubMed. [Link]
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The Enigmatic Profile of 1-(piperidin-3-yl)pyrrolidin-2-one: A Comparative Analysis for CNS Drug Discovery
In the vast and intricate landscape of central nervous system (CNS) drug discovery, the exploration of novel scaffolds that can modulate complex neurological pathways is paramount. One such molecule of interest is 1-(piperidin-3-yl)pyrrolidin-2-one, a compound that marries two highly privileged heterocyclic motifs: the piperidine and the pyrrolidinone rings. While direct pharmacological data on this specific entity remains nascent, a deep dive into its structural congeners and the broader families of piperidine and pyrrolidinone derivatives provides a compelling rationale for its investigation as a potential CNS active agent. This guide offers a comparative analysis, grounded in the established pharmacology of similar agents, to forecast the potential therapeutic avenues and delineate the experimental pathways necessary to unlock the secrets of this compound.
Deconstructing the Scaffold: A Tale of Two Rings
The therapeutic potential of this compound is intrinsically linked to the well-documented CNS activities of its constituent parts. The piperidine ring is a cornerstone of medicinal chemistry, featuring in a plethora of approved drugs targeting CNS disorders.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with a wide array of receptors and enzymes.[2] Similarly, the 2-pyrrolidinone moiety is the foundational structure of the "racetam" class of nootropic drugs, which are reputed to enhance cognitive function.[5] Derivatives of pyrrolidinone have been explored for their neuroprotective and anticonvulsant properties.[6][7]
The novelty of this compound lies in the direct linkage of these two pharmacophores. This unique arrangement suggests the potential for synergistic or novel pharmacological profiles that differ from agents containing only one of these rings.
Comparative Landscape: Potential CNS Activities and Mechanisms
Based on the known activities of structurally related compounds, we can hypothesize several potential CNS effects for this compound.
Nootropic and Neuroprotective Potential
The pyrrolidinone core immediately draws parallels to the racetam family of cognitive enhancers.[5] While the precise mechanism of racetams is still debated, they are thought to modulate neurotransmitter systems, including the cholinergic and glutamatergic pathways, and enhance cerebral blood flow and metabolism. Recent studies on novel pyrrolidine-2-one derivatives have demonstrated their potential in mitigating cognitive deficits in preclinical models of Alzheimer's disease, partly through acetylcholinesterase inhibition and reduction of oxidative stress.[6]
A close structural analog, 1-[(piperidin-3-yl)methyl]pyrrolidin-2-one, suggests that the piperidine moiety can be tethered to the pyrrolidinone core, likely influencing its pharmacokinetic and pharmacodynamic properties.[8] The piperidine ring in our target compound could serve to modulate receptor affinity or selectivity, potentially steering the activity towards specific neuronal circuits involved in learning and memory.
Modulation of Neurotransmitter Systems
The piperidine nucleus is a versatile scaffold for targeting a wide range of CNS receptors.[2][3] Depending on its substitution pattern, it can exhibit affinity for dopamine, serotonin, and nicotinic acetylcholine receptors.[9] For instance, the chiral building block (R)-1-(Pyrrolidin-3-yl)piperidine is utilized in the synthesis of ligands for these receptors, with applications in depression, anxiety, and addiction.[9]
It is plausible that this compound could interact with one or more of these receptor systems. The nitrogen atom of the piperidine ring is a key determinant of its pharmacological activity and can act as a hydrogen bond acceptor or a basic center, influencing receptor binding.
Anticonvulsant and Ion Channel Modulatory Effects
Research comparing pyrrolidinyl and piperidinyl benzamides has revealed differences in their anticonvulsant activity, which is linked to their ability to block voltage-gated sodium channels.[10] In one study, the pyrrolidinyl analog was found to be an effective anticonvulsant, while the piperidinyl counterpart was inactive.[10] This highlights the subtle yet critical influence of the ring structure on biological activity. The combination of both rings in this compound could lead to a unique profile of ion channel modulation, a key mechanism in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
Proposed Experimental Workflow for Characterization
To empirically determine the CNS activity of this compound, a systematic experimental workflow is proposed.
Figure 1: Proposed experimental workflow for CNS activity screening.
Step-by-Step Methodologies
A. Synthesis and Characterization:
-
Synthesis: Develop a robust and scalable synthetic route for this compound.[4][11]
-
Purification: Purify the compound to >98% purity using techniques such as column chromatography and recrystallization.
-
Structural Verification: Confirm the structure and stereochemistry using NMR (¹H, ¹³C), mass spectrometry, and, if possible, single-crystal X-ray diffraction.
B. In Vitro Screening:
-
Receptor Binding Assays:
-
Screen against a panel of CNS receptors, including dopaminergic, serotonergic, cholinergic (muscarinic and nicotinic), and glutamatergic receptors.
-
Utilize radioligand binding assays to determine the binding affinity (Ki) for any identified targets.
-
-
Enzyme Inhibition Assays:
-
Assess inhibitory activity against key CNS enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO-A and MAO-B), and others relevant to neurodegenerative diseases.
-
-
Ion Channel Electrophysiology:
-
Use patch-clamp techniques on cultured neurons or cell lines expressing specific ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) to evaluate modulatory effects.
-
C. In Vivo Behavioral Models:
-
Cognitive Function:
-
Employ models like the Morris water maze, Y-maze, or novel object recognition test in rodents to assess effects on learning and memory.
-
-
Anxiolytic/Antidepressant Activity:
-
Utilize the elevated plus maze, open field test, and forced swim test to evaluate potential anxiolytic and antidepressant-like effects.
-
-
Anticonvulsant Activity:
-
Assess efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.
-
D. Pharmacokinetic and Toxicity Profiling:
-
ADME Studies: Determine the absorption, distribution, metabolism, and excretion properties of the compound.
-
Blood-Brain Barrier Permeability: Assess the ability of the compound to cross the blood-brain barrier using in vitro models (e.g., PAMPA) and in vivo studies.
-
Acute and Chronic Toxicity: Evaluate the safety profile through single-dose and repeated-dose toxicity studies in animals.
Comparative Data Summary
To provide a framework for evaluating the experimental data obtained for this compound, the following table summarizes the known properties of representative compounds from related classes.
| Compound Class | Representative Compound | Primary CNS Activity | Mechanism of Action (Hypothesized/Known) | Key Experimental Models |
| Pyrrolidinone (Racetam) | Piracetam | Nootropic | Modulation of neurotransmitter systems (ACh, glutamate), enhanced membrane fluidity | Morris water maze, passive avoidance |
| Piperidine Derivative | Donepezil | Cognitive Enhancer | Acetylcholinesterase inhibitor | AChE inhibition assay, cognitive models |
| Piperidine Derivative | Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist | Dopamine receptor binding assays, models of psychosis |
| Pyrrolidinyl Benzamide | U-49524E | Anticonvulsant | Voltage-gated sodium channel blocker | MES test, patch-clamp electrophysiology |
Conclusion and Future Directions
While the pharmacological profile of this compound remains to be fully elucidated, a comparative analysis based on its structural components strongly suggests its potential as a novel CNS active agent. The confluence of the nootropic-associated pyrrolidinone ring and the versatile piperidine scaffold presents a unique opportunity for the development of new therapeutics for a range of neurological and psychiatric disorders. The proposed experimental workflow provides a clear roadmap for systematically investigating its biological activities and unlocking its therapeutic potential. Future research should also focus on the synthesis and evaluation of stereoisomers and substituted analogs to build a comprehensive structure-activity relationship (SAR) profile, which will be crucial for lead optimization and the development of a clinically viable drug candidate.
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Wang, Y., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Ellefsen, K. L., et al. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Available at: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Dudek, M., et al. (2017). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. Available at: [Link]
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Introduction: The Imperative of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, the identification of a potent "hit" compound is merely the first step. A molecule's ultimate success as a drug is critically dependent on its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other biological molecules. Off-target activity can lead to undesirable side effects, toxicity, or a complex pharmacological profile that complicates clinical development. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not just a regulatory requirement but a cornerstone of rational drug design.
This guide provides an in-depth technical framework for profiling the selectivity of the novel compound, 1-(piperidin-3-yl)pyrrolidin-2-one (hereafter referred to as "Compound X"). For the purpose of this illustrative guide, we will hypothesize that Compound X has been identified as a potent ligand for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) , a ligand-gated ion channel implicated in cognitive function and neurological disorders. Our objective is to design and execute a comprehensive screening strategy to de-risk its development by mapping its potential interactions with a panel of related and common off-target receptors.
Part 1: Rationale for Receptor Panel Selection
The construction of a relevant and informative cross-reactivity panel is a strategic exercise in predictive pharmacology. The choices are not random; they are based on structural homology, functional relationships, and empirical knowledge of common off-target liabilities for compounds with similar chemical scaffolds.
Our panel is logically divided into three tiers:
-
Structurally and Functionally Related Receptors: To assess specificity against the most likely interactors, we include other members of the Cys-loop ligand-gated ion channel superfamily.
-
Nicotinic Acetylcholine Receptors (nAChRs): Various heteromeric subtypes (e.g., α4β2) must be tested to ensure selectivity within the same receptor family.
-
GABA-A Receptors (GABA-A R): As the primary inhibitory ligand-gated ion channels in the central nervous system (CNS), they represent a critical counterscreen to ensure Compound X does not induce unintended inhibitory effects.[1][2][3][4]
-
Serotonin 5-HT3 Receptor (5-HT3R): This is the only monoamine receptor that is a ligand-gated ion channel, making it a crucial inclusion.
-
-
Major CNS G-Protein Coupled Receptors (GPCRs): The piperidine and pyrrolidinone moieties are prevalent in CNS-active compounds, which frequently exhibit cross-reactivity with major neurotransmitter GPCRs. We must therefore screen against a broad panel of GPCRs, categorized by their primary signaling pathways.[5][6][7][8]
-
Dopamine Receptors: Both D1-like (D1, D5; Gs-coupled) and D2-like (D2, D3, D4; Gi/o-coupled) families are included due to their central role in mood, motivation, and motor control.[9][10][11][12][13]
-
Serotonin Receptors: Beyond 5-HT3, we include key GPCR subtypes such as the 5-HT1A (Gi/o-coupled) and 5-HT2A (Gq/11-coupled) receptors, which are frequent off-targets.[14][15][16][17][18]
-
Adrenergic Receptors: Alpha (α1-Gq/11, α2-Gi/o) and Beta (β1, β2-Gs) subtypes are critical for assessing potential cardiovascular and autonomic side effects.[19][20][21][22][23]
-
Muscarinic Acetylcholine Receptors: Given that the endogenous ligand for the primary target is acetylcholine, screening against muscarinic receptors (M1, M3, M5 - Gq/11; M2, M4 - Gi/o) is essential to confirm specificity between the two major acetylcholine receptor families.[24][25][26][27]
-
Histamine Receptors: H1 (Gq/11) and H3 (Gi/o) receptors are included as they are common off-targets for CNS drugs, with implications for sedation and cognitive side effects.[28][29][30][31][32]
-
Part 2: The Experimental Workflow: A Two-Phase Approach
A robust cross-reactivity profiling workflow should be efficient and conclusive. We employ a two-phase strategy: a broad primary screen to identify any potential interaction, followed by detailed functional assays to characterize the nature of that interaction.
Caption: A two-phase workflow for comprehensive cross-reactivity profiling.
Phase 1: Radioligand Binding Assays
The first step is to determine if Compound X physically binds to any of the receptors in our panel. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and throughput for measuring binding affinity (Ki).[33][34][35]
Protocol: Competitive Radioligand Binding Assay [36][37]
-
Receptor Preparation: Utilize commercially available membrane preparations or cell lines stably expressing the specific receptor subtype of interest. Protein concentration should be determined via a Bradford or BCA assay.
-
Assay Buffer Preparation: Prepare a buffer appropriate for the receptor being tested (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of receptor membrane preparation (e.g., 10-50 µg protein).
-
25 µL of a known, selective radioligand at a concentration near its dissociation constant (Kd).
-
25 µL of Compound X at various concentrations (e.g., 10 nM to 100 µM) or buffer for total binding controls. For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled competitor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other wells to determine specific binding. Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Phase 2: Functional Assays for Characterizing "Hits"
Any receptor for which Compound X displays a Ki < 1 µM in the binding assay is considered a "hit" and must be further investigated. A functional assay is essential to determine whether the binding results in receptor activation (agonism), inhibition (antagonism), or modulation. The choice of assay depends on the receptor's signaling pathway.
Caption: GPCR signaling pathways and their corresponding functional assays.
Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors) [38][39][40][41][42]
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay.
-
Cell Culture: Plate cells expressing the target receptor in a 384-well plate and culture until they form a confluent monolayer.
-
Cell Stimulation:
-
Agonist Mode: Add varying concentrations of Compound X to the cells.
-
Antagonist Mode (for Gs): Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist plus varying concentrations of Compound X.
-
Antagonist Mode (for Gi): Add a stimulant like Forskolin to raise basal cAMP levels, then add a known agonist and varying concentrations of Compound X.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Add a lysis buffer containing the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot against the log concentration of Compound X. Determine EC50 (for agonists) or IC50 (for antagonists).
Protocol: Intracellular Calcium Flux Assay (for Gq-coupled receptors) [43][44][45][46][47]
-
Cell Culture: Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) diluted in an appropriate buffer.
-
Incubation: Incubate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Compound Addition: Place the plate into a fluorescence plate reader equipped with automated injectors.
-
Measurement:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject varying concentrations of Compound X (for agonist mode) or a known agonist plus Compound X (for antagonist mode).
-
Continue to measure the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F) and plot the peak response against the log concentration of Compound X to determine EC50 or IC50 values.
Part 3: Data Presentation and Interpretation
All quantitative data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of Compound X's selectivity profile.
Table 1: Hypothetical Cross-Reactivity Profile of Compound X
| Receptor Family | Receptor Subtype | Primary Assay (Binding) | Secondary Assay (Functional) |
| Ki (nM) | EC50 / IC50 (nM) & Activity | ||
| Primary Target | α7 nAChR | 15 | EC50 = 25 nM (Agonist) |
| Nicotinic | α4β2 nAChR | >10,000 | Not Tested |
| GABAergic | GABA-A R | >10,000 | Not Tested |
| Serotonergic | 5-HT3R | 8,500 | Not Tested |
| 5-HT1A | >10,000 | Not Tested | |
| 5-HT2A | 850 | IC50 = 1,200 nM (Antagonist) | |
| Dopaminergic | D2 | 5,200 | Not Tested |
| D3 | 2,100 | Not Tested | |
| Muscarinic | M1 | >10,000 | Not Tested |
| M2 | 9,800 | Not Tested | |
| Adrenergic | α1A | >10,000 | Not Tested |
| β2 | >10,000 | Not Tested | |
| Histaminergic | H1 | 4,500 | Not Tested |
Interpretation:
-
High Selectivity for Primary Target: Compound X is highly potent at the α7 nAChR (Ki = 15 nM).
-
Excellent Selectivity Window: The affinity for the closest off-target hit (5-HT2A, Ki = 850 nM) is approximately 57-fold lower than for the primary target. A selectivity window of >100-fold is often desired, but this result may be acceptable depending on the therapeutic indication.
-
Characterization of Off-Target Activity: The weak interaction at the 5-HT2A receptor was characterized as antagonistic. This information is crucial for predicting potential side effects; in this case, it is unlikely to be a significant liability at therapeutic doses designed to engage the α7 nAChR.
-
Clean Profile Against Major Receptors: The compound shows negligible binding (<1 µM) to a wide range of critical receptors, including other nAChRs, GABA-A, dopaminergic, muscarinic, adrenergic, and histaminergic receptors, significantly de-risking its development profile.
This comprehensive guide outlines a robust, logical, and technically sound strategy for profiling the cross-reactivity of a novel compound. By combining high-throughput binding assays with targeted functional follow-ups, researchers can build a detailed selectivity map, enabling informed decisions and guiding the optimization of lead candidates into safe and effective medicines.
References
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A Head-to-Head Comparison of Synthetic Routes to 1-(piperidin-3-yl)pyrrolidin-2-one: A Guide for Researchers
Introduction
1-(piperidin-3-yl)pyrrolidin-2-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, combining both a piperidine and a pyrrolidinone moiety, presents a versatile platform for the design of novel therapeutic agents. The piperidine ring is a prevalent feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] Similarly, the pyrrolidinone core is a key structural motif in a wide array of biologically active molecules.[2] The strategic combination of these two pharmacophores in this compound makes it a compelling target for synthetic exploration.
This guide provides a head-to-head comparison of plausible synthetic routes to this target molecule. As a self-validating system, each described protocol is grounded in established chemical principles, with key mechanistic claims supported by authoritative sources. We will delve into the causality behind experimental choices, offering insights to aid researchers in selecting the most suitable pathway for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.
Comparative Analysis of Synthetic Strategies
We will explore three primary retrosynthetic disconnections for the synthesis of this compound, each offering distinct advantages and challenges.
Diagram of Retrosynthetic Approaches
Caption: Retrosynthetic analysis of this compound.
| Route | Key Reaction | Starting Materials | Pros | Cons | Estimated Yield Range | Scalability |
| A | Amidation/Cyclization | 3-Aminopiperidine, 4-Halobutanoic acid derivative | Convergent, commercially available starting materials. | Potential for side reactions (e.g., over-alkylation), may require protecting groups. | 50-70% | Good |
| B | N-Alkylation | Pyrrolidin-2-one, 3-Halopiperidine derivative | Straightforward, utilizes common reactions.[2] | 3-Halopiperidines can be unstable, potential for elimination side reactions. | 40-60% | Moderate |
| C | Reductive Amination | Piperidin-3-one, 1-(Aminoalkyl)pyrrolidin-2-one | Mild reaction conditions, good functional group tolerance.[3][4] | Requires synthesis of the aminoalkylpyrrolidinone, potential for over-reduction. | 60-80% | Good to Excellent |
Route A: Amidation Followed by Intramolecular Cyclization
This approach involves the initial acylation of 3-aminopiperidine with a suitable 4-halobutyryl halide or ester, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Workflow Diagram for Route A
Caption: Synthetic workflow for Route A.
Expertise & Experience Insights:
The key to success in this route lies in the careful control of the acylation step to prevent di-acylation of the piperidine nitrogen. The use of a protected 3-aminopiperidine (e.g., N-Boc-3-aminopiperidine) is highly recommended. The subsequent intramolecular cyclization is typically efficient, driven by the formation of a stable five-membered ring. A strong, non-nucleophilic base such as sodium hydride is often employed for the cyclization.[2]
Trustworthiness & Self-Validation:
The progress of this reaction sequence can be readily monitored by standard analytical techniques. The formation of the amide intermediate can be confirmed by the appearance of a characteristic amide carbonyl stretch in the IR spectrum and the corresponding signals in the 1H and 13C NMR spectra. The final cyclization is marked by the disappearance of the halide and the formation of the lactam ring, which can be observed through mass spectrometry and NMR.
Experimental Protocol:
Step 1: Synthesis of N-(1-Boc-piperidin-3-yl)-4-chlorobutanamide
-
To a solution of N-Boc-3-aminopiperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired amide.
Step 2: Synthesis of 1-(1-Boc-piperidin-3-yl)pyrrolidin-2-one
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of N-(1-Boc-piperidin-3-yl)-4-chlorobutanamide (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography to afford the protected product.
Step 3: Deprotection
-
Dissolve the purified 1-(1-Boc-piperidin-3-yl)pyrrolidin-2-one in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.
Route B: N-Alkylation of Pyrrolidin-2-one
This route involves the direct alkylation of the pyrrolidinone nitrogen with a suitable 3-halopiperidine derivative.
Workflow Diagram for Route B
Caption: Synthetic workflow for Route B.
Expertise & Experience Insights:
The success of this route hinges on the stability of the 3-halopiperidine derivative and the choice of base. 3-Bromopiperidines are generally preferred over their chloro- counterparts due to their higher reactivity. As with Route A, protection of the piperidine nitrogen is crucial to prevent unwanted side reactions. The choice of a strong, non-nucleophilic base is critical to deprotonate the pyrrolidinone without promoting elimination of the halide.[2]
Trustworthiness & Self-Validation:
The reaction can be monitored by observing the consumption of pyrrolidin-2-one and the formation of a new, higher molecular weight product by LC-MS. 1H NMR spectroscopy will show the appearance of signals corresponding to the piperidine ring coupled to the pyrrolidinone moiety.
Experimental Protocol:
-
To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of N-Boc-3-bromopiperidine (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
-
Deprotect the Boc group as described in Route A to obtain the final product.
Route C: Reductive Amination
This convergent approach involves the reaction of piperidin-3-one with a suitable amino-functionalized pyrrolidinone derivative under reductive conditions.
Workflow Diagram for Route C
Caption: Synthetic workflow for Route C.
Expertise & Experience Insights:
Reductive amination is a powerful and mild method for C-N bond formation.[3][4] The choice of the reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is selective for the reduction of the intermediate iminium ion and can be used in a one-pot procedure. The synthesis of the requisite 1-(aminoalkyl)pyrrolidin-2-one can be achieved through various established methods.
Trustworthiness & Self-Validation:
The reaction progress can be followed by the disappearance of the ketone starting material on TLC or by GC-MS. The formation of the product can be confirmed by LC-MS and the structure elucidated by NMR spectroscopy, which will show the characteristic signals for both the piperidine and pyrrolidinone rings.
Experimental Protocol:
-
To a solution of N-Boc-piperidin-3-one (1.0 eq) and 1-(2-aminoethyl)pyrrolidin-2-one (1.1 eq) in a chlorinated solvent such as 1,2-dichloroethane, add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Remove the Boc protecting group as described in Route A to yield the final product.
Conclusion
The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and the laboratory's expertise.
-
Route A offers a reliable and convergent synthesis with readily available starting materials, making it a strong candidate for general-purpose synthesis.
-
Route B , while conceptually simple, may present challenges due to the stability of the halo-piperidine intermediate.
-
Route C represents a modern and efficient approach, with the potential for high yields and good scalability, provided the amino-functionalized pyrrolidinone is accessible.
It is recommended that researchers perform small-scale trial reactions to optimize conditions for their chosen route before embarking on large-scale synthesis.
References
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC - NIH. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]
- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents.
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Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. Available at: [Link]
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A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
-
The reductive amination reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the In Vitro Metabolic Stability of 1-(piperidin-3-yl)pyrrolidin-2-one
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Early-stage in vitro ADME testing provides a crucial, cost-effective snapshot of a compound's likely pharmacokinetic behavior in vivo.[1][2] Among these tests, the metabolic stability assay is a cornerstone, designed to identify compounds that are rapidly cleared by metabolic enzymes, a characteristic that can terminate a drug's therapeutic effect prematurely.
This guide focuses on 1-(piperidin-3-yl)pyrrolidin-2-one, a molecule featuring two key heterocyclic scaffolds prevalent in medicinal chemistry: a piperidine ring and a pyrrolidin-2-one (a γ-lactam) moiety.[3][4] Both structures can influence the compound's pharmacological activity and its metabolic fate. The piperidine ring is a common feature in many approved drugs but can be susceptible to metabolic attack, while the lactam structure presents a potential site for hydrolysis.[5][6][7][8][9]
Here, we present a comprehensive framework for evaluating the metabolic stability of this compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental design, establish a self-validating protocol through the rigorous use of controls, and compare its stability profile against structurally relevant alternatives to provide context and actionable insights for drug development professionals.
Experimental Rationale: Deconstructing the Assay and the Molecule
Why Liver Microsomes?
The liver is the primary site of drug metabolism in the body.[10] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[10][11] Given that approximately 60% of marketed drugs are cleared by CYP-mediated metabolism, a microsomal stability assay is an excellent and widely accepted initial screen for metabolic liability.[11] This system allows us to specifically probe for oxidative metabolism by including the essential CYP cofactor, NADPH.[10]
Identifying Potential Metabolic "Soft Spots"
The structure of this compound suggests several potential sites for enzymatic attack:
-
Piperidine Ring: Alicyclic amines are common targets for metabolism. Oxidation can occur on the carbons alpha to the nitrogen atom, leading to ring-opening or hydroxylation.[5][12]
-
Pyrrolidinone Ring: While the pyrrolidine scaffold can be relatively stable, the γ-lactam bond is an amide and thus susceptible to enzymatic hydrolysis.[5][7][8][9]
-
N-Dealkylation: The bond connecting the piperidine and pyrrolidinone rings could potentially be cleaved.
To contextualize the stability of our target compound, we will compare it against three reference compounds:
-
Piperidine: To isolate the metabolic fate of the piperidine ring.
-
Pyrrolidin-2-one: To assess the stability of the lactam ring independently.
-
Midazolam: A well-characterized positive control known to be rapidly metabolized by human liver microsomes, which serves to validate the metabolic competency of our assay system.[13]
dot
Caption: Potential metabolic liabilities on this compound.
The Experimental Workflow: A Self-Validating Protocol
A robust protocol is a self-validating one. The inclusion of specific controls is not optional; it is essential for ensuring that the observed depletion of the parent compound is due to enzyme-driven metabolism and not other factors like chemical instability.
dot
Caption: Experimental workflow for the microsomal metabolic stability assay.
Materials & Reagents
-
Biological Material: Pooled Human, Rat, and Mouse Liver Microsomes (e.g., from XenoTech, LLC).
-
Test Compounds: this compound, Piperidine, Pyrrolidin-2-one.
-
Control Compound: Midazolam (positive control).
-
Cofactor: NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Termination Solution: Acetonitrile, ice-cold, containing an appropriate internal standard (e.g., Tolbutamide, Labetalol).
-
Equipment: Incubator/water bath (37°C), centrifuge, LC-MS/MS system.
Step-by-Step Experimental Protocol
-
Preparation of Working Solutions:
-
Prepare 1 M stock solutions of test and control compounds in DMSO.
-
Create intermediate dilutions in buffer to achieve a final assay concentration of 1 µM with a final DMSO concentration ≤ 0.25%.[11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[11]
-
-
Incubation Procedure:
-
For each compound and control, set up two sets of tubes: one "+NADPH" and one "-NADPH". The "-NADPH" control ensures that compound loss is metabolically driven.[10]
-
Add the diluted microsomal solution to each tube.
-
Add the test/control compound working solution to each tube to achieve a final concentration of 1 µM.
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.[14]
-
Initiate the reaction: Add the NADPH regenerating system to the "+NADPH" tubes. Add an equal volume of buffer to the "-NADPH" tubes. The T=0 sample is taken from the "+NADPH" tube immediately after adding the cofactor and is terminated instantly.
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling and Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot from each incubation mixture.[11]
-
Immediately terminate the enzymatic reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard.[11][13] The acetonitrile precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[15][16] Liquid chromatography separates the analyte from matrix components, while tandem mass spectrometry provides sensitive and specific quantification.[17][18]
-
Data Analysis and Interpretation
The goal of data analysis is to determine the rate at which the compound is metabolized, which allows for the calculation of key pharmacokinetic parameters.
dot
Caption: Data analysis pipeline for calculating metabolic stability parameters.
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at T=0.
-
Rate Constant Determination: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line, determined by linear regression, represents the negative elimination rate constant (-k).[13]
-
Half-Life (t½) Calculation: The in vitro half-life is calculated using the formula:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (Cl_int) Calculation: This parameter relates the rate of metabolism to the compound concentration and is a more direct measure of enzymatic activity. It is calculated as:
-
Cl_int (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Protein Amount (mg)) [19]
-
Comparative Data Summary
The true value of this analysis comes from comparison. The following table presents hypothetical data to illustrate how results should be structured for clear interpretation.
| Compound | Species | t½ (min) | Cl_int (µL/min/mg protein) | Stability Classification |
| This compound | Human | 45 | 30.8 | Moderate |
| Rat | 25 | 55.4 | Low | |
| Mouse | 18 | 77.0 | Low | |
| Piperidine | Human | 35 | 39.6 | Moderate |
| Rat | 20 | 69.3 | Low | |
| Pyrrolidin-2-one | Human | >120 | <11.6 | High |
| Rat | >120 | <11.6 | High | |
| Midazolam (Positive Control) | Human | 8 | 173.3 | Very Low |
| Rat | 12 | 115.5 | Very Low |
Stability Classification (General Guideline): t½ > 60 min = High; 30-60 min = Moderate; < 30 min = Low.
Analysis of Results
-
Control Performance: The rapid metabolism of Midazolam confirms the enzymatic activity of the microsomes across species. The high stability of Pyrrolidin-2-one suggests the lactam ring is not a primary metabolic liability under these conditions. The "-NADPH" controls for all compounds should show >85% remaining after the final time point, confirming metabolism is cofactor-dependent.
-
Compound of Interest: In this hypothetical scenario, this compound shows moderate stability in human liver microsomes but is metabolized more rapidly in rodent microsomes. This highlights potential inter-species differences that are critical to consider when selecting animal models for further toxicological studies.[20]
-
Structural Insights: Since Pyrrolidin-2-one is highly stable, the observed metabolism of the parent compound is likely occurring on the piperidine moiety. The similarity in stability between the parent compound and piperidine alone in human microsomes further supports this hypothesis. The increased rate of metabolism in rodents suggests that specific rodent CYP enzymes are more active towards this substrate.
Conclusion and Future Directions
This guide provides a robust, self-validating framework for assessing the in vitro metabolic stability of this compound. By integrating rational experimental design, rigorous controls, and comparative analysis, researchers can generate high-confidence data to inform critical decisions in the drug discovery pipeline.
The hypothetical results suggest that the piperidine ring is the primary site of metabolic breakdown. If this metabolic rate is deemed too high for the desired therapeutic profile, subsequent efforts in medicinal chemistry could focus on modifying this part of the molecule to block the metabolic "soft spots." For instance, strategic fluorination or alkylation near the nitrogen atom could sterically hinder enzyme access and improve metabolic stability.[5][6]
Ultimately, these in vitro studies are a foundational step, guided by recommendations from regulatory agencies like the FDA, to build a comprehensive pharmacokinetic profile and de-risk candidates as they advance toward clinical evaluation.[21][22][23]
References
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
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Dudek, M., et al. (2017). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(1), 133-140. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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Conti, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 380(5), 35. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
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Savvin, P. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6378. Retrieved from [Link]
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Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(1), 133-140. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. Retrieved from [Link]
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Scifinder. (n.d.). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. Retrieved from [Link]
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Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
Cui, L., et al. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 4(91), 49846-49859. Retrieved from [Link]
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Lister, T., et al. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Infectious Diseases, 4(10), 1436-1447. Retrieved from [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
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Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
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Scilit. (n.d.). Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4-Pr-PipVP. Retrieved from [Link]
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ResearchGate. (2022). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from [Link]
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ResearchGate. (2020). Stability of β-lactam antibiotics in bacterial growth media. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS methods for determination of two or more drugs/metabolites. Retrieved from [Link]
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National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
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European Food Safety Authority. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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National Institutes of Health. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
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A Comparative Efficacy Analysis of 1-(piperidin-3-yl)pyrrolidin-2-one and Its Analogs as Novel Cognitive Enhancers
For researchers, scientists, and drug development professionals, the quest for novel nootropic agents with improved efficacy and safety profiles is a continuous endeavor. The pyrrolidone class of compounds, colloquially known as racetams, has been a cornerstone of cognitive enhancement research for decades.[1] This guide provides a comprehensive comparative analysis of 1-(piperidin-3-yl)pyrrolidin-2-one, a representative member of a new generation of potential cognitive enhancers, and its structural analogs. We will delve into the mechanistic rationale, present detailed experimental protocols for efficacy evaluation, and explore the structure-activity relationships that govern the therapeutic potential of this chemical scaffold.
Introduction: The Rationale for Piperidinyl-Pyrrolidinone Analogs
The prototypical nootropic, piracetam, laid the groundwork for a vast family of pyrrolidin-2-one derivatives.[1] These compounds are generally characterized by a favorable safety profile but often exhibit modest efficacy.[2] The development of analogs, such as aniracetam and oxiracetam, demonstrated that structural modifications to the core pyrrolidone scaffold could significantly enhance potency and introduce additional pharmacological effects.[3] The incorporation of a piperidine moiety, as seen in this compound, represents a strategic design choice aimed at improving blood-brain barrier penetration and introducing novel interactions with key neuronal targets.[4][5] This guide will explore the comparative efficacy of this lead compound and its hypothetical analogs, focusing on key in vitro and in vivo endpoints relevant to cognitive enhancement.
Mechanistic Underpinnings: Modulating the Cholinergic and Glutamatergic Systems
The cognitive-enhancing effects of many pyrrolidone derivatives are attributed to their modulation of central neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.[2][3] While many racetams show negligible direct affinity for common neurotransmitter receptors, their actions are more nuanced, often involving the potentiation of existing neurotransmission.[2]
A primary mechanism of action for several racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] This enhances excitatory synaptic transmission, a cellular process fundamental to learning and memory. Furthermore, many of these compounds have been shown to augment acetylcholine (ACh) release and utilization in the brain, a neurotransmitter critically involved in cognitive functions.
Signaling Pathway: Putative Mechanism of Action
Caption: Putative signaling pathways for this compound and its analogs.
In Vitro Comparative Efficacy Assessment
A foundational step in characterizing novel nootropic candidates is the in vitro assessment of their pharmacological activity. This allows for a direct comparison of potency and efficacy at specific molecular targets.
AMPA Receptor Modulation Assay
Rationale: To quantify the positive allosteric modulation of AMPA receptors, a whole-cell patch-clamp electrophysiology assay on cultured hippocampal neurons is employed. This provides a direct measure of the compound's ability to enhance glutamate-mediated currents.
Protocol:
-
Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips and culture for 10-14 days.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution should contain (in mM): 140 CsF, 10 HEPES, and 5 EGTA, pH 7.2.
-
Experimental Procedure:
-
Establish a whole-cell recording from a neuron.
-
Perfuse the cell with the external solution containing a sub-saturating concentration of glutamate (e.g., 10 µM).
-
After a stable baseline response is established, co-apply the test compound (this compound or its analog) at varying concentrations (e.g., 10 nM to 100 µM) along with glutamate.
-
Record the potentiation of the glutamate-evoked current.
-
-
Data Analysis: Calculate the percentage enhancement of the current at each concentration and determine the EC50 value for each compound.
Cholinergic Receptor Binding Assay
Rationale: To assess the affinity of the compounds for muscarinic acetylcholine receptors, a competitive radioligand binding assay is performed using rat brain tissue homogenates.[8] This helps to identify direct interactions with these receptors.
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), and increasing concentrations of the unlabeled test compound.[9][10]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter and wash with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki (inhibition constant) value.
Hypothetical In Vitro Data Summary
| Compound | Structure | AMPA EC50 (µM) | mAChR Ki (µM) |
| This compound | Lead Compound | 5.2 | >100 |
| Analog A (4-fluoro-phenyl modification) | R1 = 4-F-Ph | 1.8 | >100 |
| Analog B (N-methyl-piperidinyl) | R2 = CH3 | 8.5 | 85 |
| Analog C (pyrrolidinone ring opening) | - | Inactive | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative studies for these specific analogs are not publicly available.
In Vivo Efficacy Evaluation: Assessing Cognitive Enhancement in Rodent Models
In vivo behavioral assays are essential for determining the physiological effects of nootropic candidates on learning and memory.
Morris Water Maze Test
Rationale: The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[2][11]
Protocol:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Animals are given four trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
If an animal does not find the platform within 60-90 seconds, it is gently guided to it.
-
The latency to find the platform and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: Test compounds are administered (e.g., intraperitoneally) 30-60 minutes before the first trial of each day during the acquisition phase.
Experimental Workflow: Morris Water Maze
Caption: A typical experimental workflow for the Morris Water Maze test.
Passive Avoidance Test
Rationale: This fear-motivated task assesses a different form of memory, specifically associative learning and memory, which is dependent on the amygdala and hippocampus.[12][13][14]
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial (Day 1):
-
A rodent is placed in the light compartment.
-
When the animal enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief foot shock is delivered.
-
-
Retention Trial (24 hours later):
-
The animal is again placed in the light compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: Test compounds can be administered before the acquisition trial (to assess effects on learning) or immediately after (to assess effects on memory consolidation).
Hypothetical In Vivo Data Summary
| Compound | Dose (mg/kg, i.p.) | Morris Water Maze (Probe Trial - % Time in Target Quadrant) | Passive Avoidance (Retention Latency - seconds) |
| Vehicle | - | 28 ± 3 | 45 ± 8 |
| This compound | 10 | 45 ± 4 | 120 ± 15 |
| Analog A | 10 | 55 ± 5 | 180 ± 20 |
| Analog B | 10 | 32 ± 4 | 60 ± 10 |
*p < 0.05, *p < 0.01 compared to vehicle. Note: The data presented in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound and its immediate analogs is not yet established in the public domain, we can extrapolate from the broader class of pyrrolidone and piperidine-containing CNS-active compounds.[15][16][17]
-
Substitutions on the Piperidine Ring: Modifications to the piperidine ring can influence lipophilicity and interactions with secondary binding pockets on target proteins. For instance, the addition of a fluorine atom to a phenyl group attached to the piperidine (as in hypothetical Analog A) could enhance blood-brain barrier penetration and potentially increase potency.
-
N-Alkylation of the Piperidine: N-alkylation (as in hypothetical Analog B) might alter the pKa of the nitrogen, affecting its charge at physiological pH and potentially influencing receptor interactions.
-
Integrity of the Pyrrolidinone Ring: The lactam structure of the pyrrolidin-2-one ring is generally considered crucial for the nootropic activity of racetams. Opening this ring (as in hypothetical Analog C) would likely abolish activity.
Conclusion and Future Directions
This guide has provided a framework for the comparative efficacy evaluation of this compound and its analogs. The presented protocols for in vitro and in vivo assessment offer a robust system for characterizing the pharmacological profile of novel nootropic candidates. The hypothetical data illustrates how structure-activity relationships can be established to guide the design of more potent and selective cognitive enhancers.
Future research should focus on the synthesis and direct comparative testing of a focused library of analogs to elucidate the precise structural requirements for optimal activity. Furthermore, mechanistic studies, such as in vivo microdialysis to measure acetylcholine release, will be crucial for confirming the proposed mechanisms of action and for differentiating the pharmacological profiles of these novel compounds.[18][19] The integration of these experimental approaches will be paramount in advancing the development of the next generation of therapeutics for cognitive disorders.
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A Comparative Safety Benchmark Protocol: 1-(Piperidin-3-yl)pyrrolidin-2-one versus Established Cognitive Enhancers
Abstract
The burgeoning field of cognitive enhancement necessitates a rigorous evaluation of the safety profiles of novel chemical entities. This guide outlines a comprehensive, multi-tiered strategy for benchmarking the safety of 1-(piperidin-3-yl)pyrrolidin-2-one, a novel compound with a pyrrolidinone core suggestive of nootropic potential. In the absence of extensive public data, we propose a head-to-head comparison against two well-characterized cognitive enhancers: Piracetam, the archetypal racetam nootropic, and Donepezil, a cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This document provides detailed, step-by-step experimental protocols grounded in internationally recognized guidelines to ensure scientific validity and trustworthiness. The objective is to generate a robust, comparative safety dataset to inform future preclinical and clinical development.
Introduction: The Rationale for a Structured Safety Evaluation
This compound is a molecule of interest due to its structural components: a pyrrolidinone ring, a common feature in the racetam class of nootropics, and a piperidine moiety, which is present in numerous centrally active pharmaceuticals. While preliminary safety information indicates potential for skin, eye, and respiratory irritation[1], a thorough toxicological assessment is crucial before any further development.
The selection of appropriate comparators is paramount for a meaningful benchmark. We have chosen:
-
Piracetam: As a widely used, albeit often unregulated, synthetic nootropic, it represents a baseline for compounds intended for cognitive enhancement in a non-clinical population[2].
-
Donepezil: As an FDA-approved medication, it provides a benchmark against a well-regulated compound with a known, albeit distinct, mechanism of action and a well-documented safety profile in a clinical population[3][4].
This guide will detail a strategic, phased approach to safety evaluation, beginning with in vitro assays to minimize animal use and progressing to targeted in vivo studies, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[5] The protocols are designed to be self-validating by incorporating positive and negative controls and adhering to OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing.[6][7][8][9]
Proposed Experimental Workflow for Comparative Safety Profiling
The following workflow is designed to systematically assess the safety of this compound in comparison to Piracetam and Donepezil.
Caption: Proposed phased experimental workflow for safety benchmarking.
Phase 1: In Vitro Toxicology Protocols
In vitro toxicology assays are essential for early-stage safety assessment, providing mechanistic insights and reducing reliance on animal models.[10][11][12][13]
Cytotoxicity Assessment
-
Causality: To determine the concentration at which the test compounds induce cell death. This is a fundamental indicator of toxicity. We select a hepatic cell line (HepG2) due to the liver's primary role in drug metabolism and a neuronal cell line (SH-SY5Y) for its relevance to a centrally acting agent.
-
Methodology (MTT Assay):
-
Cell Culture: Culture HepG2 and SH-SY5Y cells in appropriate media until they reach 80% confluency.
-
Plating: Seed cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Dosing: Prepare serial dilutions of this compound, Piracetam, and Donepezil (e.g., from 0.1 µM to 1000 µM). Replace the cell culture medium with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
Genotoxicity Assessment
-
Causality: To assess the potential of the compounds to induce mutations in DNA, a critical indicator of carcinogenic potential.
-
Methodology (Bacterial Reverse Mutation Test - Ames Test, OECD 471):
-
Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Exposure: Expose the bacterial strains to various concentrations of the test compounds, both with and without metabolic activation (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
-
Cardiovascular Safety Screening (hERG Assay)
-
Causality: To evaluate the potential for QT interval prolongation, a serious cardiac side effect associated with many drugs. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary target for drug-induced cardiotoxicity.
-
Methodology (Automated Patch Clamp):
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Compound Application: Apply a range of concentrations of the test compounds to the cells.
-
Electrophysiology: Measure the hERG channel current using an automated patch-clamp system.
-
Analysis: Determine the IC50 for the inhibition of the hERG current. A lower IC50 value indicates a higher risk of cardiotoxicity.
-
| Table 1: Anticipated In Vitro Safety Profile Comparison | |||
| Assay | This compound | Piracetam | Donepezil |
| HepG2 Cytotoxicity (IC50) | Experimental Data | >1000 µM (Low) | ~50 µM |
| SH-SY5Y Cytotoxicity (IC50) | Experimental Data | >1000 µM (Low) | ~20 µM |
| Ames Test (Result) | Experimental Data | Negative | Negative |
| hERG Inhibition (IC50) | Experimental Data | >100 µM (Low Risk) | ~10 µM (Moderate Risk) |
Phase 2: In Vivo Acute and Systemic Toxicity Protocols
Progression to in vivo studies is contingent on an acceptable in vitro safety profile. These studies provide data on the compound's effects within a complex biological system.[5][14][15][16]
Acute Oral Toxicity Study
-
Causality: To determine the short-term toxicity of a single high dose of the compound and to estimate the median lethal dose (LD50).
-
Methodology (Acute Toxic Class Method - OECD 423):
-
Animals: Use a small number of female rodents (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of the test compound at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals closely for signs of toxicity for up to 14 days, noting any clinical signs, body weight changes, and mortality.
-
Analysis: Based on the outcome (mortality or survival), the test may be repeated with a higher or lower dose in another group of animals to refine the toxicity classification.
-
Dose Range-Finding Study
-
Causality: To identify dose levels that cause no adverse effects (No Observed Adverse Effect Level - NOAEL) and those that produce mild to moderate toxicity. This is crucial for designing longer-term studies.
-
Methodology (7-Day Repeated Dose Study):
-
Animals: Use groups of male and female rodents (e.g., 3-5 per sex per group).
-
Dosing: Administer the test compounds orally once daily for 7 days at three or four different dose levels (e.g., low, mid, high) based on the acute toxicity data. Include a vehicle control group.
-
Observation: Monitor the animals daily for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for weight analysis and histopathological examination.
-
Analysis: Compare the data from the treated groups to the control group to identify dose-dependent toxic effects.
-
Phase 3: Target Organ and Functional Safety Protocols
This phase focuses on more specific potential liabilities, particularly those relevant to a centrally acting agent.
Neurobehavioral Assessment
-
Causality: To systematically observe and quantify the effects of the compounds on behavior and nervous system function.
-
Methodology (Irwin Test):
-
Animals: Use groups of rodents (e.g., mice).
-
Dosing: Administer single doses of the test compounds at various levels.
-
Observation: At the time of expected peak plasma concentration, a trained observer scores a range of parameters, including changes in awareness, mood, motor activity, reflexes, and autonomic function.
-
Analysis: The profile of observed effects provides a qualitative assessment of the compound's central nervous system activity and potential side effects.
-
Caption: Workflow for the Irwin neurobehavioral assessment test.
| Table 2: Example Data from a 7-Day Dose Range-Finding Study | |||
| Parameter | Vehicle Control | Low Dose | Mid Dose |
| Body Weight Change (%) | +5.2% | +4.8% | +1.5% |
| Alanine Aminotransferase (ALT) | 35 U/L | 38 U/L | 95 U/L |
| Creatinine | 0.6 mg/dL | 0.7 mg/dL | 0.6 mg/dL |
| Relative Liver Weight | 3.1% | 3.3% | 4.2% |
| Statistically significant difference from control (p < 0.05) |
Conclusion and Future Directions
This guide provides a robust framework for a comprehensive, comparative safety evaluation of this compound. By benchmarking against both a widely used nootropic and a regulated pharmaceutical, the resulting data will allow for a nuanced understanding of its safety profile. The successful completion of these studies, demonstrating an acceptable therapeutic window, would be a critical step in justifying further preclinical development, including chronic toxicology and carcinogenicity studies, ultimately paving the way for potential clinical investigation. The emphasis on standardized, internationally accepted protocols ensures the generation of high-quality, reliable data that can be trusted by the scientific and regulatory communities.
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A Senior Application Scientist's Guide to Comparative Pharmacokinetics of Piperidinyl-Pyrrolidinone Derivatives
Introduction: The Pivotal Role of Pharmacokinetics in Scaffolding Success
In the landscape of modern drug discovery, the piperidinyl-pyrrolidinone scaffold has emerged as a privileged structure, forming the backbone of numerous promising therapeutic agents.[1][2] These heterocyclic compounds offer a three-dimensional architecture that is conducive to potent and selective target engagement.[3][4] However, the journey from a potent "hit" to a viable drug candidate is paved with challenges, the foremost of which is achieving a desirable pharmacokinetic (PK) profile. The body's intricate processes of Absorption, Distribution, Metabolism, and Excretion (ADME) ultimately determine a compound's efficacy and safety.[5]
This guide provides a comprehensive framework for conducting and interpreting comparative pharmacokinetic studies of novel piperidinyl-pyrrolidinone derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices. We will delve into the "why" behind the "how," offering a self-validating system of analysis that integrates in vivo and in vitro data to build a holistic understanding of a compound's journey through the body. This approach is critical for making informed decisions, prioritizing the most promising candidates, and streamlining the path to clinical trials.[6][7]
Section 1: The Experimental Foundation: Core Assays for PK Profiling
A robust pharmacokinetic assessment relies on a suite of integrated assays. While in vivo studies provide the definitive measure of a drug's behavior in a whole organism, in vitro assays offer high-throughput, cost-effective methods to dissect specific ADME properties and predict in vivo outcomes.[6][8][9]
In Vivo Pharmacokinetic Evaluation in Rodent Models
The cornerstone of any PK program is the characterization of a compound's concentration-time profile in a living system.[9] This study reveals critical parameters like bioavailability, clearance, and half-life, which govern dosing regimens.
Objective: To determine the key pharmacokinetic parameters of piperidinyl-pyrrolidinone derivatives following intravenous (IV) and oral (PO) administration.
Rationale: The IV route provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability (F%) from the PO dose. The comparison between IV and PO data reveals the extent of absorption and first-pass metabolism.[5][7]
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), typically 250-300g. Animals are cannulated (jugular vein for IV administration and blood sampling, carotid artery for serial sampling if needed) to minimize stress and ensure accurate dosing and sampling.
-
Formulation:
-
Due to the often-poor aqueous solubility of novel small molecules, a suitable vehicle is required.[10]
-
IV Formulation: A common vehicle is a solution of 10% DMSO, 40% PEG400, and 50% saline. The goal is a clear, stable solution.[10]
-
PO Formulation: A suspension in 0.5% methylcellulose in water is often used.
-
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.[10]
-
PO Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Sample Processing:
-
Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Aspirate the plasma supernatant and store at -80°C until analysis.[10]
-
-
Bioanalysis (LC-MS/MS):
-
Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[10][11]
-
This involves protein precipitation (e.g., with cold acetonitrile containing an internal standard), centrifugation, and injection of the supernatant onto the LC-MS/MS system.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Caption: Workflow for a typical rodent pharmacokinetic study.
In Vitro Metabolic Stability Assessment
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[12][13] It is a crucial early screen to identify compounds that are likely to be cleared too rapidly in vivo.
Objective: To determine the in vitro half-life and intrinsic clearance of piperidinyl-pyrrolidinone derivatives.
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of most small molecule drugs.[7][8] This assay is a rapid and predictive model for hepatic metabolic clearance.[13]
Step-by-Step Methodology:
-
Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound stock solution (in DMSO), phosphate buffer.
-
Incubation:
-
Pre-warm a solution of HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
-
Time Points:
-
Aliquots are taken from the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
-
Reaction Quenching:
-
Immediately stop the reaction at each time point by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops enzymatic activity.
-
-
Sample Processing:
-
Vortex and centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
Analysis (LC-MS/MS):
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.
-
Caption: Workflow for an in vitro metabolic stability assay.
Plasma Protein Binding (PPB) Assessment
The extent to which a drug binds to plasma proteins like albumin is a critical determinant of its disposition.[14] Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[11][15]
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Rationale: The RED method is considered a gold standard for PPB determination. It allows for the accurate and reliable measurement of the unbound drug fraction by allowing the compound to equilibrate across a semi-permeable membrane.[11][15]
Step-by-Step Methodology:
-
Device Setup: Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of a Teflon base plate with multiple wells, each divided by a dialysis membrane (typically 8 kDa molecular weight cutoff).
-
Sample Preparation:
-
Spike the test compound into plasma (human, rat, etc.) at a clinically relevant concentration (e.g., 1 µM).
-
Add the plasma-compound mixture to one chamber of the RED insert (the "plasma chamber").[15]
-
-
Dialysis:
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the "buffer chamber").[15]
-
-
Incubation:
-
Sampling:
-
After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.
-
-
Analysis (LC-MS/MS):
-
To avoid analytical artifacts, matrix-match the samples. Add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Perform protein precipitation and quantify the drug concentration in both chambers using LC-MS/MS.
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate Percent Bound = (1 - fu) * 100.
-
Caption: Workflow for a plasma protein binding assay using RED.
Section 2: Comparative Data Analysis: A Case Study
To illustrate the power of this integrated approach, let us consider three hypothetical piperidinyl-pyrrolidinone derivatives: Derivative A (the parent scaffold), Derivative B (with a fluoro- substitution on the piperidine ring), and Derivative C (with a methoxy- substitution on the pyrrolidinone ring).
Table 1: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Unit | Derivative A | Derivative B | Derivative C |
| IV (1 mg/kg) | ||||
| CL (Clearance) | mL/min/kg | 45.2 | 20.5 | 55.8 |
| Vdss (Volume of Distribution) | L/kg | 2.1 | 1.9 | 4.5 |
| t½ (Half-life) | h | 1.8 | 3.6 | 2.9 |
| PO (5 mg/kg) | ||||
| Cmax (Max Concentration) | ng/mL | 350 | 810 | 215 |
| Tmax (Time to Cmax) | h | 1.0 | 1.5 | 0.5 |
| AUC (Area Under Curve) | ng*h/mL | 1100 | 4500 | 650 |
| F% (Oral Bioavailability) | % | 25 | 88 | 15 |
Table 2: Comparative In Vitro ADME Properties
| Parameter | Unit | Derivative A | Derivative B | Derivative C |
| HLM Stability (t½) | min | 18 | >60 | 12 |
| Plasma Protein Binding (fu) | % unbound | 15% | 12% | 2% |
Interpretation and Structure-Pharmacokinetic Relationships (SPR)
-
Derivative A (Baseline): The parent scaffold shows moderate clearance and low-to-moderate oral bioavailability (25%). Its relatively short half-life in the HLM assay (18 min) suggests that it is susceptible to first-pass metabolism, which is a likely contributor to its limited bioavailability.
-
Derivative B (Fluoro- substitution): The introduction of a fluorine atom has a profound and positive impact.
-
Causality: Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolic oxidation.[16] This is strongly supported by the dramatic increase in metabolic stability (t½ >60 min).
-
Consequence: The reduced metabolic clearance (in vitro) translates directly to lower in vivo clearance (20.5 mL/min/kg) and a significantly longer half-life (3.6 h). Most importantly, by mitigating first-pass metabolism, the oral bioavailability has surged to an excellent 88%. This makes Derivative B a much more promising candidate for oral administration.
-
-
Derivative C (Methoxy- substitution): The methoxy group has negatively impacted the PK profile.
-
Causality: Methoxy groups can introduce metabolic liabilities, often being substrates for O-demethylation by CYP enzymes. This is reflected in the very short HLM half-life (12 min). Furthermore, the increased lipophilicity from the methoxy group has led to very high plasma protein binding (98% bound, 2% unbound).
-
Consequence: The high intrinsic clearance predicts the high in vivo clearance observed (55.8 mL/min/kg). The high protein binding results in a large volume of distribution (Vdss = 4.5 L/kg), as the compound partitions extensively into tissues.[16] The combination of rapid metabolism and low free fraction contributes to its very poor oral bioavailability (15%).
-
Conclusion: Synthesizing Data for Drug Development Decisions
This comparative guide demonstrates that a successful drug discovery campaign is not about finding the most potent compound, but the one with the most balanced profile. The pharmacokinetic properties of the piperidinyl-pyrrolidinone scaffold are highly tunable through subtle chemical modifications.
The integration of in vitro and in vivo experiments provides a powerful, self-validating framework. The HLM stability assay correctly predicted the bioavailability challenges of Derivatives A and C and highlighted the success of the metabolic blocking strategy in Derivative B. The PPB assay helped explain the extensive tissue distribution of Derivative C. By understanding these structure-pharmacokinetic relationships, research teams can rationally design the next generation of analogs, moving beyond guesswork to data-driven optimization. This systematic approach is indispensable for efficiently advancing compounds with a higher probability of clinical success.
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A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-(Piperidin-3-yl)pyrrolidin-2-one
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutic development. The compound 1-(piperidin-3-yl)pyrrolidin-2-one, a key chiral intermediate and structural motif in medicinal chemistry, presents a unique analytical challenge due to its stereogenic center on the piperidine ring. The differential pharmacological and toxicological profiles of its enantiomers necessitate robust and reliable analytical methods for their separation and quantification.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound and related chiral amines. We will delve into the mechanistic principles of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data from structurally analogous compounds to inform method development strategies.
The Imperative of Enantiomeric Purity in Drug Development
The stereochemical configuration of a chiral drug can profoundly influence its interaction with biological systems.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of enantiomeric impurities in drug substances and products.[2] Therefore, the development of validated, stereoselective analytical methods is not merely a matter of quality control but a fundamental requirement for regulatory approval and patient safety.
Comparative Analysis of Chiral Separation Techniques
The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] Chromatographic and electrophoretic techniques overcome this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP) or a chiral selector added to the mobile phase or background electrolyte.[3][4]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantioselective analysis.[5][6] The workhorse of the pharmaceutical industry, it offers a wide array of commercially available CSPs, making it a primary choice for method development.
Mechanism of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] For a successful separation, there must be a sufficient difference in the stability of these complexes, leading to different retention times for the two enantiomers. The "three-point interaction model" is a conceptual framework that illustrates how multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary for chiral discrimination.[1]
Polysaccharide-Based CSPs: For chiral amines and lactams like this compound, polysaccharide-based CSPs are the most successful and widely used.[4][7] These are derived from cellulose or amylose that have been derivatized with various carbamates (e.g., tris(3,5-dimethylphenyl)carbamate).[6][8] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where enantiomers can interact differently.[9]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[10] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol.
Advantages of SFC:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without generating excessive backpressure, leading to significantly faster analysis times and increased throughput.[5][10]
-
Efficiency: SFC often provides higher chromatographic efficiency, resulting in sharper peaks and better resolution.[10]
-
Reduced Solvent Consumption: The primary reliance on CO2 drastically reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[5]
-
Complementary Selectivity: SFC can sometimes provide different elution orders or resolve enantiomers that are difficult to separate by HPLC.
For pyrrolidone derivatives, chlorinated polysaccharide-based CSPs have demonstrated excellent resolution in SFC.[10]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte (BGE).[8]
Mechanism of Separation: The enantiomers form inclusion complexes with the cyclodextrin, and the differing stability of these diastereomeric complexes leads to different effective mobilities and, consequently, separation. CE offers the advantages of extremely high efficiency, low sample and reagent consumption, and rapid method development.[8]
Performance Comparison of Analytical Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[4] | Differential partitioning between a supercritical fluid mobile phase and a CSP.[10] | Differential migration in a background electrolyte containing a chiral selector.[8] |
| Primary Application | Broad applicability for analytical and preparative separations of a wide range of chiral compounds.[5] | High-throughput screening, preparative separations, and analysis of thermally labile compounds.[10][11] | Analysis of charged or ionizable compounds, particularly in complex matrices.[12] |
| Typical CSPs/Selectors | Polysaccharide derivatives (cellulose, amylose), protein-based, Pirkle-type, macrocyclic glycopeptides.[4][13] | Polysaccharide derivatives are most common and highly effective.[10][11] | Cyclodextrins (β-CD, HP-β-CD), crown ethers, chiral surfactants.[8][12] |
| Advantages | Wide variety of established CSPs, robust and reliable, well-understood principles.[4][5] | Fast analysis times, high efficiency, reduced organic solvent use ("green" chemistry).[5][10] | Very high efficiency, minimal sample and reagent consumption, rapid method development.[8] |
| Limitations | Higher solvent consumption and cost, longer run times compared to SFC. | Requires specialized instrumentation, may not be suitable for all compound classes. | Lower concentration sensitivity without specialized detectors, less suitable for preparative scale. |
| Relevance for Target | Highly relevant. Polysaccharide CSPs are a primary choice for chiral amine and lactam separations.[4][7] | Highly relevant and potentially advantageous for speed and efficiency.[10][11] | Relevant, especially for analytical scale purity checks.[8] |
Experimental Protocols and Method Development
Initial Screening Strategy
A logical starting point for method development is to screen a small set of complementary polysaccharide-based CSPs under both HPLC and SFC conditions. A typical screening set would include columns with different polysaccharide backbones (amylose and cellulose) and derivatizations.[3]
Diagram 1: Chiral Method Development Workflow
Caption: A systematic workflow for developing a validated chiral separation method.
Protocol 1: Chiral HPLC Method Development for a Piperidine Derivative (Illustrative Example)
This protocol is based on established methods for similar chiral amines and serves as a robust starting point.
-
Column Selection:
-
Mobile Phase Preparation:
-
Normal Phase (Primary Approach):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: 2-Propanol (IPA) or Ethanol
-
Additive: 0.1% Diethylamine (DEA) or Ethanolamine. Basic additives are crucial for obtaining good peak shape and resolution for basic analytes like piperidines.[15]
-
-
Initial Screening Conditions: Start with an isocratic elution of Hexane/Alcohol (e.g., 90:10 v/v) + 0.1% DEA.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (ambient)
-
Detection: UV at a suitable wavelength (e.g., 210-230 nm, as the pyrrolidinone chromophore has low UV absorbance).
-
Injection Volume: 5-10 µL
-
Sample Concentration: 1 mg/mL dissolved in mobile phase.
-
-
Optimization Strategy:
-
If no separation is observed, systematically vary the alcohol content (e.g., from 5% to 20%).
-
Evaluate different alcohols (e.g., ethanol, methanol, IPA) as they can significantly alter selectivity.
-
Adjust the concentration of the basic additive if peak shape is poor.
-
Protocol 2: Chiral SFC Method Development (Illustrative Example)
SFC often provides faster results and is an excellent alternative, particularly for high-throughput needs.
-
Column Selection:
-
Mobile Phase and Gradient:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol with 0.1% DEA.
-
Initial Screening Conditions: A gradient of 5% to 40% Methanol (+0.1% DEA) over 5-10 minutes.
-
-
Instrumental Parameters:
-
Flow Rate: 2-3 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV (as in HPLC)
-
Injection Volume: 2-5 µL
-
Sample Concentration: 1 mg/mL in methanol.
-
-
Optimization Strategy:
-
Once separation is achieved, convert to an isocratic method for simplicity and robustness.
-
Optimize the percentage of the co-solvent to maximize resolution (Rs).
-
Methanol is often a good starting co-solvent, but ethanol or isopropanol can also be tested.[10]
-
Method Validation: Ensuring Trustworthiness and Compliance
Once an optimized separation method is established, it must be validated according to ICH Q2(R1) or USP General Chapters <1225> guidelines to ensure it is fit for its intended purpose.[11][14] Validation demonstrates the method's reliability and accuracy.
Diagram 2: Key Validation Parameters for an Enantiomeric Purity Method
Caption: Interrelated parameters for analytical method validation.
Key Validation Characteristics:
-
Specificity: The ability to assess the desired enantiomer in the presence of the undesired enantiomer and other potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the undesired enantiomer that can be reliably quantified and detected, respectively. The LOQ must be at or below the reporting threshold for the impurity.
-
Linearity and Range: Demonstrates a linear relationship between the concentration of the undesired enantiomer and the analytical response over a specified range (e.g., from the LOQ to 120% of the impurity specification).
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), demonstrating its reliability for routine use.
Conclusion
While no single method can be universally prescribed, a systematic screening approach utilizing modern polysaccharide-based chiral stationary phases under either HPLC or SFC conditions is the most effective strategy for assessing the enantiomeric purity of this compound. Chiral SFC often presents a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput environments. In contrast, chiral HPLC remains a robust and universally accessible technique with a vast historical database of applications. Capillary Electrophoresis offers a valuable, orthogonal analytical-scale technique.
The ultimate choice of method will depend on the specific laboratory resources, throughput requirements, and the desired scale of analysis. Regardless of the platform chosen, a comprehensive method validation in accordance with regulatory guidelines is mandatory to ensure the generation of accurate, reliable, and defensible data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
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- Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Organic Chemistry.
- MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Routledge. (n.d.). Handbook of Analytical Validation.
- The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
- MDPI. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- BenchChem. (2025). Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols.
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- Phenomenex. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode.
- PubMed Central. (n.d.). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- LCGC International. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC.
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- Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
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- Google Patents. (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
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- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- BGB Analytik. (n.d.). CHIRAL Handbook.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Piperidin-3-YL)pyrrolidin-2-one
For professionals in the vanguard of scientific research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as the heterocyclic building block 1-(Piperidin-3-YL)pyrrolidin-2-one (CAS No. 876709-32-9), are cornerstones of this commitment. This guide provides an in-depth, procedural framework for its safe disposal, grounded in scientific principles and regulatory compliance.
I. Hazard Profile & Risk Assessment: A Conservative Approach
Given the absence of specific toxicological data, a risk assessment must be predicated on the known hazards of its constituent chemical classes. This precautionary principle is the bedrock of laboratory safety.
Inferred Hazard Classification:
| Hazard Class | Justification Based on Structural Analogs (Piperidine & Pyrrolidinone Derivatives) | Potential GHS Hazard Statements |
| Acute Toxicity | Piperidine is known to be toxic via oral, dermal, and inhalation routes.[1][2][4] | H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled) |
| Skin Corrosion | Piperidine is a corrosive substance capable of causing severe skin burns.[1][2][3][4] | H314 (Causes severe skin burns and eye damage) |
| Eye Damage | Serious eye damage is a common hazard for piperidine and related amines.[1][3][4] | H318 (Causes serious eye damage) |
| Flammability | Piperidine is a highly flammable liquid.[1][3][4] While the subject compound is a solid, this potential exists. | H225 (Highly flammable liquid and vapour) - Use caution if dissolved in a flammable solvent. |
| Aquatic Toxicity | Some piperidine derivatives are harmful to aquatic life.[1] | H402 (Harmful to aquatic life) |
This inferred hazard profile necessitates that all handling and disposal operations be conducted with the highest level of caution.
II. Personnel Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant laboratory coat must be worn. For handling larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or particulates.
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Never dispose of this chemical down the drain or in standard municipal trash.[9]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: To prevent dangerous chemical reactions, it is crucial to segregate waste streams. Amine-containing waste should not be mixed with incompatible materials such as strong acids or oxidizing agents.[9]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weigh boats, contaminated gloves, and absorbent pads).
-
The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, sealable lid.[9]
-
Step 2: Container Labeling
-
Regulatory Imperative: Proper labeling is a legal requirement and essential for the safety of all personnel, including waste handlers.
-
Procedure:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must clearly state:
-
Step 3: On-Site Storage (Satellite Accumulation Area)
-
Safety and Compliance: Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
-
Procedure:
-
Store the sealed waste container within a designated SAA, such as a marked area within a chemical fume hood or a dedicated, ventilated cabinet.
-
Ensure the SAA is under the control of laboratory personnel and away from general traffic areas.
-
Keep the waste container securely closed at all times, except when adding waste.[10]
-
Regularly inspect the storage area for any signs of container leakage or degradation.[10]
-
Step 4: Professional Disposal
-
The Only Approved Route: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[9][11][12]
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.
-
Provide the EH&S department or the waste disposal contractor with a complete and accurate description of the waste.
-
Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
The primary and most environmentally sound disposal method for this type of organic amine waste is high-temperature incineration in a permitted hazardous waste incinerator.[13] This process ensures the complete destruction of the compound.
IV. Spill Management Protocol
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section II.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill (if dissolved in a solvent), contain it using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14]
-
Collect Waste: Carefully collect all contaminated absorbent material and any contaminated items into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
V. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these rigorous protocols, we not only ensure the safety of our laboratory personnel but also uphold our collective responsibility to protect the environment. This commitment to best practices is an indelible mark of scientific excellence.
References
-
Ellefsen, K. L., Mochizuki, A., et al. (2016). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Available at: [Link]
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
-
Abdellatif, K. R. A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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LookChem. (2017). 1-(4-Methylphenyl)-3-(1-piperidinyl)pyrrolidin-2-one Safety Data Sheets(SDS). LookChem. Available at: [Link]
- BenchChem. (2025). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. BenchChem.
- BenchChem. (2025). Navigating the Disposal of 4-(Oxan-3-yl)
- BenchChem. (2025). Proper Disposal of 4-(CHLOROMETHYL)
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European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. Available at: [Link]
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Saillenfait, A. M., et al. (2002). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. ResearchGate. Available at: [Link]
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Saillenfait, A. M., et al. (2007). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. ResearchGate. Available at: [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
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Fisher Scientific. (2025). Safety Data Sheet: 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific. Available at: [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. Available at: [Link]
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Technology Catalogue. (n.d.). Disposing Amine Waste. Technology Catalogue. Available at: [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
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WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]
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Angene Chemical. (2024). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical. Available at: [Link]
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Navigating the Unknown: A Proactive Safety Protocol for Handling 1-(Piperidin-3-YL)pyrrolidin-2-one
As research and development pushes the boundaries of novel chemistry, laboratory personnel are increasingly tasked with handling compounds with limited or incomplete safety data. 1-(Piperidin-3-YL)pyrrolidin-2-one, a heterocyclic compound incorporating both piperidine and pyrrolidinone moieties, represents such a challenge. In the absence of a comprehensive toxicological profile, a robust and proactive safety framework is not just recommended, but essential.
This guide provides a comprehensive operational and safety plan, grounded in the principle of treating compounds of unknown toxicity as potentially hazardous. By synthesizing data from analogous structures and adhering to authoritative laboratory standards, this protocol is designed to empower researchers to handle this compound with the highest degree of safety and scientific integrity.
Hazard Assessment: An Evidence-Based Inference
-
Piperidine Moiety : Piperidine itself is a flammable, toxic, and corrosive liquid. It is known to cause severe skin burns and eye damage, and it can be harmful if inhaled or swallowed. As a heterocyclic amine, it carries the potential for respiratory and skin sensitization.
-
Pyrrolidinone Moiety : The pyrrolidinone class of solvents, such as N-Methyl-2-pyrrolidone (NMP), is associated with significant reproductive toxicity and can cause skin and eye irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the highest potential risk. For this compound, this involves protection against dermal, ocular, and respiratory exposure.
Table 1: Recommended PPE for Handling this compound
| Operation | Gloves | Eye Protection | Lab Coat/Apron | Respiratory Protection |
| Weighing/Handling Solids | Double-gloved with nitrile gloves. | ANSI Z87.1-rated safety glasses with side shields. | Flame-resistant lab coat. | Required if not performed in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Handling Solutions | Double-gloved with nitrile gloves. Consider thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged tasks. | Chemical splash goggles. | Chemical-resistant apron over a flame-resistant lab coat. | Required if not performed in a certified chemical fume hood. |
| Large-Scale Operations (>5g) | Chemical-resistant gloves (e.g., butyl rubber or Viton). | Face shield worn over chemical splash goggles. | Chemical-resistant apron over a flame-resistant lab coat. | Mandatory use of a certified chemical fume hood. |
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale and nature of the work.
Caption: PPE selection workflow for this compound.
Safe Handling and Operational Plan
All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Donning PPE : Put on all required PPE as outlined in Table 1. Always double-glove.
-
Weighing : If weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle with care to prevent generating dust.
-
Making Solutions : Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling : After use, securely cap the container. Wipe down the work surface with an appropriate decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, inner gloves, face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.
Emergency Procedures: Immediate, Decisive Action
In Case of Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill:
For a small spill (<5g) inside a chemical fume hood:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
For any large spill or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from handling this compound is considered hazardous waste. This includes the compound itself, any solutions, and all contaminated disposable materials.
Caption: Hazardous waste disposal workflow.
Disposal Protocol:
-
Segregation : Do not mix this waste with other waste streams. Use separate, designated hazardous waste containers for solids and liquids.
-
Container : Ensure waste containers are made of a compatible material (e.g., HDPE), are in good condition, and are kept closed when not in use.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including this compound and any solvents used.
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal : Contact your institution's EHS department for pickup and final disposal according to federal, state, and local regulations.
By adhering to this comprehensive safety protocol, researchers can confidently manage the risks associated with handling novel compounds like this compound, ensuring a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
